Q11 peptide
Description
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Properties
Molecular Formula |
C70H99N19O20 |
|---|---|
Molecular Weight |
1526.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H99N19O20/c1-38(90)79-44(21-28-54(73)92)62(101)82-46(23-30-56(75)94)64(103)81-43(19-11-12-34-71)61(100)87-50(35-39-13-5-2-6-14-39)68(107)84-47(24-31-57(76)95)66(105)88-51(36-40-15-7-3-8-16-40)69(108)85-48(25-32-58(77)96)67(106)89-52(37-41-17-9-4-10-18-41)70(109)86-49(26-33-59(97)98)65(104)83-45(22-29-55(74)93)63(102)80-42(60(78)99)20-27-53(72)91/h2-10,13-18,42-52H,11-12,19-37,71H2,1H3,(H2,72,91)(H2,73,92)(H2,74,93)(H2,75,94)(H2,76,95)(H2,77,96)(H2,78,99)(H,79,90)(H,80,102)(H,81,103)(H,82,101)(H,83,104)(H,84,107)(H,85,108)(H,86,109)(H,87,100)(H,88,105)(H,89,106)(H,97,98)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
UNPIASMTGIBIBG-RZGVDQIZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of Q11 peptide self-assembly
An In-depth Technical Guide to the Self-Assembly Mechanism of the Q11 Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The this compound (Ac-QQKFQFQFEQQ-NH2) is a synthetic, 11-amino acid peptide designed to self-assemble into well-defined β-sheet-rich nanofibers. This property of spontaneous supramolecular assembly under physiological conditions has positioned Q11 as a versatile and powerful tool in nanobiotechnology, particularly in the fields of regenerative medicine and vaccine development. When conjugated to antigens, Q11 nanofibers act as a potent, chemically defined adjuvant, capable of eliciting robust and durable immune responses without inducing significant inflammation. This technical guide provides a comprehensive overview of the core mechanism of Q11 self-assembly, factors influencing this process, quantitative parameters, detailed experimental protocols for its characterization, and its application as an immunomodulatory platform.
The this compound: Design and Structure
The this compound was designed based on principles of amphiphilic peptide self-assembly. Its sequence, Ac-Gln-Gln-Lys-Phe-Gln-Phe-Gln-Phe-Glu-Gln-Gln-NH2, features a strategic arrangement of amino acids that drives its assembly into fibrillar nanostructures[1][2].
-
Amphiphilicity : The sequence consists of alternating hydrophobic (Phenylalanine, F) and polar (Glutamine, Q) residues. This pattern promotes the formation of β-strands, which then arrange into β-sheets where one face is hydrophobic and the other is polar[2].
-
Electrostatics : A positively charged Lysine (K) is positioned near the N-terminus, and a negatively charged Glutamic acid (E) is near the C-terminus. This was intended to favor an antiparallel arrangement of the β-strands through electrostatic attraction, although recent studies have revealed a more complex structure with a significant presence of parallel β-sheets and overall structural heterogeneity[2].
-
Terminal Modifications : The N-terminus is acetylated (Ac) and the C-terminus is amidated (NH2). These capping groups neutralize the termini, preventing unwanted electrostatic repulsion and allowing the designed interactions within the core sequence to dominate the assembly process[2].
Core Mechanism of Self-Assembly
The self-assembly of Q11 is a hierarchical process driven by a combination of non-covalent interactions, transforming soluble peptide monomers into insoluble, micron-scale nanofibers[3][4].
-
Nucleation : In aqueous solution, individual Q11 peptides exist as random coils. Upon a change in environmental conditions, such as the addition of salt, peptide monomers begin to associate into small oligomeric nuclei[5][6]. This is the rate-limiting step of the assembly process.
-
Elongation and β-Sheet Formation : These nuclei act as seeds for the rapid addition of more monomers. The peptides adopt a β-strand conformation, which aligns through intermolecular hydrogen bonds between the peptide backbones to form extensive β-sheets[5]. Hydrophobic interactions between the phenylalanine side chains are a major driving force, leading to the sequestration of these residues in the core of the assembling structure[7].
-
Nanofiber Formation : The β-sheets then stack and twist to form long, unbranched, and laterally entangled nanofibers[8]. These fibrils typically have a width of approximately 10-15 nm and can extend for several microns in length[8].
-
Hydrogelation : At sufficiently high peptide concentrations (e.g., >5 mM), the extensive network of entangled nanofibers traps a large amount of water, resulting in the formation of a self-supporting hydrogel[9].
The following diagram illustrates the hierarchical self-assembly mechanism of the this compound.
Quantitative Data and Physicochemical Parameters
| Parameter | Value / Range | Conditions | Reference(s) |
| Morphology | |||
| Fibril Width | ~10 - 15 nm | Assembled in PBS | [8] |
| Fibril Length | Microns (μm) | Assembled in PBS | [8] |
| Kinetics | |||
| Assembly Plateau | ~10 hours | 1 mg/mL Q11 in PBS at 37°C | [2] |
| Secondary Structure | |||
| ATR-FTIR Peaks | 1625 cm⁻¹ (β-sheet), 1695 cm⁻¹ | 10 mg/mL Q11 in PBS | [2] |
| Circular Dichroism | Minimum at 229-232 nm | Q11 in PBS | [8] |
| Concentration Effects | |||
| Nanofiber Formation | 0.2 mM - 1.0 mM | pH 3-7 | [12] |
| Hydrogel Formation | 5 mM - 30 mM | In PBS | [13] |
Note: Critical Aggregation Concentration (CAC) and thermodynamic parameters (ΔG, ΔH, ΔS) for Q11 are highly dependent on experimental conditions (pH, ionic strength, temperature) and have not been definitively reported in the reviewed literature. The self-assembly is generally understood to be an entropically driven process, primarily due to hydrophobic interactions[4][7].
Detailed Experimental Protocols
Characterizing Q11 self-assembly requires a suite of biophysical techniques. Below are detailed protocols synthesized from common methodologies reported in the literature.
Preparation of Q11 Nanofibers
-
Synthesize this compound using standard Fmoc solid-phase peptide synthesis and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm mass by mass spectrometry.
-
Dissolve the lyophilized peptide powder in sterile deionized water (e.g., Milli-Q) to a stock concentration of 2-10 mM.
-
To induce self-assembly, dilute the aqueous peptide solution with a salt-containing buffer to achieve the desired final peptide concentration and physiological ionic strength. A common method is to dilute 1:1 with 2x Phosphate-Buffered Saline (PBS) or to layer 1x PBS over the aqueous peptide solution[14].
-
Allow the solution to incubate at room temperature or 37°C for several hours (or overnight) to ensure complete assembly into nanofibers.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the self-assembled nanofibers.
-
Grid Preparation : Place a 200-mesh copper grid with a carbon support film (carbon-side up) in a glow-discharger and treat for 30-60 seconds to render the surface hydrophilic[15][16].
-
Sample Application : Apply 3-5 µL of the Q11 nanofiber solution (typically diluted to 0.1-0.5 mg/mL) onto the glow-discharged grid. Allow the sample to adsorb for 1-2 minutes[15][17].
-
Washing : Gently blot the excess sample with filter paper. Wash the grid by floating it on a drop of deionized water for a few seconds to remove salts. Repeat the wash step twice[16][18].
-
Staining : Immediately after the final wash, apply 3-5 µL of a negative stain solution (e.g., 0.75-2% uranyl acetate (B1210297) or uranyl formate) to the grid for 30-60 seconds[15][16].
-
Final Blotting and Drying : Carefully blot away the excess stain solution from the edge of the grid with filter paper. Allow the grid to air-dry completely.
-
Imaging : Image the grids using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to confirm the presence of β-sheet secondary structures.
-
Sample Preparation : Prepare the Q11 nanofiber solution at a concentration of 0.1-0.2 mg/mL (approx. 66-132 µM) in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to minimize buffer absorbance in the far-UV region[19][20].
-
Blank Measurement : Record a spectrum of the buffer alone in a 0.5 or 1.0 mm path-length quartz cuvette[20].
-
Sample Measurement : Rinse the cuvette thoroughly, then measure the spectrum of the peptide solution under the same conditions.
-
Parameters : Scan from 260 nm down to 190 nm at a scan rate of 20-50 nm/min, with a bandwidth of 1 nm and a data pitch of 0.5 nm. Average 3-5 scans to improve the signal-to-noise ratio[19][21].
-
Data Processing : Subtract the buffer blank spectrum from the sample spectrum. Convert the data from millidegrees to Mean Residue Molar Ellipticity ([θ]) for normalization. A broad minimum around 215-230 nm is characteristic of β-sheet structures[8][19].
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is used to monitor the kinetics of β-sheet formation in real-time.
-
Reagent Preparation : Prepare a 1 mM ThT stock solution in water and filter through a 0.2 µm syringe filter. Prepare the this compound stock in water[22][23].
-
Assay Setup : In a 96-well black, clear-bottom plate, mix the this compound (e.g., final concentration 0.5-1.0 mg/mL), ThT (final concentration 10-25 µM), and buffer (e.g., PBS, pH 7.4)[22][24].
-
Measurement : Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at set intervals (e.g., every 10-15 minutes) for up to 24-48 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm[2][25].
-
Analysis : Plot fluorescence intensity versus time. The resulting sigmoidal curve will show a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium), allowing for kinetic analysis of fibrillization.
The diagram below outlines a typical experimental workflow for the preparation and characterization of Q11 nanofibers.
References
- 1. pnas.org [pnas.org]
- 2. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide self-assembly: thermodynamics and kinetics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylation of a non-fibrillizing appendage alters the self-assembly pathway of a synthetic β-sheet fibrillizing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamics for the Self-Assembly of Alkylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of varied sequence pattern on the self-assembly of amphipathic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Direct observation of peptide hydrogel self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Negative Stain Protocol | UCSF EM Core [emcore.ucsf.edu]
- 16. Negative Staining | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 17. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]
- 18. cryoem.wisc.edu [cryoem.wisc.edu]
- 19. moodle2.units.it [moodle2.units.it]
- 20. ccr.cancer.gov [ccr.cancer.gov]
- 21. youtube.com [youtube.com]
- 22. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Biophysical Properties of Q11 Nanofibers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Q11 peptide (Ac-QQKFQFQFEQQ-NH2) is a self-assembling peptide that forms β-sheet-rich nanofibers in aqueous solutions. This property has led to its extensive investigation for various biomedical applications, including as a scaffold for tissue engineering, a vehicle for drug delivery, and notably, as a potent vaccine adjuvant. This technical guide provides an in-depth overview of the core biophysical properties of Q11 nanofibers, detailing their structure, mechanical characteristics, and interactions with biological systems. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and biomaterials science.
I. Structure and Self-Assembly
Q11 peptides self-assemble into long, unbranched nanofibers. This process is driven by the formation of β-sheets, a secondary structure motif where peptide chains are linked laterally by hydrogen bonds. While initially designed to form antiparallel β-sheets, recent studies using solid-state NMR have revealed that Q11 nanofibers are predominantly composed of parallel β-sheets[1]. This self-assembly process can be monitored in vitro using techniques such as Thioflavin T (ThT) fluorescence assays, which show increased fluorescence upon binding to β-sheet structures, and Circular Dichroism (CD) spectroscopy, which reveals the characteristic spectral signature of β-sheets[2]. Transmission Electron Microscopy (TEM) is used to visualize the resulting nanofiber morphology[3].
Key Structural Features:
-
Secondary Structure: Predominantly parallel β-sheets[1].
-
Hydrogel Formation: At sufficient concentrations, Q11 nanofibers form viscoelastic hydrogels[2].
II. Mechanical Properties
The self-assembly of Q11 peptides into a nanofibrous network results in the formation of hydrogels with tunable mechanical properties. These properties are critical for applications such as tissue engineering, where the scaffold's stiffness can influence cell behavior. The mechanical characteristics of Q11 hydrogels are typically quantified using rheology.
Quantitative Mechanical Data of Q11 Hydrogels
| Concentration | Storage Modulus (G') | Loss Modulus (G'') | Experimental Conditions | Reference |
| 5 mM (0.76% w/v) | 1.2 kPa | Not Reported | 1 Hz frequency | [2] |
| 30 mM (4.6% w/v) | 10.5 kPa | Not Reported | 1 Hz frequency | [2] |
III. Biological Interactions and Immunological Properties
A significant area of research for Q11 nanofibers is their application as vaccine adjuvants. While the this compound itself is non-immunogenic, nanofibers formed from Q11 conjugated to an antigen elicit robust, T-cell dependent immune responses[6][7]. This adjuvant effect is critically dependent on the nanofiber structure, as disruption of the fibers abrogates the immune response.
Cellular Uptake and Antigen Presentation
Q11 nanofibers are readily taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages[8][9]. This uptake is a crucial first step in initiating an immune response. Following internalization, the Q11-antigen conjugate is processed through an autophagy-dependent pathway[5][10][11][12][13]. Autophagy is a cellular process for the degradation of cellular components, which in this context, facilitates the processing of the antigen for presentation on Major Histocompatibility Complex (MHC) molecules to T-cells.
Signaling Pathways
The interaction of Q11 nanofibers with APCs triggers intracellular signaling cascades that lead to cell activation and cytokine production. The signaling pathways involved are complex and appear to involve both MyD88-dependent and -independent mechanisms[4][14]. MyD88 is a key adaptor protein in many Toll-like receptor (TLR) signaling pathways. The redundancy in signaling pathways may contribute to the potent and sustained immune responses observed with Q11-based vaccines. The activation of APCs leads to the upregulation of co-stimulatory molecules and the production of cytokines, which in turn direct the differentiation of T-cells, with a notable induction of a T-helper 17 (TH17) response[6][7].
IV. Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of Q11 nanofibers. Below are summaries of key experimental protocols.
A. Thioflavin T (ThT) Assay for β-Sheet Formation
This assay is used to monitor the kinetics of this compound self-assembly into β-sheet rich nanofibers.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet structures.
Procedure:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Dilute the ThT stock solution in a suitable buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 25 µM).
-
Add the this compound solution to the ThT-containing buffer in a 96-well plate.
-
Incubate the plate, typically at 37°C with shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively[1][15].
B. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to determine the secondary structure content of peptides and proteins in solution.
Principle: Chiral molecules, such as peptides with ordered secondary structures, absorb left and right circularly polarized light differently. This differential absorption provides a characteristic spectrum for different secondary structures.
Procedure:
-
Prepare a solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a known concentration (e.g., 100 µM)[16].
-
Use a quartz cuvette with a specific path length (e.g., 1 mm).
-
Acquire a CD spectrum of the buffer blank over the desired wavelength range (typically 190-260 nm for secondary structure analysis).
-
Acquire the CD spectrum of the this compound solution under the same conditions.
-
Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the Q11 sample[16]. A spectrum with a minimum around 218 nm is characteristic of β-sheet structures.
C. Transmission Electron Microscopy (TEM) for Nanofiber Visualization
TEM is used to directly observe the morphology of the self-assembled Q11 nanofibers.
Procedure:
-
Place a small volume (e.g., 5 µL) of the Q11 nanofiber solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess solution using filter paper.
-
(Optional) Wash the grid with distilled water.
-
Stain the sample with a heavy metal stain, such as 2% uranyl acetate, for contrast.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage[3][17][18][19].
D. Rheology for Mechanical Characterization of Hydrogels
Rheological measurements are used to quantify the viscoelastic properties of Q11 hydrogels, such as the storage modulus (G') and loss modulus (G'').
Principle: A rheometer applies a controlled stress or strain to the sample and measures the resulting deformation or stress, respectively. Oscillatory measurements are used to determine the viscoelastic properties.
Procedure:
-
Load the Q11 hydrogel sample onto the rheometer plate.
-
Perform a time sweep to monitor the gelation kinetics.
-
Conduct a strain sweep to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to measure G' and G'' as a function of frequency[20][21][22][23].
V. Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the complex biological interactions and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Cellular uptake and antigen presentation of Q11 nanofibers by an APC.
Caption: Simplified signaling pathways in an APC activated by Q11 nanofibers.
Caption: General experimental workflow for characterizing Q11 nanofibers.
VI. Conclusion
Q11 nanofibers represent a versatile and potent biomaterial platform with significant potential in drug delivery and vaccinology. Their well-defined, yet complex, biophysical properties, particularly their ability to self-assemble into immunologically active structures, make them a subject of intense research. This guide provides a foundational understanding of these properties and the experimental approaches used for their characterization, serving as a valuable resource for the scientific and drug development communities. Further elucidation of the detailed molecular interactions and signaling pathways will undoubtedly pave the way for the rational design of next-generation Q11-based therapeutics and vaccines.
References
- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Modulating the Mechanical Properties of Self-Assembled Peptide Hydrogels via Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled lengthwise assembly of helical peptide nanofibers to modulate CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MyD88 in antigen-presenting cells is not required for CD4+ T-cell responses during peptide nanofiber vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adjuvant-free nanofiber vaccine induces in situ lung dendritic cell activation and TH17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Randomized peptide assemblies for enhancing immune responses to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From antigen uptake to immune modulation: the multifaceted potential of peptide nanofibers as vaccine nanocarriers - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00075G [pubs.rsc.org]
- 10. Supramolecular Peptide Nanofibers Engage Mechanisms of Autophagy in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supramolecular Peptide Nanofibers Engage Mechanisms of Autophagy in Antigen-Presenting Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MyD88 in antigen-presenting cells is not required for CD4+ T-cell responses during peptide nanofiber vaccination - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. mdanderson.org [mdanderson.org]
- 18. TEM Procedure [public.gettysburg.edu]
- 19. Transmission electron microscopy assay [assay-protocol.com]
- 20. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rheological properties of peptide-based hydrogels for biomedical and other applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Rheology of peptide- and protein-based physical hydrogels: are everyday measurements just scratching the surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rational Design and Discovery of the Q11 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Q11 peptide (Ac-QQKFQFQFEQQ-NH2) is a rationally designed self-assembling peptide that has garnered significant attention in the fields of biomaterials, drug delivery, and immunology. Its ability to spontaneously form well-ordered β-sheet-rich nanofibers and hydrogels under physiological conditions makes it a versatile platform for a range of biomedical applications. This technical guide provides an in-depth overview of the discovery, rational design principles, biophysical characteristics, and key experimental methodologies associated with the this compound.
Discovery and Rational Design
The this compound was developed as a modular biomaterial platform.[1] Its design is rooted in the principles of amphiphilic self-assembly, where alternating hydrophobic and hydrophilic amino acid residues drive the formation of higher-order structures. The sequence consists of hydrophobic phenylalanine (F) residues interspersed with hydrophilic glutamine (Q), lysine (B10760008) (K), and glutamic acid (E) residues.[1]
The initial design hypothesis was that the alternating hydrophobic and polar amino acids would promote the formation of a β-strand secondary structure. Furthermore, the strategic placement of a positively charged lysine (K) at position 3 and a negatively charged glutamic acid (E) at position 9 was intended to favor the formation of antiparallel β-sheets through electrostatic interactions.[2][3] However, subsequent detailed structural analysis using solid-state nuclear magnetic resonance (NMR) spectroscopy revealed a surprising outcome: the this compound predominantly self-assembles into parallel β-sheets.[2][3] This finding highlights the complexity of predicting supramolecular organization from primary sequence alone and underscores the importance of empirical characterization.
Biophysical and Structural Properties
The self-assembly of Q11 peptides into nanofibers is a hallmark characteristic that has been extensively studied. These nanofibers can further entangle to form hydrogels at sufficient concentrations.[4]
Quantitative Data Summary
| Property | Value | Experimental Technique(s) |
| Fibril Width | 10 - 20 nm | Transmission Electron Microscopy (TEM) |
| ~15 nm | Transmission Electron Microscopy (TEM)[3][5] | |
| 4 - 8 nm | Not specified[1] | |
| Secondary Structure | Predominantly β-sheet | Circular Dichroism (CD), Fourier-Transform Infrared Spectroscopy (FTIR)[3] |
| β-sheet Arrangement | Primarily Parallel | Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3] |
| Hydrogel Formation | Concentration-dependent | Rheology |
Experimental Protocols
Detailed characterization of the this compound and its assemblies is crucial for its application. Below are outlines of key experimental protocols.
Peptide Synthesis and Purification
Q11 peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4]
-
Synthesis: The peptide is assembled on a resin support in an automated peptide synthesizer.
-
Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The mass of the purified peptide is confirmed by mass spectrometry, such as MALDI-TOF.
Transmission Electron Microscopy (TEM) for Fibril Imaging
TEM is used to visualize the morphology of the self-assembled nanofibers.
-
Sample Preparation: A dilute solution of the this compound is prepared in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to induce fibril formation.
-
Grid Application: A small volume of the peptide solution is applied to a carbon-coated copper TEM grid for a few minutes.
-
Staining: The grid is washed with distilled water and then negatively stained with a solution of a heavy metal salt, such as uranyl acetate (B1210297) or phosphotungstic acid.
-
Imaging: The grid is dried and then imaged using a transmission electron microscope.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is employed to determine the secondary structure content of the peptide assemblies.
-
Sample Preparation: The peptide is dissolved in a suitable buffer at a known concentration.
-
Measurement: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The resulting spectrum, characterized by a minimum around 218-230 nm, is indicative of β-sheet structure.[3] The raw data (ellipticity) is converted to mean residue ellipticity for standardized comparison.
Thioflavin T (ThT) Assay for β-Sheet Aggregation
The ThT fluorescence assay is a common method to monitor the kinetics of β-sheet fibril formation.
-
Reagent Preparation: A stock solution of Thioflavin T is prepared and filtered.
-
Assay Setup: The this compound solution is mixed with the ThT working solution in a 96-well plate.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with excitation and emission wavelengths around 450 nm and 485 nm, respectively.[6][7] An increase in fluorescence indicates the formation of β-sheet aggregates.
Rheology for Hydrogel Characterization
Rheological measurements are used to quantify the mechanical properties of Q11 hydrogels.
-
Sample Loading: The pre-formed hydrogel is carefully loaded onto the rheometer plate.
-
Strain Sweep: A strain sweep is performed to determine the linear viscoelastic region (LVER).
-
Frequency Sweep: A frequency sweep at a constant strain within the LVER is conducted to measure the storage modulus (G') and loss modulus (G''). A G' significantly higher than G'' indicates a stable gel.
-
Time Sweep: A time sweep can be used to monitor the kinetics of gelation.
Visualizations
Experimental Workflow for Q11 Characterization
Caption: Workflow for the synthesis, self-assembly, and biophysical characterization of the this compound.
Proposed Immune Response Signaling Pathway for Q11-Epitope Conjugates
Caption: Proposed mechanism of adaptive immune activation by Q11-epitope nanofibers.
Conclusion
The this compound represents a successful example of rational design in biomaterials science, even though its self-assembly behavior yielded unexpected structural details. Its well-defined properties and versatility have established it as a valuable tool for researchers in drug delivery, tissue engineering, and vaccinology. The experimental protocols and characterization data presented in this guide provide a solid foundation for scientists and professionals working with or developing applications for this remarkable self-assembling peptide.
References
- 1. Rheology of peptide- and protein-based physical hydrogels: are everyday measurements just scratching the surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating Adaptive Immune Responses to Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A self-assembling peptide acting as an immune adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide biomaterials raising adaptive immune responses in wound healing contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Introduction: The Central Role of β-Sheets in Q11 Hydrogels
An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of β-sheet formation in the self-assembly and functionality of Q11 hydrogels.
Self-assembling peptides have garnered significant attention in biomedical fields, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties.[1][2] Among these, the Q11 peptide (Ac-QQKFQFQFEQQ-NH₂) is a well-studied example that self-assembles into a hydrogel, a three-dimensional network capable of holding large amounts of water.[1][3] The formation and properties of these hydrogels are fundamentally governed by the hierarchical self-assembly of individual peptide monomers into a nanofibrous network. This entire process is driven by the formation of β-sheet secondary structures.
The this compound sequence is rationally designed with alternating hydrophobic and polar amino acids, a key feature that promotes the adoption of a β-strand conformation.[3][4] These strands then associate through intermolecular hydrogen bonds to form extensive β-sheets, which are the primary structural motif responsible for the physical cross-linking of the hydrogel network.[5] The resulting hydrogel's mechanical strength, fibrillar architecture, and ultimately its utility in biomedical applications are directly correlated with the extent and nature of this β-sheet formation.[5][6] Recent studies have revealed surprising complexity in this structure, indicating that while designed for antiparallel β-sheets, Q11 can form a mix of parallel and antiparallel structures, adding a layer of structural heterogeneity.[3][4]
The Hierarchical Self-Assembly Mechanism
The transition from soluble peptide monomers to a solid-like hydrogel is a multi-step process driven by a series of non-covalent interactions. The formation of β-sheets is the critical event that initiates and stabilizes this hierarchical assembly.
-
Monomer to β-Strand: Individual Q11 peptides in solution initially exist in a random coil conformation.[7] Upon a change in environmental conditions, such as an increase in ionic strength or a shift in pH, the peptide backbone begins to adopt a more extended β-strand secondary structure.[6][8]
-
β-Strand to β-Sheet: The amphiphilic nature of the peptide, with distinct hydrophobic (Phenylalanine, F) and hydrophilic (Glutamine, Q; Lysine, K; Glutamic Acid, E) faces, drives the association of β-strands.[3] They align to form β-sheets, stabilized primarily by hydrogen bonds between the peptide backbones.[9]
-
β-Sheet to Nanofiber: These β-sheets then stack and twist to form elongated nanofibers.[6] The hydrophobic faces of the sheets are typically buried within the core of the fiber to minimize contact with water, while the hydrophilic faces are exposed.[10]
-
Nanofiber to Hydrogel Network: As these nanofibers grow and elongate, they entangle and interact, forming a physically cross-linked three-dimensional network that immobilizes water, resulting in the formation of a self-supporting hydrogel.[6][9] The presence of charged residues can introduce long-range electrostatic repulsion between fibrils, which is crucial for the formation of an open, extended hydrogel network rather than dense aggregates.[9]
Quantitative Data and Material Properties
The mechanical properties of Q11-related peptide hydrogels are intrinsically linked to the underlying β-sheet structure. Parameters such as peptide concentration, sequence, and buffer composition directly influence β-sheet assembly and, consequently, the hydrogel's stiffness (storage modulus, G') and fiber morphology.[6]
| Peptide System | Concentration (mg/mL) | β-Sheet Content (%) | Storage Modulus (G') (kPa) | Fiber Diameter (nm) | Reference |
| P11-4 (Q, -2) | 15 | 84 ± 5 | 2.0 | 38 ± 4.9 | [6][9] |
| 20 | 3.1 | [6] | |||
| 30 | 4.6 | [6] | |||
| P11-8 (Q, +2) | 15 | 75 ± 4 | 31.0 | 38 ± 6.9 | [6][9] |
| 20 | 61.0 | [6] | |||
| 30 | 120.0 | [6] | |||
| P11-2 (Q, 0) | N/A | 78 | Fluid (No Gel) | N/A | [9] |
| P11-12 (S, +2) | N/A | 74 ± 10 | ~0.1 (Calculated from Fig) | N/A | [9][11] |
| P11-9 (S, -2) | N/A | 75 ± 10 | ~0.01 (Calculated from Fig) | N/A | [9][11] |
| P11-13/14 (-2) | 15 | N/A | 9.3 | 28 ± 4.4 | [6] |
| 20 | 89.0 | [6] | |||
| 30 | 89.0 | [6] |
Note: P11 peptides are a family of 11-amino-acid self-assembling peptides, closely related to Q11, that provide comparative data on how charge and amino acid composition affect β-sheet formation and hydrogel mechanics.[6][9]
The data clearly demonstrates that while a high β-sheet content is necessary for self-assembly, it is not sufficient for hydrogel formation. For instance, the neutral P11-2 peptide has a high β-sheet content (78%) but forms a fluid with flocculates instead of a self-supporting gel.[9] This highlights the critical role of electrostatic repulsion between charged fibrils in forming a percolating, sample-spanning network.[9] Furthermore, increasing peptide concentration generally leads to a higher storage modulus, indicating a stiffer hydrogel, which correlates with a denser fibrillar network.[6]
Experimental Protocols for Characterization
A multi-technique approach is essential for thoroughly characterizing the role of β-sheet formation in Q11 hydrogels.
Circular Dichroism (CD) Spectroscopy
Purpose: To determine the secondary structure of the peptide in solution and quantify the relative proportions of β-sheet, α-helix, and random coil structures. β-sheets typically show a characteristic negative band around 218 nm and a positive band near 195 nm.[12][13]
Methodology:
-
Sample Preparation: Dissolve the this compound in the desired buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 0.1-1 mg/mL.[14] Peptide solutions must be optically clear and free of aggregates before measurement.
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance in the far-UV region.[14]
-
Data Acquisition: Scan the sample from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25°C).[14]
-
Blank Subtraction: Acquire a spectrum of the buffer alone under identical conditions and subtract it from the peptide spectrum to correct for solvent absorbance.
-
Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Use deconvolution algorithms (e.g., K2D3, BeStSel) to estimate the percentage of secondary structure elements.
Thioflavin T (ThT) Fluorescence Assay
Purpose: To detect and monitor the formation of β-sheet-rich amyloid-like fibrils. ThT dye intercalates with β-sheet structures, resulting in a significant increase in its fluorescence emission.
Methodology:
-
Reagent Preparation: Prepare a stock solution of ThT (e.g., 1 mM in water) and a working solution (e.g., 25 µM in PBS, pH 7.4). Protect solutions from light.
-
Assay Setup: In a 96-well black assay plate, add a small volume of the Q11 sample (e.g., 20 µL) to triplicate wells.[15] Include controls such as buffer alone and monomeric peptide.
-
Dye Addition: Add the ThT working solution to each well (e.g., 180 µL).[15]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1 hour) in the dark.[15] For kinetic studies, measurements can be taken at regular intervals immediately after mixing.
-
Fluorescence Measurement: Read the plate on a fluorescence spectrophotometer with excitation set to ~450 nm and emission to ~482-510 nm.[15]
Transmission Electron Microscopy (TEM)
Purpose: To directly visualize the morphology, structure, and dimensions of the self-assembled nanofibers that form the hydrogel network.[16][17]
Methodology:
-
Sample Preparation: Prepare the Q11 hydrogel at the desired concentration. Dilute a small aliquot of the hydrogel with deionized water (e.g., to 100 µM).[7]
-
Grid Preparation: Place a drop of the diluted sample onto a carbon-coated TEM grid for 1-2 minutes.
-
Wicking: Carefully blot away the excess liquid from the edge of the grid using filter paper.
-
Staining (Negative Staining): Apply a drop of a heavy metal stain (e.g., 2% uranyl acetate) to the grid for 1-2 minutes. This stains the background, leaving the nanofibers with less stain and thus higher contrast.
-
Final Wicking & Drying: Wick away the excess stain and allow the grid to air-dry completely.
-
Imaging: Image the grid using a transmission electron microscope at various magnifications.
Rheology
Purpose: To quantify the viscoelastic properties (mechanical strength) of the hydrogel. Key parameters include the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. For a true gel, G' > G''.[18][19]
Methodology:
-
Sample Loading: Place the Q11 hydrogel sample directly onto the rheometer plate. Lower the geometry (e.g., parallel plate) to the desired gap height.
-
Strain Sweep: Perform an oscillatory amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent tests must be run within this strain range.[19]
-
Frequency Sweep: Perform an oscillatory frequency sweep at a constant strain (chosen from the LVER). This shows how the moduli depend on the timescale of deformation and confirms the solid-like nature of the hydrogel (G' > G'' across the frequency range).[19]
-
Time Sweep: Monitor G' and G'' over time at a fixed strain and frequency to observe the kinetics of gelation.[19]
Conclusion
The formation of β-sheets is the cornerstone of Q11 hydrogel self-assembly. This specific secondary structure drives the hierarchical organization of peptide monomers into nanofibers, which in turn form the macroscopic hydrogel network. The extent of β-sheet formation, in concert with intermolecular forces like electrostatics, dictates the material's critical properties, including its mechanical stiffness and nanofibrillar architecture. A comprehensive understanding of this structure-property relationship, gained through the experimental techniques outlined here, is essential for the rational design and application of Q11 and other peptide-based hydrogels in advanced drug delivery systems and regenerative medicine.
References
- 1. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Controlling the Self-Assembly and Material Properties of β-Sheet Peptide Hydrogels by Modulating Intermolecular Interactions | MDPI [mdpi.com]
- 10. Design of Self-Assembling Peptide Hydrogelators Amenable to Bacterial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Thioflavin T Assay [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Nanoscale TEM Imaging of Hydrogel Network Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Supramolecular Architecture of Q11 Peptide Assemblies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Q11 (Ac-QQKFQFQFEQQ-Am) has garnered significant attention within the fields of biomaterials, immunology, and drug delivery due to its remarkable ability to self-assemble into well-defined nanofibrils.[1][2] This propensity for spontaneous organization into higher-order structures makes Q11 a versatile platform for a range of applications, including vaccine development, tissue engineering, and the controlled release of therapeutics.[1][3] Understanding the intricacies of its molecular structure is paramount for the rational design and optimization of Q11-based technologies. This technical guide provides an in-depth exploration of the molecular architecture of self-assembled Q11, detailing its structural characteristics, the methodologies used for its characterization, and the surprising divergence between its intended and observed supramolecular organization.
Molecular Design and Self-Assembly Mechanism
The Q11 peptide was rationally designed with a sequence of alternating hydrophobic and polar amino acids to promote the formation of β-strands.[1][2] The inclusion of a positively charged lysine (B10760008) (K) at position 3 and a negatively charged glutamic acid (E) at position 9 was intended to drive the formation of antiparallel β-sheets through electrostatic interactions between neighboring strands.[1][2] The N-terminus is acetylated and the C-terminus is amidated to minimize terminal charge interactions and further promote a defined self-assembly process.[1]
However, detailed structural analysis, primarily through solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, has revealed a more complex reality. Contrary to its design principles, the self-assembled this compound predominantly forms parallel β-sheets .[1][2] This unexpected finding underscores the intricate and often unpredictable nature of peptide self-assembly, where subtle interplay of various non-covalent forces can override specific design elements.
Caption: Workflow for the Structural Characterization of this compound.
Conclusion
The self-assembling peptide Q11 presents a fascinating case study in biomolecular engineering. While its design was based on established principles to promote antiparallel β-sheet formation, experimental evidence conclusively demonstrates a preference for a parallel arrangement within a structurally heterogeneous fibril. This highlights the necessity of rigorous, multi-faceted structural characterization to truly understand and engineer self-assembling peptide systems. The methodologies and data presented in this guide offer a comprehensive resource for researchers and developers working with Q11 and other self-assembling peptides, providing the foundational knowledge required to harness their potential in advanced biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Atomic Force Fluorescence Microscopy in the Characterization of Amyloid Fibril Assembly and Oligomeric Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomic force microscopy investigations of peptide self-assembly - Nottingham ePrints [eprints.nottingham.ac.uk]
factors influencing Q11 peptide fibrillization
An In-Depth Technical Guide to the Factors Influencing Q11 Peptide Fibrillization
Introduction to the this compound
The this compound (sequence: Ac-QQKFQFQFEQQ-Am) is a de novo designed peptide that has garnered significant interest in the fields of biomaterials, tissue engineering, and vaccinology.[1][2] Its sequence consists of alternating hydrophobic (Phenylalanine, F) and polar (Glutamine, Q) amino acids, which promotes the formation of a β-strand secondary structure.[1][2] The strategic placement of a positively charged Lysine (K) near the N-terminus and a negatively charged Glutamic acid (E) near the C-terminus was intended to favor an antiparallel β-sheet arrangement through electrostatic interactions, although recent studies suggest a more complex and heterogeneous structure dominated by parallel β-sheets.[1][2] The N- and C-termini are acetylated and amidated, respectively, to remove terminal charges and focus the self-assembly process on the side-chain interactions.[1][2]
Under specific environmental triggers, Q11 monomers self-assemble into β-sheet-rich, unbranched nanofibers, typically 10-15 nm in width and microns in length.[3][4] This process of fibrillization is central to its function, creating stable nanostructures that can serve as scaffolds for cell culture or act as a multivalent display for antigens, enhancing immune responses.[4][5] Understanding and controlling the factors that drive this assembly are critical for its application.
Core Factors Driving Q11 Fibrillization
The self-assembly of the this compound is a finely tuned process governed by a combination of non-covalent interactions. The primary environmental factors that modulate this process include ionic strength, pH, temperature, and peptide concentration. Furthermore, modifications to the peptide's primary sequence can significantly alter its assembly characteristics.
Ionic Strength
Ionic strength is the most critical and widely used trigger for initiating Q11 fibrillization. The peptide is typically soluble and exists in a monomeric or small oligomeric state in deionized water.[3] The introduction of salt, most commonly by diluting an aqueous stock solution into a phosphate-buffered saline (PBS) solution at physiological pH, initiates rapid self-assembly.[3][4] The ions in the buffer screen the electrostatic repulsion between the charged residues on the peptide monomers, reducing the energy barrier for association and allowing favorable hydrophobic and hydrogen-bonding interactions to dominate, driving the formation of β-sheets and subsequent fibril elongation.[6][7]
pH
While specific studies detailing a range of pH effects on Q11 kinetics are limited, pH is a fundamental parameter in peptide self-assembly as it dictates the protonation state of ionizable side chains.[8][9] For Q11, the key residues are Lysine (pKa ~10.5) and Glutamic acid (pKa ~4.2). Fibrillization is consistently and successfully performed at physiological pH (~7.4), where Lysine is protonated (positive charge) and Glutamic acid is deprotonated (negative charge).[1][2] Significant deviations from this pH would alter these charge states, disrupting the electrostatic interactions that, while not the sole driver, contribute to the assembly process. At very low pH, both residues would be neutral or positive, while at very high pH, both would be negative, likely inhibiting the designed assembly mechanism.
Temperature
Q11 fibrillization demonstrates remarkable thermal stability. Studies have shown that heating the peptide, either as a dry powder or as pre-formed nanofibers in a buffer, to 45°C for as long as 7 days induces no observable changes in its β-sheet secondary structure or its fibrillar morphology.[10][11] This robustness is a significant advantage for its use in vaccine formulations, which often face challenges with maintaining a strict "cold chain".[11] While extreme temperatures would eventually denature the peptide, within a broad physiological and storage range, temperature is not a primary modulator of the assembly process itself but rather a testament to the stability of the final fibrillar structure.
Peptide Concentration
Q11 self-assembly is a concentration-dependent process. Standard protocols often involve creating a concentrated stock solution of the peptide in water (e.g., 6-8 mM), where it remains largely unassembled, followed by dilution into a buffer to a lower working concentration (e.g., 0.2-2 mM) to initiate fibrillization.[1][10][12] This reliance on a critical concentration is characteristic of nucleation-dependent polymerization, where monomers must first form an unstable nucleus before rapid fibril elongation can occur.[13] The kinetics of fibrillization, including the lag time before rapid assembly, are therefore dependent on the initial monomer concentration.
Data Summary of Influencing Factors
The following tables summarize the quantitative and qualitative effects of various factors on this compound fibrillization as documented in the literature.
Table 1: Effect of Solution Conditions on Q11 Fibrillization
| Factor | Condition | Observation | Reference(s) |
| Ionic Strength | Dilution from DI water into Phosphate-Buffered Saline (PBS, pH 7.4) | Primary trigger for fibrillization. Induces formation of long, unbranched nanofibers. | [3][4] |
| Temperature | Heating at 45°C for 7 days (as dry powder or formed nanofibers) | No significant change in β-sheet structure (by CD) or fibril morphology (by TEM). | [10][11] |
| Concentration | Dilution from 8 mM stock (in water) to 0.2-2 mM (in PBS) | Standard protocol to initiate and control fibrillization for experimental analysis. | [1][10][12] |
| Kinetics | 1 mg/mL (0.66 mM) in PBS | ThT fluorescence increases immediately upon dissolution and plateaus at approximately 10 hours. | [1][2] |
Table 2: Effect of Q11 Primary Sequence Modification on Fibrillization
| Peptide Variant | Modification | Fibrillization Outcome | Reference(s) |
| OVA-Q11 | Ovalbumin epitope (OVA₃₂₃₋₃₃₉) attached to N-terminus | Forms fibrils morphologically similar to unmodified Q11. | [3][12][14] |
| EQ11 / EEEQ11 | 1 or 3 Glutamic acid residues added to N-terminus | Still forms fibrils, but provides a strong negative surface charge that abolishes immunogenicity. | [15] |
| KQ11 / KKKQ11 | 1 or 3 Lysine residues added to N-terminus | Forms long, uniform fibrils with a positive surface charge. | [15] |
| P3-Q11 | Deletion within the Q11 sequence | Fibrillar structures were not formed; peptide adopted a random coil secondary structure. | [12] |
Visualized Workflows and Pathways
The following diagrams illustrate the Q11 self-assembly pathway, the experimental workflow for its analysis, and the logical relationship of influencing factors.
Caption: The this compound self-assembly pathway from monomers to mature nanofibers.
Caption: A typical experimental workflow for studying this compound fibrillization.
Caption: A logical diagram of factors that influence this compound fibrillization.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard protocols for studying Q11 fibrillization.
Peptide Synthesis and Purification
-
Synthesis: Peptides are synthesized using standard solid-phase 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.[3]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (HPLC).[3]
-
Verification: Peptide identity and purity are confirmed by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and analytical HPLC.[3]
-
Endotoxin (B1171834) Removal: For in vivo studies, endotoxin levels are measured and confirmed to be below acceptable limits (<0.3 EU/mL).[3]
Fibrillization Induction Protocol
-
Stock Solution Preparation: Lyophilized, purified this compound is dissolved in sterile, deionized water to a stock concentration of 8 mM.[10][12]
-
Incubation: The stock solution is incubated overnight at 4°C to ensure complete dissolution.[10][12]
-
Assembly Trigger: To induce fibrillization, the aqueous stock is diluted into a sterile, endotoxin-free phosphate-buffered saline (PBS, 1x, pH 7.4) solution to the desired final working concentration (e.g., 0.2 mM to 2 mM).[4][10]
-
Final Incubation: The solution is incubated for 3-5 hours at room temperature to allow for fibril formation and maturation before analysis or use.[10]
Thioflavin T (ThT) Fluorescence Assay
This assay monitors the formation of β-sheet-rich structures in real-time.
-
Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) in ultrapure water (e.g., 5 mM) and determine its precise concentration by UV-vis spectroscopy.[2][16]
-
Assay Mixture: In a black, clear-bottom 96-well plate, combine the peptide solution (at the desired final concentration in PBS) with ThT to a final concentration of ~10-20 µM.[2][16]
-
Measurement: Place the plate in a microplate reader. Measure fluorescence intensity over time (e.g., every 5-10 minutes for 24-48 hours) at an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-490 nm.[1][2]
-
Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time (t_lag) and the half-time of fibrillization (t_1/2).[13]
Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of the assembled nanofibers.
-
Sample Preparation: Prepare Q11 fibrils at a final concentration of 0.2-1 mg/mL in PBS.[1][12]
-
Grid Adsorption: Apply 5-10 µL of the peptide solution onto a carbon-coated 200 or 400 mesh copper grid and allow it to adsorb for 1-2 minutes.[10][12]
-
Staining: Wick away excess liquid with filter paper. Negatively stain the sample by applying a drop of 1% (w/v) uranyl acetate (B1210297) solution for 1-2 minutes.[10][12]
-
Final Wash and Drying: Wick away the stain and wash the grid briefly with deionized water. Allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at an appropriate acceleration voltage.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the secondary structure of the peptide before and after assembly.
-
Sample Preparation: Prepare peptide solutions at a concentration of 100-200 µM in a suitable buffer that does not have high absorbance in the far-UV range (e.g., 10 mM phosphate (B84403) buffer with 140 mM KF instead of NaCl).[12][17]
-
Instrument Setup: Use a CD spectrometer and purge the system with nitrogen gas. Set the scanning wavelength range from ~190 nm to 260 nm.[17]
-
Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 0.1 cm). Record the CD spectrum at room temperature. A spectrum of the buffer alone should be recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, plotted as mean residue ellipticity [θ] versus wavelength, is indicative of the secondary structure. For Q11 fibrils, a characteristic β-sheet spectrum will show a broad minimum between 216-232 nm.[12][14][15]
References
- 1. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing self-assembled peptide nanoparticles in epitope vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Ionic Strength on the Mechanical, Structural and Transport Properties of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic Strength Modulation of the Free Energy Landscape of Aβ40 Peptide Fibril Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal stability of self-assembled peptide vaccine materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal stability of self-assembled peptide vaccine materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulating Adaptive Immune Responses to Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A self-assembling peptide acting as an immune adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Unraveling the Assemblage: A Technical Guide to Non-Covalent Interactions in Q11 Peptide Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
The self-assembling peptide Q11 (Ac-QQKFQFQFEQQ-NH2) has garnered significant attention as a versatile biomaterial for applications ranging from vaccine delivery to tissue engineering.[1][2] Its ability to spontaneously form well-ordered nanofibers is underpinned by a delicate interplay of non-covalent interactions.[3][4][5] This technical guide provides an in-depth exploration of these forces, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate a comprehensive understanding of Q11 assembly.
Core Non-Covalent Interactions Driving Q11 Assembly
The self-assembly of Q11 into β-sheet-rich fibrils is primarily driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions.[3][4][5] While the peptide was initially designed to form antiparallel β-sheets, recent evidence suggests a more complex reality with a significant presence of parallel β-sheets.[1][2]
-
Hydrophobic Interactions: The alternating pattern of hydrophobic (Phenylalanine - F) and polar (Glutamine - Q) residues is a key design feature intended to drive the self-assembly process.[1][2] The hydrophobic collapse, where nonpolar residues minimize their contact with water, is a major factor in the initiation of aggregation.[6][7][8] This is a common principle in the aggregation of amyloidogenic peptides.[7][9]
-
Hydrogen Bonding: Once the peptide chains are in close proximity, hydrogen bonds form between the backbone amide and carbonyl groups, leading to the formation of stable β-sheet structures.[10][11] These hydrogen bonds are crucial for the elongation of the amyloid-like fibrils.[8][10] The glutamine side chains can also participate in hydrogen bonding, further stabilizing the fibrillar structure.[12]
-
Electrostatic Interactions: The Q11 sequence includes a positively charged Lysine (K) at position 3 and a negatively charged Glutamic acid (E) at position 9.[1][2] These were strategically placed to favor an antiparallel arrangement through the formation of salt bridges.[1][2] However, studies have shown that these electrostatic interactions are not sufficient to exclusively drive antiparallel β-sheet formation, with parallel arrangements being predominant.[1][2] Nonetheless, electrostatic interactions play a significant role in modulating the assembly process and the overall surface properties of the resulting nanofibers.[13]
-
π-π Stacking: The presence of aromatic Phenylalanine residues suggests that π-π stacking interactions between the aromatic rings may also contribute to the stability of the Q11 fibrils.[14][15] These interactions are known to play a role in the self-assembly of other amyloid-forming peptides.[14][16]
Quantitative Analysis of Q11 Assembly
Several biophysical techniques are employed to quantitatively characterize the self-assembly of Q11 peptides. The data from these experiments provide insights into the kinetics of fibrillization and the secondary structure of the resulting assemblies.
| Experimental Technique | Parameter Measured | Typical Values for Q11 | Reference |
| Thioflavin T (ThT) Fluorescence | Lag time for fibril formation | Assembly occurs almost immediately, plateauing around 10 hours. | [1][2] |
| Maximum fluorescence intensity | Varies with concentration and conditions. | [1][2] | |
| Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Amide I peak position (β-sheet) | ~1625 cm⁻¹ | [1][2] |
| Amide I peak position (potential antiparallel β-sheet) | ~1695 cm⁻¹ | [1][2] | |
| Circular Dichroism (CD) Spectroscopy | Minimum wavelength | 229-232 nm (indicative of β-sheet structure) | [17] |
| Transmission Electron Microscopy (TEM) | Fibril width | ~15 nm | [17] |
| Fibril length | Microns | [17] | |
| Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy | Inter-residue proximity | K3 and E9 residues are within ~0.6 nm. | [2] |
| Salt bridge formation | Approximately 9% of K3 and E9 sites are close enough for salt bridge formation. | [2] | |
| β-strand arrangement | ~22% of β-strands have antiparallel nearest neighbors. | [2] |
Visualizing the Interactions and Processes
To better understand the complex interplay of forces and the experimental approaches used to study them, the following diagrams illustrate the key concepts.
Detailed Experimental Protocols
Reproducibility in self-assembly studies is critically dependent on meticulous experimental protocols.[18][19] The following are generalized yet detailed methodologies for key experiments cited in the literature on Q11 assembly.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time.[20][21][22][23] ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[24]
Materials:
-
This compound, lyophilized powder
-
Thioflavin T (ThT) stock solution (e.g., 80 µM in water)
-
Phosphate-buffered saline (PBS), 1x, pH 7.4
-
Black 96-well plate with a clear bottom
Protocol:
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, deionized water to a concentration of, for example, 1 mg/mL (0.66 mM).[1][2]
-
In a 96-well plate, combine the this compound solution, ThT stock solution, and 1x PBS to achieve the desired final concentrations (e.g., 1 mg/mL Q11 and 0.08 mg/mL ThT).[1][2] Prepare triplicate wells for each condition.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 482 nm.[1][2]
-
Record measurements at regular intervals (e.g., every 10-30 minutes) over a period of up to 48 hours to monitor the kinetics of fibril formation.[1][2]
Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for determining the secondary structure of proteins and peptides by analyzing their amide bond vibrations.[25][26][27]
Materials:
-
This compound, lyophilized powder
-
Deionized water
-
10x PBS, pH 7.4
Protocol:
-
Prepare a concentrated this compound solution (e.g., 11 mg/mL) in deionized water and allow it to cure overnight at 4°C.[2]
-
Prior to measurement, add 10x PBS to the peptide solution to achieve a final concentration of 10 mg/mL in 1x PBS.[2]
-
Acquire a background spectrum of the 1x PBS buffer on the ATR-FTIR spectrometer.
-
Spot the this compound sample onto the ATR crystal.
-
Collect the infrared spectrum, typically averaging a sufficient number of scans (e.g., 128) to obtain a good signal-to-noise ratio.[2]
-
Analyze the amide I region (1600-1700 cm⁻¹) for peaks characteristic of β-sheet structures.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of the self-assembled nanofibers.
Materials:
-
This compound solution (e.g., 1 mg/mL in 1x PBS)
-
TEM grids (e.g., carbon-coated copper grids)
-
Uranyl acetate (B1210297) or other negative staining agent
Protocol:
-
Prepare the this compound solution at the desired concentration in 1x PBS and allow it to assemble.
-
Apply a small volume (e.g., 5-10 µL) of the peptide solution to a TEM grid and allow it to adsorb for a few minutes.
-
Wick away the excess solution with filter paper.
-
Optionally, wash the grid with a drop of deionized water.
-
Apply a drop of the negative staining agent (e.g., 2% uranyl acetate) to the grid for a brief period (e.g., 30-60 seconds).
-
Remove the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification.
Conclusion
The self-assembly of the this compound is a complex process governed by a hierarchy of non-covalent interactions. A thorough understanding of these forces and the ability to quantitatively characterize the resulting structures are paramount for the rational design of Q11-based biomaterials for advanced applications in drug development and regenerative medicine. This guide provides a foundational framework for researchers to delve into the fascinating world of Q11 self-assembly.
References
- 1. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Assemblies as Promising Tumor Vaccines: Current Platforms and Progress – Bio Integration [bio-integration.org]
- 6. Differential hydrophobicity drives self-assembly in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Origin of Polyglutamine Aggregation in Neurodegenerative Diseases | PLOS Computational Biology [journals.plos.org]
- 10. Cooperative hydrogen bonding in amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A possible role for pi-stacking in the self-assembly of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. scispace.com [scispace.com]
- 24. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 26. revroum.lew.ro [revroum.lew.ro]
- 27. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Primary Structure of the Q11 Self-Assembling Domain for Researchers, Scientists, and Drug Development Professionals.
The Q11 peptide is a synthetically designed polypeptide that serves as a quintessential model for studying the principles of molecular self-assembly. Its primary structure is the fundamental determinant of its hierarchical organization into well-defined fibrillar nanostructures. This guide provides a comprehensive overview of the Q11 domain, its biophysical characteristics, and the experimental methodologies employed in its study.
Primary Structure and Core Characteristics
The this compound is composed of 11 amino acids with the sequence Ac-Gln-Gln-Lys-Phe-Gln-Phe-Gln-Phe-Gln-Gln-Gln-NH2, often abbreviated as Ac-QQKFQFQFQQQ-NH2. The design of this sequence is intentional to promote self-assembly in aqueous environments. The alternating pattern of hydrophilic glutamine (Q) and hydrophobic phenylalanine (F) residues confers an amphiphilic character to the peptide. The N-terminus is acetylated and the C-terminus is amidated to neutralize the terminal charges, which reduces electrostatic repulsion and facilitates the close packing of peptide monomers.
The self-assembly process is typically initiated by a change in environmental conditions, such as a shift in pH. In solution, the peptide monomers adopt a β-hairpin conformation. These hairpins then associate to form β-sheets, which are the fundamental building blocks of the resulting nanofibers. The hydrophobic phenylalanine residues are sequestered in the core of the fibril, while the hydrophilic glutamine residues are exposed on the surface.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound.
| Parameter | Value |
| Amino Acid Sequence | Ac-QQKFQFQFQQQ-NH2 |
| Molecular Weight | Approximately 1557.7 Da |
| Number of Amino Acid Residues | 11 |
| Fibril Dimensions | Width: ~7-10 nm; Length: Micrometers |
| Beta-Sheet Content in Fibrils | High, as confirmed by Circular Dichroism |
Experimental Protocols
The study of Q11 self-assembly involves a range of biophysical and imaging techniques. Below are detailed methodologies for key experiments.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The this compound is synthesized on a rink amide resin using standard Fmoc/tBu chemistry.
-
N-terminal Acetylation: Following the final coupling step, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Caption: Workflow for the synthesis and purification of the this compound.
Triggering Self-Assembly via pH Switch
-
Solubilization: Lyophilized this compound is dissolved in hexafluoroisopropanol (HFIP) to ensure a monomeric state and then dried to a peptide film.
-
Alkaline Dissolution: The peptide film is redissolved in a basic solution (e.g., pH 10-11 water or buffer) to maintain its solubility.
-
Initiation of Assembly: The pH of the peptide solution is lowered to a neutral or slightly acidic pH (e.g., 7.4) by the addition of a buffer or a mild acid. This pH shift triggers the self-assembly process.
Caption: Protocol for initiating Q11 self-assembly using a pH trigger.
Structural Characterization
-
Transmission Electron Microscopy (TEM):
-
A dilute suspension of Q11 fibrils is applied to a carbon-coated copper grid.
-
The grid is washed with distilled water.
-
The sample is negatively stained with a solution of uranyl acetate.
-
The grid is air-dried and imaged using a transmission electron microscope to visualize the fibril morphology.
-
-
Circular Dichroism (CD) Spectroscopy:
-
The CD spectrum of the monomeric this compound is recorded at a high pH, which will show a random coil conformation (minimum around 200 nm).
-
The CD spectrum of the self-assembled Q11 fibrils is recorded at a neutral pH. This spectrum will exhibit a characteristic minimum at approximately 218 nm, confirming the presence of a high β-sheet content.
-
Caption: Logical flow for the structural characterization of Q11 assemblies.
Q11 Peptide as a Transglutaminase Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Q11 peptide, with the sequence Ac-QQKFQFQFEQQ-Am, is a de novo designed peptide that readily self-assembles into β-sheet-rich fibrillar nanostructures.[1][2] Originally developed as a substrate for transglutaminase, its unique properties have positioned it as a versatile tool in biomaterials science, tissue engineering, and as a platform for vaccine development.[3] This technical guide provides a comprehensive overview of the this compound's interaction with transglutaminase, including its cross-linking mechanism, methods for analysis, and potential applications.
Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins.[4] The most common reaction is the formation of a covalent ε-(γ-glutamyl)lysine isopeptide bond between a glutamine (acyl donor) and a lysine (B10760008) (acyl acceptor) residue.[1] This cross-linking activity is crucial for various physiological processes, including tissue stabilization and wound healing. Tissue transglutaminase (TG2) is a ubiquitous member of this enzyme family and is involved in a wide range of cellular functions.[4]
The this compound contains both glutamine and lysine residues, making it an excellent substrate for TG2-mediated cross-linking. This enzymatic reaction can be harnessed to form stable hydrogels, providing a 3D scaffold that mimics the extracellular matrix.
This compound and Transglutaminase Interaction
The core of the this compound's utility as a transglutaminase substrate lies in its amino acid sequence, Ac-QQKFQFQFEQQ-Am. This sequence contains multiple glutamine (Q) residues that can act as acyl donors and a lysine (K) residue that can act as an acyl acceptor for transglutaminase.
Mechanism of Cross-linking
The enzymatic cross-linking of the this compound by transglutaminase follows a two-step mechanism:
-
Acyl-Enzyme Intermediate Formation: The reaction is initiated by a nucleophilic attack of the active site cysteine of transglutaminase on the γ-carboxamide group of a glutamine residue on the this compound. This results in the formation of a thioester acyl-enzyme intermediate and the release of ammonia (B1221849).
-
Acyl Transfer: The acyl-enzyme intermediate then reacts with the ε-amino group of a lysine residue on another this compound. This acyl transfer step results in the formation of a stable ε-(γ-glutamyl)lysine isopeptide bond, covalently linking the two peptides and regenerating the enzyme's active site.
This process of intermolecular cross-linking leads to the polymerization of Q11 peptides and, at sufficient concentrations, the formation of a hydrogel.
Quantitative Data
While the this compound was designed as a transglutaminase substrate, specific kinetic parameters such as Km and kcat for its interaction with transglutaminase are not extensively reported in the literature. However, studies on other peptide substrates provide a framework for the expected kinetic behavior. For comparison, the kinetic parameters for several gliadin-derived peptides with tissue transglutaminase 2 (TG2) are presented below.[5]
| Peptide | kcat (min-1) | Km (mM) | kcat/Km (min-1/mM) |
| α2 | 25.7 ± 0.8 | 0.13 ± 0.02 | 197 |
| ω2 | 27.6 ± 1.0 | 0.10 ± 0.02 | 276 |
| γ1 | 24.0 ± 0.7 | 0.24 ± 0.02 | 100 |
| γ3 | 23.2 ± 1.0 | 0.13 ± 0.03 | 197 |
| Table 1: Kinetic parameters for the deamidation of various gliadin-derived peptide substrates by TG2, as determined by an ammonia release assay.[5] Data are presented as mean ± SD from three independent experiments. |
Experimental Protocols
A variety of methods can be employed to study the transglutaminase-mediated cross-linking of the this compound. Below are detailed protocols for key experiments.
Fluorescence-Based Kinetic Assay
This protocol is adapted from a general real-time fluorescence assay for monitoring transglutaminase activity and can be used to determine the kinetic parameters of the this compound.[6][7] It utilizes a quenched fluorescent substrate that becomes fluorescent upon cleavage by the enzyme. To adapt this for Q11, a competition assay format would be employed where the this compound competes with the fluorescent substrate.
Materials:
-
This compound
-
Recombinant human tissue transglutaminase 2 (TG2)
-
Quenched fluorescent TG2 substrate (e.g., Abz-APE(γ-cad-Dnp)QEA)
-
Assay Buffer: 62.5 mM Tris/HCl, pH 7.4, 125 mM NaCl
-
Glycine (B1666218) methylester (or other amine donor)
-
Dithiothreitol (DTT)
-
Calcium Chloride (CaCl2)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and add glycine methylester to the desired concentration. Adjust the pH to 7.4 at 37°C. Add DTT to a final concentration of 1-5 mM to prevent oxidative inactivation of the enzyme.[6]
-
Prepare Reagents:
-
Dilute the quenched fluorescent substrate (e.g., Abz-APE(γ-cad-Dnp)QEA) in the assay buffer to a working concentration (e.g., 50 µM).[6]
-
Prepare a stock solution of this compound in ultrapure water and create a series of dilutions to be tested.
-
Prepare a solution of TG2 in an appropriate buffer (e.g., 1-100 µg/ml).[6]
-
-
Set up the Reaction:
-
In each well of the 96-well plate, add 80 µl of the diluted fluorescent substrate solution.
-
Add varying concentrations of the this compound to the wells.
-
Add the desired amount of TG2 enzyme (e.g., 1 µg) to each well.
-
Bring the final volume in each well to 90 µl with ultrapure water.
-
-
Initiate the Reaction and Measure Fluorescence:
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by injecting 10 µl of 20 mM CaCl2 into each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm for Abz-containing substrates).
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Plot the initial velocity against the this compound concentration.
-
Calculate the IC50 of the this compound. By using the Cheng-Prusoff equation and the known Km of the fluorescent substrate, the Ki (and thus an approximation of the Km) for the this compound can be determined.
-
Mass Spectrometry Analysis of Cross-linking
This protocol outlines the general steps for identifying the ε-(γ-glutamyl)lysine cross-links in Q11 peptides using mass spectrometry.[8]
Materials:
-
This compound
-
Recombinant human TG2
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cross-linking Reaction:
-
Dissolve the this compound in the reaction buffer to a final concentration of 1 mg/mL.
-
Add TG2 to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to monitor the progression of cross-linking.
-
-
Reduction and Alkylation:
-
Stop the reaction by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate free thiols by adding IAM to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:substrate) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized cross-linking identification software (e.g., pLink, xiSEARCH) to identify the cross-linked peptides from the MS/MS data.[8] The software will search for peptide pairs linked by a mass corresponding to the loss of ammonia (-17.0265 Da).
-
Rheological Analysis of Hydrogel Formation
This protocol describes how to monitor the gelation of the this compound solution upon the addition of transglutaminase using a rheometer.[9]
Materials:
-
This compound
-
Recombinant human TG2
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rheometer with a parallel plate or cone-and-plate geometry
Procedure:
-
Sample Preparation:
-
Dissolve the this compound in PBS to the desired concentration (e.g., 1-5% w/v).
-
Prepare a stock solution of TG2 in PBS.
-
-
Rheological Measurement:
-
Place the this compound solution onto the lower plate of the rheometer, pre-set to 37°C.
-
Lower the upper plate to the desired gap distance.
-
Add the TG2 solution to the peptide solution on the rheometer plate and gently mix.
-
Immediately start a time sweep experiment, monitoring the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).
-
-
Data Analysis:
-
The gelation point is typically identified as the time at which G' becomes greater than G''.
-
The final stiffness of the hydrogel is represented by the plateau value of G'.
-
Frequency sweep experiments can be performed on the fully formed gel to further characterize its viscoelastic properties.
-
Signaling Pathways
While the direct downstream signaling pathways initiated by the cross-linking of the this compound itself are not well-documented, transglutaminase 2 is known to be involved in various signaling cascades. The formation of a cross-linked Q11 hydrogel can influence cellular behavior through mechanotransduction and by providing a scaffold for cell adhesion and growth.
TG2 is a multifunctional protein that, in addition to its cross-linking activity, can act as a G-protein (Gαh) in signal transduction.[4] The cross-linking activity of TG2 is implicated in the stabilization of the extracellular matrix, which can in turn affect cell signaling through integrins and other cell surface receptors. For instance, the formation of a stable, cross-linked matrix can promote cell adhesion, proliferation, and differentiation.
When used as a vaccine delivery platform, this compound nanofibers presenting an antigen have been shown to activate the MyD88-dependent NF-κB signaling pathway in dendritic cells, leading to a potent immune response.[6] This suggests that the physical presentation of antigens on the nanofiber scaffold is a key factor in initiating immune signaling.
Conclusion
The this compound is a valuable tool for researchers in drug development and biomaterials science due to its well-defined self-assembling properties and its reactivity as a transglutaminase substrate. The ability to form stable, cross-linked hydrogels under physiological conditions opens up a wide range of applications, from 3D cell culture and tissue engineering to controlled drug release and vaccine delivery. The experimental protocols provided in this guide offer a starting point for the characterization and utilization of this versatile peptide. Further research into the specific kinetic parameters of the this compound with transglutaminase and its direct impact on cellular signaling pathways will undoubtedly expand its utility in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic modification of self-assembled peptide structures with tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A self-assembling peptide acting as an immune adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 affinity and enzyme‐substrate intermediate stability as determining factors for T‐cell responses to gluten peptides in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The propensity for deamidation and transamidation of peptides by transglutaminase 2 is dependent on substrate affinity and reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 9. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of the Q11 Peptide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the Q11 peptide (Ac-QQKFQFQFEQQ-Am), a self-assembling peptide known for its propensity to form β-sheet-rich nanofibers.[1][2] This characteristic makes it a valuable tool in biomaterials research, including applications in vaccine delivery and tissue engineering.[1][3] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the key processes to aid in the successful production of high-purity this compound.
Synthesis of this compound
The primary method for synthesizing the this compound is Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[1][4] This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[5]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from established methods for Q11 and other amyloidogenic peptides.[1][6]
Materials and Reagents:
-
Rink Amide Resin-Protide[1]
-
Fmoc-protected amino acids (Standard)[1]
-
Coupling reagents (e.g., HATU, HOAt)[7]
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)[7]
-
N-terminal acetylation reagent: 10% acetic anhydride (B1165640) in DMF[1]
-
Washing solvents: DMF, dichloromethane (B109758) (DCM), methanol (B129727) (MeOH)[8][9]
-
Cleavage cocktail: 92.5% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% 3,6-dioxa-1,8-octanedithiol (B88884) (DODT), and 2.5% Milli-Q water[1]
-
Precipitation and washing solvent: Cold diethyl ether[10]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour in a reaction vessel.[7]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.[7]
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling agent like HATU/HOAt and add it to the resin. Allow the coupling reaction to proceed for at least 4 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test.[7][9]
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.[5]
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Q11 sequence (Gln, Gln, Glu, Phe, Gln, Phe, Gln, Phe, Lys, Gln, Gln).
-
N-terminal Acetylation: Following the final coupling step and Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with 10% acetic anhydride in DMF.[1]
-
Final Washing and Drying: Wash the resin with DMF, followed by DCM and MeOH, and then dry the resin-bound peptide under vacuum.[8]
-
Cleavage and Precipitation: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1] Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[10]
-
Collection: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold diethyl ether multiple times. Dry the crude peptide pellet under vacuum.[10]
Synthesis Workflow Diagram
Caption: Workflow for Fmoc-based solid-phase synthesis of the this compound.
Purification of this compound
The standard and most effective method for purifying the crude this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12] This technique separates the target peptide from impurities based on hydrophobicity.[13]
Experimental Protocol: RP-HPLC Purification
Materials and Reagents:
-
Crude this compound
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water[1]
-
Solvent B: 0.1% Acetonitrile (ACN) with 0.1% TFA[1]
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like TFA (e.g., ~50 mg per 500 µL TFA) and then dilute with Solvent A.[1]
-
Column Equilibration: Equilibrate the preparative RP-HPLC column with a low percentage of Solvent B (e.g., 5-15%).[10]
-
Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration.[10][13] A typical gradient might be from 15% to 50% Solvent B over 30-60 minutes.[10]
-
Fraction Collection: Monitor the elution profile at a wavelength of 210-220 nm and collect fractions corresponding to the major peak, which should be the this compound.[11][12]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize (freeze-dry) to obtain the purified this compound as a white powder.[10][11]
Purification Workflow Diagram
Caption: Workflow for the purification of this compound using RP-HPLC.
Characterization and Quality Control
After synthesis and purification, it is crucial to characterize the this compound to confirm its identity, purity, and secondary structure.
Mass Spectrometry
Purpose: To verify the molecular weight of the synthesized peptide. Methods:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides a rapid and accurate determination of the molecular mass of the peptide.[1][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) / Electrospray Ionization-Mass Spectrometry (ESI-MS): Couples HPLC with mass spectrometry to provide both purity and mass information.[1][15]
Analytical RP-HPLC
Purpose: To determine the purity of the final peptide product. Method: A small amount of the purified peptide is injected onto an analytical RP-HPLC column, and the area of the main peak is compared to the total area of all peaks in the chromatogram.[12] Purity levels of >95% are typically desired for research applications.[1]
Circular Dichroism (CD) Spectroscopy
Purpose: To confirm the secondary structure of the self-assembled this compound. Method: The purified this compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) to induce self-assembly. The CD spectrum is then recorded in the far-UV region (typically 190-250 nm). A characteristic spectrum with a minimum around 218 nm is indicative of β-sheet formation.[3][16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and purification of the this compound.
Table 1: this compound Properties
| Property | Value | Reference |
| Sequence | Ac-Gln-Gln-Lys-Phe-Gln-Phe-Gln-Phe-Glu-Gln-Gln-Am | [1] |
| Molecular Formula | C₆₈H₉₇N₁₉O₂₀ | [17] |
| Molecular Weight | 1485.61 g/mol | [17] |
| Purity (Post-HPLC) | >95% | [1] |
Table 2: RP-HPLC Purification Parameters
| Parameter | Typical Value/Condition | Reference |
| Column Type | C4 or C18, preparative scale | [1] |
| Mobile Phase A | Water with 0.1% TFA | [1] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | [1] |
| Gradient | Linear, e.g., 15-50% B over 30-60 min | [10] |
| Detection Wavelength | 210-220 nm | [11] |
Table 3: Characterization Methods and Expected Results
| Method | Purpose | Expected Result | Reference |
| Mass Spectrometry | Identity Confirmation | Observed mass matches theoretical mass (1485.61 Da) | [1][14] |
| Analytical RP-HPLC | Purity Assessment | Single major peak representing >95% of total peak area | [1] |
| CD Spectroscopy | Secondary Structure | Spectrum characteristic of β-sheet conformation | [3] |
Conclusion
The successful synthesis and purification of the this compound are achievable through well-established Fmoc solid-phase peptide synthesis and RP-HPLC protocols. Careful execution of these methods, coupled with rigorous characterization, will yield a high-purity product suitable for a wide range of applications in biomaterials and immunology. This guide provides the necessary framework for researchers and scientists to produce and validate the this compound for their specific research needs.
References
- 1. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. Novel Purification Process for Amyloid Beta Peptide(1-40) [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. biomatik.com [biomatik.com]
- 10. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 11. bachem.com [bachem.com]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. peptide.com [peptide.com]
- 14. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyfreak.com [pharmacyfreak.com]
- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound [novoprolabs.com]
Methodological & Application
Application Notes and Protocols for Q11 Peptide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Q11 peptide (Ac-QQKFQFQFEQQ-NH2) is a self-assembling peptide that forms a nanofibrous hydrogel under physiological conditions. This hydrogel biomaterial has garnered significant interest for a range of biomedical applications, including 3D cell culture, tissue engineering, and as a platform for drug and vaccine delivery. Its biocompatibility and tunable mechanical properties make it an excellent candidate for creating biomimetic microenvironments.
These application notes provide detailed protocols for the preparation, characterization, and application of this compound hydrogels.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | Ac-QQKFQFQFEQQ-NH2 | [1] |
| Molecular Weight | 1485.59 g/mol | [2] |
| Structure | β-sheet forming peptide | [1] |
| Self-Assembly Trigger | Physiological salt concentration and pH | [3] |
Table 2: Mechanical Properties of Q11 Hydrogels
| Peptide Concentration | Storage Modulus (G') at 1 Hz | Loss Modulus (G'') at 1 Hz |
| 5 mM (0.76% w/v) | 1.2 kPa | Not Reported |
| 30 mM (4.6% w/v) | 10.5 kPa | Not Reported |
(Data sourced from a study on Q11 and a modified version, CQ11G-thioester. The values presented here are for the unmodified this compound hydrogel.)
Table 3: Representative Cell Viability in Peptide Hydrogels
Note: Quantitative cell viability data for cells cultured specifically within Q11 hydrogels was not available in the provided search results. The following table presents representative data from other self-assembling peptide hydrogels to illustrate typical outcomes.
| Hydrogel System | Cell Type | Time Point | Viability (%) | Assay Method |
| Fmoc-FF/RGD Hydrogel | Human Dermal Fibroblasts | 24 hours | >95% | Live/Dead Assay |
| h9e Peptide Hydrogel | MCF-7 Breast Cancer Cells | 7 days | ~90% | Trypan Blue Exclusion |
| PGmatrix Peptide Hydrogel | Human Adipose-Derived MSCs | 48 hours | >90% | CCK8 Assay |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogels
This protocol describes the preparation of Q11 hydrogels by inducing self-assembly through a salt-trigger method.
Materials:
-
Lyophilized this compound (Ac-QQKFQFQFEQQ-NH2)
-
Sterile deionized water
-
Sterile phosphate-buffered saline (PBS), 1X (0.2 g/L KCl, 0.2 g/L KH2PO4, 8 g/L NaCl, 1.15 g/L Na2HPO4)
Procedure:
-
Peptide Dissolution: Carefully weigh the desired amount of lyophilized this compound to prepare a stock solution. For example, to prepare a 30 mM stock solution, dissolve the appropriate mass of peptide in sterile deionized water. Vortex briefly to aid dissolution.
-
Hydrogel Formation:
-
Pipette the desired volume of the this compound solution into a sterile container (e.g., a well of a multi-well plate or a microcentrifuge tube).
-
Carefully layer an equal volume of 1X PBS on top of the peptide solution.
-
Allow the solution to incubate at room temperature or 37°C. Gelation will occur at the interface and progress through the solution. The time required for complete gelation will depend on the peptide concentration.
-
Workflow for Q11 Hydrogel Preparation:
Caption: Workflow for the preparation of this compound hydrogels.
Protocol 2: Characterization of Q11 Hydrogel Mechanical Properties by Rheology
This protocol outlines the measurement of the viscoelastic properties of Q11 hydrogels using an oscillatory rheometer.
Materials:
-
Prepared Q11 hydrogel
-
Rheometer with a parallel plate geometry
Procedure:
-
Sample Loading: Carefully transfer the prepared Q11 hydrogel onto the lower plate of the rheometer.
-
Geometry Setup: Lower the upper plate to the desired gap distance, ensuring the hydrogel fills the gap completely without overflowing.
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a set period.
-
Oscillatory Time Sweep: Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process and determine the final storage (G') and loss (G'') moduli.
-
Oscillatory Frequency Sweep: Once the gel has stabilized, perform a frequency sweep at a constant strain to characterize the frequency-dependent viscoelastic properties.
-
Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).
Protocol 3: Cell Encapsulation in Q11 Hydrogels
This protocol describes a method for encapsulating cells within a Q11 hydrogel for 3D cell culture.
Materials:
-
Lyophilized this compound
-
Sterile, serum-free cell culture medium (e.g., DMEM)
-
Cell suspension at the desired concentration
Procedure:
-
Peptide Solution Preparation: Dissolve the lyophilized this compound in sterile, serum-free cell culture medium to the desired pre-gelation concentration. Ensure the pH of the solution is compatible with the cells.
-
Cell Suspension: Prepare a single-cell suspension of the desired cell type in serum-free culture medium.
-
Encapsulation: Gently mix the peptide solution with the cell suspension. The final concentration of the peptide should be sufficient to induce gelation.
-
Gelation: Dispense the peptide-cell mixture into a culture vessel (e.g., 96-well plate) and incubate at 37°C in a CO2 incubator to allow for hydrogel formation.
-
Cell Culture: After gelation, add complete cell culture medium to the top of the hydrogel and continue to culture the cells under standard conditions.
Workflow for Cell Encapsulation:
Caption: Workflow for encapsulating cells in Q11 hydrogels.
Protocol 4: Assessment of Cell Viability in Q11 Hydrogels
This protocol describes the use of a Live/Dead viability/cytotoxicity assay to determine the viability of cells encapsulated in Q11 hydrogels.
Materials:
-
Cell-laden Q11 hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Reagent Preparation: Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.
-
Staining: Remove the culture medium from the cell-laden hydrogels and wash gently with PBS. Add the Live/Dead staining solution to cover the hydrogel.
-
Incubation: Incubate the hydrogels at 37°C for 30-45 minutes, protected from light.
-
Imaging: After incubation, carefully remove the staining solution and replace it with fresh PBS. Image the hydrogels using a fluorescence microscope with appropriate filters to visualize live (green fluorescence) and dead (red fluorescence) cells.
-
Quantification: Use image analysis software to count the number of live and dead cells to determine the percentage of viable cells.
Protocol 5: Drug Loading and Release from Q11 Hydrogels
This protocol provides a general framework for loading a therapeutic agent into a Q11 hydrogel and assessing its release profile.
Materials:
-
This compound
-
Therapeutic agent (drug)
-
Sterile deionized water or appropriate buffer
-
Release buffer (e.g., PBS at pH 7.4)
-
A method for quantifying the released drug (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Drug Loading (Co-assembly Method):
-
Dissolve the lyophilized this compound in a solution containing the therapeutic agent.
-
Induce gelation as described in Protocol 1. The drug will be physically entrapped within the hydrogel matrix.
-
-
Release Study:
-
Place a known amount of the drug-loaded hydrogel into a container with a known volume of release buffer.
-
At predetermined time intervals, collect an aliquot of the release buffer and replace it with an equal volume of fresh buffer.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative release of the drug over time.
-
Signaling Pathway
Immunomodulatory Effect of this compound Hydrogels
This compound hydrogels have been shown to act as a non-inflammatory adjuvant, promoting a Th2-biased immune response. The nanofibers are taken up by antigen-presenting cells (APCs) such as dendritic cells (DCs). This leads to the activation of CD4+ T cells, which in turn stimulate B cells to produce high-affinity antibodies. The response is characterized by the production of cytokines such as IL-4 and IL-5.[3]
Caption: Simplified signaling pathway of the Th2-biased immune response induced by this compound nanofibers.
References
- 1. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-based hydrogel nanoparticles as effective drug delivery agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of a Peptide-Based Electronegative Hydrogel for the Direct Encapsulation, 3D Culturing, in Vivo Syringe-Based Delivery, and Long-Term Tissue Engraftment of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3D Cell Culture Using Q11 Peptide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to more accurately mimic the complex in vivo microenvironment compared to traditional two-dimensional (2D) cultures. This physiological relevance is crucial for predictive drug screening, disease modeling, and tissue engineering. Self-assembling peptides have emerged as a powerful class of synthetic biomaterials for creating 3D cell culture scaffolds due to their biocompatibility, tunable mechanical properties, and biomimetic nanofibrous architecture.
This document provides detailed application notes and protocols for utilizing the Q11 peptide (Ac-QQKFQFQFEQQ-Am), a well-characterized self-assembling peptide, for 3D cell culture. The this compound spontaneously assembles into a hydrogel composed of β-sheet nanofibers, forming a scaffold that supports cell growth, proliferation, and differentiation.[1][2] Furthermore, the this compound can be readily functionalized with bioactive motifs, such as the arginine-glycine-aspartic acid (RGD) sequence, to enhance cell adhesion and mimic the native extracellular matrix (ECM).[3]
These protocols are designed to guide researchers through the preparation of Q11 hydrogels, encapsulation of cells, and subsequent analysis of the 3D cell cultures.
Data Presentation
Table 1: Quantitative Parameters for this compound Hydrogel Preparation and Cell Encapsulation
| Parameter | This compound | RGD-Functionalized Q11 | Reference |
| Peptide Concentration | 5 mM - 30 mM (0.76% - 4.6% w/v) | 9 mM RGD-Q11 with 36 mM Q11 | [4][5] |
| Cell Seeding Density | 1.2 x 107 cells/mL (initial suspension) | 1.2 x 107 cells/mL (initial suspension) | [4] |
| Final Cell Density in Gel | 4 x 106 cells/mL | 4 x 106 cells/mL | [4] |
| Storage Modulus (G') | 1.2 kPa (at 5 mM) - 10.5 kPa (at 30 mM) | Not explicitly stated, but expected to be similar to Q11 at the same total peptide concentration. | [5] |
| Gelation Time | Seconds to minutes upon addition of salt-containing buffer | Seconds to minutes upon addition of salt-containing buffer | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel
This protocol describes the preparation of a sterile this compound hydrogel suitable for 3D cell culture.
Materials:
-
Lyophilized this compound (Ac-QQKFQFQFEQQ-Am)
-
Sterile ultrapure water
-
Sterile 10x Phosphate Buffered Saline (PBS)
-
Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Peptide Dissolution:
-
Aseptically weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Add sterile ultrapure water to achieve the desired final concentration (e.g., for a 1% w/v solution, add 10 mg of peptide to 1 mL of water).
-
Vortex briefly to disperse the peptide.
-
Sonicate the solution in a bath sonicator for 15-30 minutes to ensure complete dissolution. The solution should be clear.
-
-
pH Adjustment (if necessary):
-
The pH of the Q11 solution in water will be acidic. For some applications, adjusting the pH to neutral before initiating gelation may be desired.
-
Slowly add sterile 0.1 M NaOH to the peptide solution while monitoring the pH with a sterile pH meter or pH strips. Adjust to pH 7.0-7.4. Be cautious as adding base can initiate premature gelation.
-
-
Hydrogel Formation:
-
To initiate self-assembly and hydrogel formation, add 1/10th the volume of sterile 10x PBS to the peptide solution. For example, add 100 µL of 10x PBS to 900 µL of the peptide solution.
-
Gently mix by inverting the tube or pipetting slowly. Avoid vigorous mixing which can disrupt nanofiber formation.
-
The solution will begin to gel within seconds to minutes, forming a transparent hydrogel.
-
The hydrogel is now ready for cell encapsulation.
-
Protocol 2: Encapsulation of Cells in Q11 Hydrogel
This protocol details the process of encapsulating living cells within the Q11 hydrogel.
Materials:
-
Prepared sterile this compound solution (from Protocol 1)
-
Cells of interest, grown to 80-90% confluency
-
Complete cell culture medium
-
Trypsin-EDTA
-
Sterile PBS
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
-
Multi-well culture plates
Procedure:
-
Cell Preparation:
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization).
-
Resuspend the cells in complete culture medium and perform a cell count to determine the cell concentration.
-
Centrifuge the cell suspension and resuspend the cell pellet in a small volume of serum-free medium or PBS to achieve a high cell density (e.g., 1.2 x 107 cells/mL).[4]
-
-
Cell Encapsulation:
-
In a sterile microcentrifuge tube, gently mix the cell suspension with the pre-gelled this compound solution at a 1:2 ratio (cell suspension to peptide solution) to achieve the desired final cell and peptide concentrations.[4] For example, mix 100 µL of the cell suspension with 200 µL of the Q11 solution.
-
Immediately pipette the cell/peptide mixture into the wells of a multi-well culture plate. The volume will depend on the well size (e.g., 50-100 µL for a 96-well plate).
-
-
Gelation and Culture:
-
Allow the hydrogel to fully solidify at 37°C in a cell culture incubator for 10-15 minutes.
-
Once the gel is set, carefully add pre-warmed complete cell culture medium to each well.
-
Culture the cells under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.
-
Protocol 3: Functionalization of this compound with RGD
This protocol describes the co-assembly method for creating an RGD-functionalized Q11 hydrogel.
Materials:
-
Lyophilized this compound
-
Lyophilized RGD-Q11 peptide (e.g., Ac-GGRGDSGGGQQKFQFQFEQQ-Am)
-
Sterile ultrapure water
-
Sterile 10x PBS
Procedure:
-
Peptide Dissolution:
-
Prepare separate sterile stock solutions of Q11 and RGD-Q11 peptides in ultrapure water as described in Protocol 1. A common ratio is a 4:1 molar ratio of Q11 to RGD-Q11.[4]
-
-
Co-assembly:
-
In a sterile tube, combine the Q11 and RGD-Q11 peptide solutions at the desired ratio.
-
Gently mix the combined peptide solution.
-
-
Hydrogel Formation and Cell Encapsulation:
-
Proceed with hydrogel formation and cell encapsulation as described in Protocols 1 and 2, using the mixed peptide solution.
-
Protocol 4: Assessment of Cell Viability and Proliferation
This protocol outlines methods to evaluate the health and growth of cells within the 3D Q11 hydrogel.
Live/Dead Staining:
-
Prepare a staining solution containing Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.
-
Remove the culture medium from the wells containing the cell-laden hydrogels.
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C.
-
Visualize the stained cells using a fluorescence microscope.
Metabolic Activity Assay (e.g., MTS/XTT):
-
Add the metabolic assay reagent (e.g., MTS or XTT) directly to the culture medium in each well, following the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
Transfer the colored supernatant to a new plate and measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.
Protocol 5: Characterization of Hydrogel Mechanical Properties
This protocol provides a general guideline for measuring the stiffness of Q11 hydrogels using rheometry.
Equipment:
-
Rheometer with a parallel plate or cone-and-plate geometry
Procedure:
-
Prepare the Q11 hydrogel directly on the rheometer's lower plate.
-
Lower the upper geometry to the desired gap distance.
-
Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process. The storage modulus (G') and loss modulus (G'') will increase as the gel forms.
-
Once the gel is stable, perform a frequency sweep to determine the viscoelastic properties of the hydrogel over a range of frequencies. A higher G' than G'' indicates a solid-like gel.
Signaling Pathways and Experimental Workflows
The 3D environment provided by the Q11 hydrogel, especially when functionalized with RGD, can significantly influence cell behavior through the activation of specific signaling pathways.
Integrin-Mediated Adhesion and Signaling
When cells interact with the RGD motifs on the Q11 hydrogel nanofibers, their integrin receptors bind to these ligands, triggering a cascade of intracellular signals. This process, known as outside-in signaling, is crucial for cell adhesion, survival, proliferation, and differentiation.
Caption: Integrin-mediated signaling pathway initiated by cell adhesion to RGD-functionalized Q11 hydrogel.
Mechanotransduction: Sensing Matrix Stiffness
The mechanical properties of the Q11 hydrogel, such as its stiffness, are sensed by the encapsulated cells and translated into biochemical signals through a process called mechanotransduction. The YAP/TAZ signaling pathway is a key regulator of this process.
Caption: YAP/TAZ mechanotransduction pathway in response to hydrogel stiffness.
Experimental Workflow for 3D Cell Culture and Analysis
The following diagram illustrates the overall workflow for conducting a 3D cell culture experiment using this compound hydrogels.
Caption: General experimental workflow for 3D cell culture using this compound hydrogels.
References
- 1. Frontiers | Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression [frontiersin.org]
- 2. Rho GTPases: Masters of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dynamics of Rho GTPase signaling and implications for targeting cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Role of Rho GTPases During Fibroblast Spreading, Migration, and Myofibroblast Differentiation in 3D Synthetic Fibrous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Q11 Peptide as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Q11 peptide (Ac-QQKFQFQFEQQ-Am) is a self-assembling peptide that forms β-sheet-rich nanofibers in physiological solutions.[1][2] This property allows it to serve as a potent vaccine adjuvant, enhancing the immune response to covalently linked antigens without inducing significant inflammation.[1][3] When an antigen is chemically conjugated to the this compound, the resulting construct self-assembles into nanofibers, creating a high-density display of the antigen. This particulate nature facilitates uptake by antigen-presenting cells (APCs), leading to robust and durable T-cell and B-cell mediated immune responses.[1][3][4] Notably, the adjuvanting effect of Q11 is dependent on its self-assembly into nanofibers and the covalent linkage to the antigen.[5][6] The this compound itself is minimally immunogenic.[5][6]
These application notes provide detailed protocols for the formulation of Q11-antigen conjugate vaccines, immunization procedures, and methods for evaluating the resulting immune response.
Data Summary: Immunogenicity of Q11-Adjuvanted Vaccines
The following tables summarize quantitative data from studies evaluating the immunogenicity of Q11-based vaccine formulations.
Table 1: Antigen-Specific IgG Titers Following Immunization with Q11-OVA
| Immunogen | Adjuvant | Route of Administration | Mean Endpoint IgG Titer (Post-Boost) | Study Reference |
| OVA-Q11 | None (self-adjuvanting) | Subcutaneous | ~1:100,000 | [5] |
| OVA Peptide | CFA | Subcutaneous | ~1:100,000 | [5] |
| OVA Peptide | PBS | Subcutaneous | No detectable response | [5] |
| This compound + OVA Peptide (mixture) | PBS | Subcutaneous | No detectable response | [5] |
| (NANP)3-Q11 | None (self-adjuvanting) | Not Specified | High antibody titer lasting up to 40 weeks | [7] |
Table 2: Cellular and Cytokine Responses to Q11-Adjuvanted Vaccines
| Vaccine Formulation | Immune Response Metric | Key Findings | Study Reference |
| OVAQ11 | T-cell Proliferation | Induced robust T-cell proliferation | [8] |
| OVAQ11 | Cytokine Secretion (from splenocytes) | No significant increase in IFN-γ or IL-4 | [8] |
| pOVA-Alum | Cytokine Secretion (intraperitoneal lavage) | Increased levels of inflammatory cytokines | [8] |
| OVAQ11 | Cytokine Secretion (intraperitoneal lavage) | No increase in inflammatory cytokines | [8] |
| PAQ11 (intranasal) | IFN-γ producing cells (ELISPOT) | Significant increase in IFN-γ spots in splenocytes | [9] |
| EαQ11 (intranasal) | T-cell Polarization | Induced a nearly exclusive TH17 response in the lung and draining lymph nodes | [1] |
Experimental Protocols
Protocol 1: Formulation of Q11-Antigen Nanofiber Vaccine
This protocol describes the preparation of a self-assembling Q11-antigen peptide vaccine, using Ovalbumin (OVA) peptide as an example.
Materials:
-
Lyophilized Q11-antigen conjugate peptide (e.g., OVA-Q11)
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized Q11-antigen peptide in sterile, nuclease-free water to create a stock solution (e.g., 8 mM). Ensure complete dissolution by gentle vortexing or pipetting.
-
Self-Assembly Incubation: Incubate the peptide solution overnight at 4°C to facilitate the self-assembly of nanofibers.
-
Working Solution Preparation: On the day of immunization, dilute the stock solution with sterile PBS to the desired final working concentration (e.g., 2 mM). The final formulation will be a suspension of peptide nanofibers.
-
Verification of Nanofiber Formation (Optional): The formation of nanofibers can be confirmed by transmission electron microscopy (TEM). Apply a small volume of the diluted peptide solution to a TEM grid, allow it to adsorb, and then negatively stain with a suitable agent like uranyl acetate.
Protocol 2: Immunization of Mice
This protocol provides guidelines for both subcutaneous and intranasal administration of the Q11-antigen nanofiber vaccine.
Animals:
-
C57BL/6 mice (or other appropriate strain), 6-8 weeks old.
A. Subcutaneous Immunization:
-
Primary Immunization:
-
Draw the desired volume of the Q11-antigen nanofiber suspension into a sterile syringe fitted with a 27-30 gauge needle.
-
Inject mice subcutaneously (s.c.) at the base of the tail or on the back with 50-100 µL of the vaccine formulation.[10] For a 2 mM solution, a 50 µL injection corresponds to 100 nmol of peptide.
-
-
Booster Immunization:
-
Serum Collection:
-
Collect blood samples via tail vein or submandibular bleeding at desired time points (e.g., before immunization and 7-14 days after the final boost) to assess antibody responses.[10]
-
B. Intranasal Immunization:
-
Anesthesia: Lightly anesthetize the mice using isoflurane (B1672236) or a similar anesthetic.
-
Administration:
-
Hold the mouse in a supine position.
-
Carefully administer 25 µL of the Q11-antigen nanofiber suspension into each nostril for a total volume of 50 µL.[9] Allow the mouse to inhale the liquid slowly.
-
-
Booster Immunization:
-
Administer a booster dose 28 days after the primary immunization following the same procedure.[9]
-
Protocol 3: Evaluation of Immune Responses
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies:
-
Plate Coating: Coat 96-well ELISA plates with the target antigen (e.g., OVA peptide) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: Wash the plates with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Serum Incubation: Serially dilute the collected mouse serum in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse immunoglobulin isotype of interest (e.g., anti-mouse IgG, IgG1, IgG2a) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Titer Determination: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the optical density of pre-immune serum).[11]
B. Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine-Secreting Cells:
-
Plate Preparation: Coat a 96-well ELISPOT plate with an anti-cytokine capture antibody (e.g., anti-mouse IFN-γ) overnight at 4°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 0.5 x 10⁶ cells per well.
-
Antigen Stimulation: Stimulate the cells in the wells with the relevant antigen (e.g., OVA peptide at 5-10 µg/mL) for 24-48 hours at 37°C in a CO₂ incubator.[9]
-
Detection: Wash the cells and add a biotinylated anti-cytokine detection antibody. Incubate, then add streptavidin-HRP. Finally, add a substrate that forms an insoluble precipitate.
-
Spot Counting: The resulting spots, each representing a cytokine-secreting cell, are counted using an ELISPOT reader.[9]
C. T-Cell Proliferation Assay (CFSE-based):
-
Cell Labeling: Prepare a single-cell suspension of splenocytes. Label the cells with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate and stimulate with the specific antigen (e.g., OVA peptide). Include unstimulated and positive controls (e.g., Concanavalin A).
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.[12]
Signaling Pathway and Experimental Workflow
The adjuvant activity of this compound-based nanofiber vaccines has been shown to be dependent on the MyD88 signaling pathway.[7][13] However, this appears to be independent of Toll-like receptor (TLR) 2, TLR5, and the NALP3 inflammasome.[3] The exact upstream receptor for Q11 nanofibers remains to be fully elucidated.
Caption: Q11 adjuvant signaling pathway in an APC.
Caption: Experimental workflow for this compound vaccine.
References
- 1. Adjuvant-free nanofiber vaccine induces in situ lung dendritic cell activation and TH17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Peptide-based supramolecular vaccine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal vaccine platform has potential for more effective vaccines, fewer side effects | EurekAlert! [eurekalert.org]
- 5. A self-assembling peptide acting as an immune adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating Adaptive Immune Responses to Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of self-adjuvanting nanofiber vaccines to elicit high-affinity B cell responses to peptide antigens without inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal delivery of adjuvant-free peptide nanofibers elicits resident CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Pushing the frontiers of T-cell vaccines: accurate measurement of human T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MyD88 in antigen-presenting cells is not required for CD4+ T-cell responses during peptide nanofiber vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Q11 Peptide for Controlled Release of Growth Factors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the self-assembling Q11 peptide as a hydrogel scaffold for the controlled release of growth factors. The this compound (Ac-QQKFQFQFEQQ-Am) is a well-documented biomaterial that self-assembles into β-sheet-rich nanofibers, forming a hydrogel under physiological conditions.[1][2] This hydrogel can serve as a depot for the sustained delivery of therapeutic proteins, such as growth factors, for applications in tissue engineering and regenerative medicine.
Introduction to this compound Hydrogels
The this compound's alternating hydrophobic and hydrophilic residues drive its self-assembly into a nanofibrous network, creating a highly hydrated hydrogel that mimics the native extracellular matrix (ECM).[2] This structure provides a favorable microenvironment for cell encapsulation and the controlled release of bioactive molecules. The release kinetics of growth factors from the hydrogel are influenced by factors such as the hydrogel's pore size, the growth factor's size and charge, and its specific interactions with the peptide nanofibers.
Quantitative Data on Growth Factor Release
While specific release kinetics for a broad range of growth factors from Q11 hydrogels are not extensively documented in publicly available literature, data from similar self-assembling peptide hydrogels provide insights into expected release profiles. The following tables summarize representative release data for key growth factors from various peptide-based hydrogel systems. This data can serve as a benchmark for designing experiments with Q11 hydrogels.
Table 1: Cumulative Release of Vascular Endothelial Growth Factor (VEGF) from a Peptide-Functionalized Hydrogel
| Time (Days) | Cumulative Release (%) |
| 1 | 13.6 |
| 7 | 35.0 |
| 14 | 55.0 |
| 21 | 68.0 |
| 30 | 78.8 |
Data adapted from a study on VEGF release from a peptide-functionalized hydrogel, demonstrating sustained release over 30 days.[1]
Table 2: Cumulative Release of Bone Morphogenetic Protein-2 (BMP-2) from a Self-Assembling Peptide Hydrogel ("PepGel")
| Time (Days) | 50% v/v PepGel | 67% v/v PepGel | 80% v/v PepGel |
| 1 | ~25 | ~15 | ~10 |
| 7 | ~55 | ~40 | ~15 |
| 14 | ~70 | ~48 | ~18 |
| 21 | 78.2 | 50.2 | 19.1 |
Data adapted from a study on BMP-2 release from different concentrations of a commercially available peptide hydrogel, showing that release kinetics can be tuned by altering the hydrogel concentration.[3][4]
Note: The release profiles for growth factors like Fibroblast Growth Factor-2 (FGF-2) and Platelet-Derived Growth Factor (PDGF) from Q11 hydrogels are expected to follow a similar pattern of an initial burst release followed by a sustained, slower release phase. The exact kinetics will depend on the specific interactions between the growth factor and the this compound.
Experimental Protocols
The following protocols provide a framework for working with this compound hydrogels for controlled growth factor release.
This compound Synthesis and Purification
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Q11
-
Synthesis: The this compound (Ac-QQKFQFQFEQQ-Am) is synthesized using standard Fmoc-based solid-phase peptide synthesis.
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.
Q11 Hydrogel Formation and Growth Factor Loading
Protocol 2: Preparation of Growth Factor-Loaded Q11 Hydrogel
-
Peptide Solubilization: Lyophilized this compound is dissolved in sterile deionized water to a desired stock concentration (e.g., 10 mg/mL).
-
Growth Factor Reconstitution: Reconstitute the desired growth factor (e.g., VEGF, FGF-2, PDGF, BMP-2) in a sterile buffer as recommended by the manufacturer to a stock concentration.
-
Loading: Gently mix the this compound solution with the growth factor solution at the desired final concentrations. The growth factor is physically entrapped within the hydrogel network upon gelation.
-
Gelation: Induce self-assembly and hydrogel formation by adding a sterile, physiological buffer such as phosphate-buffered saline (PBS) or cell culture medium. Gelation typically occurs within minutes to hours, depending on the final peptide concentration and temperature.
Caption: Workflow for preparing growth factor-loaded Q11 hydrogels.
In Vitro Growth Factor Release Assay
Protocol 3: Quantification of Growth Factor Release
-
Sample Preparation: Prepare growth factor-loaded Q11 hydrogels in a multi-well plate.
-
Release Study: Add a known volume of release buffer (e.g., PBS or cell culture medium) on top of each hydrogel.
-
Sample Collection: At predetermined time points (e.g., 1, 3, 6, 12, 24 hours, and daily thereafter), collect the entire supernatant and replace it with fresh release buffer.
-
Quantification: Quantify the concentration of the released growth factor in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) specific for the growth factor of interest.
-
Data Analysis: Calculate the cumulative release of the growth factor as a percentage of the total amount initially loaded into the hydrogel.
Cell Culture and Viability Assays
Protocol 4: 3D Cell Culture in Q11 Hydrogels
-
Cell Preparation: Harvest and resuspend cells in cell culture medium.
-
Encapsulation: Gently mix the cell suspension with the pre-gelled Q11/growth factor solution.
-
Plating: Dispense the cell-hydrogel mixture into a culture plate and allow it to fully gel.
-
Culture: Add cell culture medium on top of the hydrogels and incubate under standard cell culture conditions.
Caption: Workflow for 3D cell encapsulation in Q11 hydrogels.
Protocol 5: Cell Viability and Proliferation Assays
-
Live/Dead Staining: At desired time points, stain the 3D cell cultures with a live/dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium Homodimer-1) and visualize using fluorescence microscopy.
-
Metabolic Activity Assay: Assess cell proliferation using a metabolic assay such as CCK-8 or MTS. Add the reagent to the culture medium and measure the absorbance according to the manufacturer's instructions.
Signaling Pathways of Released Growth Factors
The controlled release of growth factors from Q11 hydrogels can be utilized to stimulate specific cellular signaling pathways to promote desired biological responses, such as angiogenesis, osteogenesis, and cell proliferation.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Upon release, VEGF binds to its receptors (VEGFRs) on endothelial cells, activating downstream signaling cascades that promote cell proliferation, migration, and tube formation.
Caption: Simplified VEGF signaling pathway.
FGF-2 Signaling Pathway
Fibroblast Growth Factor-2 (FGF-2), also known as basic FGF, is a potent mitogen and angiogenic factor. It binds to FGF receptors (FGFRs) and heparan sulfate (B86663) proteoglycans, initiating signaling pathways that regulate cell growth, differentiation, and survival.
Caption: Simplified FGF-2 signaling pathway.
PDGF Signaling Pathway
Platelet-Derived Growth Factor (PDGF) plays a crucial role in cell growth, proliferation, and migration, particularly of mesenchymal cells. Binding of PDGF to its receptors (PDGFRs) triggers dimerization and autophosphorylation, activating multiple downstream pathways.
Caption: Simplified PDGF signaling pathway.
BMP-2 Signaling Pathway
Bone Morphogenetic Protein-2 (BMP-2) is a key osteoinductive growth factor used in bone and cartilage regeneration. It signals through serine/threonine kinase receptors, primarily activating the SMAD pathway to regulate gene expression related to osteoblast differentiation.
Caption: Simplified BMP-2/SMAD signaling pathway.
Conclusion
The this compound provides a versatile and biocompatible platform for the controlled delivery of a wide range of growth factors. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at harnessing the therapeutic potential of this promising biomaterial. Further optimization of growth factor loading and release kinetics will be crucial for specific applications in tissue engineering and regenerative medicine.
References
- 1. Specific VEGF sequestering and release using peptide-functionalized hydrogel microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Hydrogel for Sustained Release of Recombinant Human Bone Morphogenetic Protein-2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tissue Regeneration Using Q11 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Q11 peptide (Ac-QQKFQFQFEQQ-NH₂) is a self-assembling peptide that forms β-sheet-rich nanofibers and hydrogels under physiological conditions. Its biocompatibility, biodegradability, and tunable nature make it an attractive scaffold for in vivo tissue regeneration.[1] The Q11 backbone can be functionalized with bioactive motifs, such as the cell-adhesive RGD (Arginine-Glycine-Aspartic acid) sequence, to enhance cellular interactions and promote tissue-specific regeneration.[2] This document provides detailed application notes and protocols for utilizing this compound in bone, cartilage, neural, and cardiac tissue regeneration.
Mechanism of Action
Q11 peptides self-assemble into a nanofibrous hydrogel that mimics the native extracellular matrix (ECM). This scaffold provides a supportive environment for cell infiltration, adhesion, proliferation, and differentiation. When functionalized with bioactive peptides like RGD, the Q11 hydrogel can directly engage with cell surface receptors, such as integrins, to trigger intracellular signaling cascades that promote tissue regeneration.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies utilizing Q11 and similar self-assembling peptide hydrogels for tissue regeneration.
Bone Regeneration
| Animal Model | Defect Type | Treatment Group | Time Point | Outcome Measure | Result | Reference |
| Rabbit | Calvarial Critical-Sized Defect | Peptide Nanofiber-Coated Xenograft (Xeno-P) | 12 weeks | New Bone Formation (%) | Significantly greater than unmodified xenograft | [4] |
| Mouse | Calvarial Critical-Sized Defect | BMP-2 containing PEG-based hydrogel | 12 weeks | Bone Volume (mm³) | 3.7 ± 0.4 | [5] |
| Mouse | Calvarial Critical-Sized Defect | Empty PEG-based hydrogel | 12 weeks | Bone Volume (mm³) | 0.2 ± 0.1 | [5] |
Cartilage Regeneration
| Animal Model | Defect Type | Treatment Group | Time Point | Outcome Measure | Result | Reference |
| Rabbit | Knee Joint Cartilage Defect | Bioenergetic-Active Hydrogel (BAH) | 12 weeks | ICRS Macroscopic Score | Significantly higher than collagen hydrogel | [6] |
| Rabbit | Knee Joint Cartilage Defect | Collagen Hydrogel (ColH) | 12 weeks | ICRS Macroscopic Score | Lower than BAH | [6] |
Neural Regeneration
| Animal Model | Defect Type | Treatment Group | Time Point | Outcome Measure | Result | Reference |
| Rat | Sciatic Nerve Crush Injury | PAP4 Peptide | 21 days | Motor Functional Recovery | Significantly improved vs. control | [7] |
| Rat | Sciatic Nerve Crush Injury | ISP Peptide | 21 days | Motor Functional Recovery | Significantly improved vs. control | [7] |
| Rat | Sciatic Nerve Gap (10 mm) | RADA/KLT/IKVAV Hydrogel in Chitosan (B1678972) Conduit | 12 weeks | Sciatic Function Index (SFI) | Improved over time, approaching autograft results | [8] |
Cardiac Regeneration
| Animal Model | Defect Type | Treatment Group | Time Point | Outcome Measure | Result | Reference |
| Rat | Myocardial Infarction | QHG213H Hydrogel (QHREDGS peptide) | 2 weeks | Cardiac Function | Significantly improved vs. control | [9] |
| Rat | Myocardial Infarction | RGDSP-functionalised FEFEFKFK hydrogel with CPCs | Post-injury | Myocardial Damage | Significant reduction | [1] |
Experimental Protocols
Protocol 1: Preparation of Injectable this compound Hydrogel
This protocol describes the preparation of a sterile, injectable this compound hydrogel for in vivo applications.
Materials:
-
Lyophilized this compound (or functionalized Q11, e.g., Q11-RGD)
-
Sterile, pyrogen-free water for injection
-
Sterile phosphate-buffered saline (PBS, 10X)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Vortex mixer
-
Laminar flow hood
Procedure:
-
Peptide Dissolution: In a laminar flow hood, dissolve the lyophilized this compound in sterile, pyrogen-free water to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
Sterilization: Sterilize the peptide solution by passing it through a sterile 0.22 µm syringe filter into a sterile vial.
-
Hydrogel Formation: To induce self-assembly and hydrogel formation, add 1/10th volume of sterile 10X PBS to the sterile peptide solution. For example, add 100 µL of 10X PBS to 900 µL of the peptide solution.
-
Incubation: Gently mix the solution by inverting the vial and incubate at room temperature (or 37°C) for at least 30 minutes to allow for the formation of a stable hydrogel. The hydrogel is now ready for in vivo injection.[10]
-
Sterility Testing: Before in vivo use, it is recommended to perform sterility testing of the final hydrogel product to ensure the absence of microbial contamination.
Note on Sterilization: Ethanol (B145695) treatment is a preferred method for disinfecting bioactive materials containing peptides.[11] UV irradiation is not recommended as it can cause degradation of the peptide.[6][11]
Protocol 2: In Vivo Implantation of Q11 Hydrogel for Bone Regeneration in a Rat Calvarial Defect Model
This protocol outlines the surgical procedure for implanting a this compound hydrogel into a critical-sized calvarial defect in a rat model.
Materials:
-
Prepared sterile this compound hydrogel
-
Anesthetized rats
-
Surgical instruments (scalpel, forceps, retractors, dental drill with a 5 mm trephine bur)
-
Sterile saline
-
Sutures
-
Animal warming pad
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol. Shave and sterilize the surgical site on the scalp.
-
Incision and Exposure: Make a sagittal incision on the scalp and retract the skin and periosteum to expose the calvarium.
-
Defect Creation: Using a dental drill with a 5 mm trephine bur under constant sterile saline irrigation, create a critical-sized, full-thickness bone defect in the parietal bone.
-
Hydrogel Implantation: Carefully inject the prepared sterile Q11 hydrogel into the defect, ensuring it fills the entire space.
-
Wound Closure: Suture the periosteum and skin in layers.
-
Post-operative Care: Administer analgesics as per the approved protocol and monitor the animal for recovery.
Protocol 3: Histological Analysis of Regenerated Tissue
This protocol provides a general guideline for the histological processing of tissue samples containing the implanted Q11 hydrogel.
Materials:
-
Harvested tissue samples
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene or xylene substitute
-
Microtome
-
Histological stains (e.g., Hematoxylin and Eosin (H&E), Masson's Trichrome, Safranin O/Fast Green)
-
Immunohistochemistry reagents (primary and secondary antibodies)
Procedure:
-
Fixation: Immediately after harvesting, fix the tissue samples in 4% PFA for 24-48 hours at 4°C.
-
Decalcification (for bone samples): For bone tissue, decalcify the samples in a suitable decalcifying agent (e.g., 10% EDTA) until the bone is soft.
-
Dehydration: Dehydrate the samples through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).[11]
-
Clearing: Clear the samples in xylene or a xylene substitute.[11]
-
Paraffin Infiltration and Embedding: Infiltrate the samples with molten paraffin wax and then embed them in paraffin blocks.[11]
-
Sectioning: Cut 5-10 µm thick sections using a microtome.
-
Staining:
-
H&E Staining: For general morphology and cellular infiltration.
-
Masson's Trichrome Staining: To visualize collagen deposition (blue/green) in the regenerated tissue.
-
Safranin O/Fast Green Staining: For cartilage analysis to detect glycosaminoglycans (red/orange).
-
-
Immunohistochemistry: Perform immunohistochemical staining for specific markers of tissue regeneration (e.g., Collagen Type I for bone, Collagen Type II for cartilage, neurofilaments for neural tissue, cardiac troponin T for cardiac muscle).
Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates a proposed signaling pathway for RGD-functionalized this compound in promoting cell adhesion and differentiation, leading to tissue regeneration. The binding of the RGD motif to cell surface integrins can activate Focal Adhesion Kinase (FAK), which in turn can trigger downstream signaling cascades such as the ERK/MAPK pathway, influencing gene expression related to cell proliferation, survival, and differentiation.[12][13]
Experimental Workflow
The following diagram outlines a typical experimental workflow for in vivo tissue regeneration studies using this compound hydrogels.
References
- 1. Functionalised peptide hydrogel for the delivery of cardiac progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new peptide, VD11, promotes structural and functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic Insight Into the Roles of Integrins in Osteoarthritis [frontiersin.org]
- 4. Multifunctional peptide nanofiber coatings enhance bone regeneration on xenograft materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal in vivo evaluation of bone regeneration by combined measurement of multi-pinhole SPECT and micro-CT for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioenergetic-active hydrogel drives extracellular matrix synthesis for cartilage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.dal.ca [cdn.dal.ca]
- 8. Frontiers | Repairing sciatic nerve injury with self-assembling peptide nanofiber scaffold-containing chitosan conduit [frontiersin.org]
- 9. Hydrogels with integrin-binding angiopoietin-1-derived peptide, QHREDGS, for treatment of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.thewellbio.com [cdn.thewellbio.com]
- 12. Focal adhesion kinase signaling pathways regulate the osteogenic differentiation of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrins and chondrocyte–matrix interactions in articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epitope Conjugation to Q11 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of immunogenic epitopes to the self-assembling Q11 peptide. The this compound (Ac-QQKFQFQFEQQ-Am) is a well-characterized biomaterial that spontaneously forms β-sheet-rich nanofibers in aqueous solutions.[1][2][3] This self-assembly property allows for the multivalent display of conjugated epitopes, significantly enhancing their immunogenicity and making Q11 an effective vaccine adjuvant platform.[1][3][4]
This document outlines three primary methods for epitope conjugation: direct synthesis via Solid-Phase Peptide Synthesis (SPPS), and post-synthetic conjugation via Maleimide-Thiol Ligation and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry". Detailed protocols for each method, characterization techniques, and an overview of the immunological signaling pathways activated by epitope-Q11 conjugates are provided.
Methods for Epitope-Q11 Conjugation
The choice of conjugation method depends on factors such as the chemical nature of the epitope, the desired site of conjugation, and available laboratory resources.
Direct Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This is the most straightforward and commonly employed method for creating a covalent linkage between an epitope and the this compound.[5] The entire epitope-spacer-Q11 sequence is synthesized as a single polypeptide chain.
Workflow for Direct Synthesis:
Caption: Workflow for direct synthesis of epitope-Q11 conjugates via SPPS.
Post-Synthetic Conjugation: Maleimide-Thiol Ligation
This method involves the reaction between a maleimide-functionalized peptide and a thiol-containing peptide. This approach is highly specific and efficient, forming a stable thioether bond.[6][7] For this method, one peptide (e.g., Q11) is synthesized with a cysteine residue, and the other (the epitope) is modified with a maleimide (B117702) group.
Workflow for Maleimide-Thiol Ligation:
Caption: Workflow for epitope-Q11 conjugation via maleimide-thiol ligation.
Post-Synthetic Conjugation: Click Chemistry (CuAAC)
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction.[8][9] This method requires one peptide to be functionalized with an azide (B81097) group and the other with an alkyne group. The reaction forms a stable triazole linkage.
Workflow for Click Chemistry (CuAAC):
Caption: Workflow for epitope-Q11 conjugation via click chemistry (CuAAC).
Quantitative Data Summary
The efficiency of conjugation can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) by comparing the peak areas of the starting materials and the final conjugate.[10] The identity of the conjugate is confirmed by mass spectrometry.
| Conjugation Method | Typical Molar Ratio (Functional Group 1:Functional Group 2) | Typical Reaction Time | Reported Conjugation Efficiency | Reference(s) |
| Maleimide-Thiol Ligation | 1:1 to 1.5:1 (Maleimide:Thiol) | 2-4 hours at RT | >90% | [6] |
| Click Chemistry (CuAAC) | 1:1 to 3:1 (Azide:Alkyne) | 1-16 hours at RT | >95% | [8] |
Note: Conjugation efficiencies are highly dependent on the specific peptide sequences, reaction conditions, and purification methods. The values presented are typical and may require optimization for specific epitope-Q11 systems.
Experimental Protocols
Protocol for Direct Synthesis of Epitope-Q11 via SPPS
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid of the Q11 sequence using a 4-fold molar excess of the amino acid, coupling reagent, and base for 2 hours.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the Q11 sequence, followed by the spacer and the epitope sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.
-
Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Protocol for Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized epitope to a cysteine-containing this compound.
Materials:
-
Cysteine-containing this compound (Q11-Cys)
-
Maleimide-functionalized epitope
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Preparation:
-
Synthesize and purify Q11 with a C-terminal cysteine (Q11-Cys).
-
Synthesize and purify the epitope with an N-terminal maleimide group.
-
-
Dissolve Peptides: Dissolve Q11-Cys in degassed conjugation buffer to a final concentration of 1-5 mg/mL. Dissolve the maleimide-epitope in a minimal amount of DMSO and then dilute in the conjugation buffer.
-
Reduction of Disulfides (Optional): If the Q11-Cys has formed dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Conjugation Reaction: Add the maleimide-epitope to the Q11-Cys solution at a 1.2-fold molar excess. React for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the conjugate by RP-HPLC.
-
Characterization: Confirm the molecular weight of the conjugate by mass spectrometry.
-
Lyophilization: Lyophilize the purified conjugate.
Protocol for Click Chemistry (CuAAC) Conjugation
This protocol outlines the conjugation of an azide-functionalized epitope to an alkyne-functionalized this compound.
Materials:
-
Alkyne-functionalized this compound (e.g., with propargylglycine)
-
Azide-functionalized epitope (e.g., with azidolysine)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Conjugation buffer: PBS, pH 7.4
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Preparation:
-
Synthesize and purify Q11 with an alkyne group.
-
Synthesize and purify the epitope with an azide group.
-
-
Prepare Reagent Stocks:
-
100 mM CuSO4 in water
-
200 mM THPTA in water
-
Freshly prepared 500 mM sodium ascorbate in water
-
-
Reaction Setup:
-
Dissolve the alkyne-Q11 and azide-epitope in conjugation buffer at a 1:1.5 molar ratio.
-
In a separate tube, premix CuSO4 and THPTA in a 1:2 molar ratio.
-
-
Conjugation Reaction:
-
Add the CuSO4/THPTA complex to the peptide solution to a final concentration of 1-5 mM copper.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
React for 1-4 hours at room temperature.
-
-
Purification: Purify the conjugate by RP-HPLC.
-
Characterization: Confirm the conjugate's identity using mass spectrometry.[11]
-
Lyophilization: Lyophilize the purified product.
Immunological Signaling Pathway
Epitope-Q11 nanofiber vaccines are recognized by antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to the activation of both innate and adaptive immune responses.[12] The adjuvant effect of Q11 is mediated, at least in part, through the MyD88-dependent signaling pathway.[1]
Signaling Pathway in Dendritic Cells:
Caption: MyD88-dependent signaling pathway in dendritic cells activated by epitope-Q11 nanofibers.
The recognition of the Q11 nanofibers by Toll-like receptors (TLRs) on the surface of DCs is thought to initiate the signaling cascade. This leads to the recruitment of the adaptor protein MyD88.[12][13] Downstream signaling involves the activation of IRAK kinases and TRAF6, culminating in the activation of the transcription factor NF-κB and the MAPK pathway.[12][13] This results in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, which are crucial for the subsequent activation and differentiation of T-cells and B-cells, leading to a robust and specific immune response against the conjugated epitope.[5][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperactivated MyD88 signaling in dendritic cells, through specific deletion of Lyn kinase, causes severe autoimmunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. MyD88 signaling in CD4+ T cells is required to overcome suppression by regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MyD88 Signaling in T Cells Is Critical for Effector CD4 T Cell Differentiation following a Transitional T Follicular Helper Cell Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. lifetein.com [lifetein.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. TLR2/MyD88 pathway-dependent regulation of dendritic cells by dengue virus promotes antibody-dependent enhancement via Th2-biased immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Q11 Peptide Scaffolds in Neural Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptides (SAPs) have emerged as a promising class of biomaterials for three-dimensional (3D) cell culture, offering a synthetic, tunable, and biocompatible microenvironment that mimics the native extracellular matrix (ECM). Among these, the Q11 peptide (Ac-QQKFQFQFEQQ-NH2) is a well-characterized peptide that self-assembles into a hydrogel scaffold composed of β-sheet nanofibers. These scaffolds provide structural support and can be functionalized with bioactive motifs to direct neural stem cell (NSC) fate, making them a valuable tool for neurogenesis research, drug screening, and regenerative medicine applications.
This document provides detailed application notes and protocols for the use of this compound scaffolds in neural stem cell culture. While specific quantitative data for Q11 scaffolds with NSCs is emerging, we present illustrative data from the closely related and extensively studied RADA16 self-assembling peptide scaffolds to demonstrate the potential and expected outcomes.
Data Presentation
The following tables summarize typical quantitative data obtained from culturing neural stem cells in 3D self-assembling peptide hydrogels, using RADA16 and its functionalized derivatives as representative examples. These results highlight the enhanced proliferation and directed differentiation achievable with these scaffolds.
Table 1: Neural Stem Cell Proliferation in 3D Peptide Scaffolds
| Scaffold Type | Assay | Time Point | Cell Proliferation (% Increase from Day 1) | Reference |
| Matrigel (Positive Control) | MTT Assay | 7 Days | ~200% | [1][2] |
| RADA16 | MTT Assay | 7 Days | ~100% | [1][2] |
| RADA16-BMHP1 (Functionalized) | MTT Assay | 7 Days | ~125% | [1][2] |
| RADA16-BMHP2 (Functionalized) | MTT Assay | 7 Days | ~125% | [1][2] |
Data is illustrative and based on published results for RADA16 scaffolds, which are expected to be comparable to Q11 scaffolds.[1][2]
Table 2: Neural Stem Cell Differentiation in 3D Peptide Scaffolds
| Scaffold Type | % Nestin+ Cells (Progenitors) | % β-Tubulin III+ Cells (Neurons) | % GFAP+ Cells (Astrocytes) | Reference |
| Matrigel (Positive Control) | 47.5% ± 8.7% | 29.7% ± 3.5% | 46.4% ± 6.0% | [2] |
| RADA16 | 65.2% ± 10.1% | 15.6% ± 4.2% | 25.3% ± 5.8% | [2] |
| RADA16-BMHP1 (Functionalized) | 45.3% ± 7.9% | 30.1% ± 6.8% | 41.4% ± 9.5% | [2] |
| RADA16-BMHP2 (Functionalized) | 48.2% ± 9.1% | 28.5% ± 7.2% | 41.3% ± 8.2% | [2] |
Data represents the percentage of total cells expressing specific markers after 7 days of culture and is based on published results for RADA16 scaffolds, which are expected to be comparable to Q11 scaffolds.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel Scaffolds
This protocol describes the self-assembly of Q11 peptides into a hydrogel suitable for 3D cell culture.
Materials:
-
Lyophilized this compound (Ac-QQKFQFQFEQQ-NH2)
-
Sterile, ultrapure water
-
Sterile phosphate-buffered saline (PBS, 10X)
-
Sterile 10% (w/v) sucrose (B13894) solution
-
Cell culture medium
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized this compound in sterile, ultrapure water to a final concentration of 10 mg/mL (1% w/v). Sonicate the solution for 15-30 minutes to ensure complete dissolution.
-
Initiating Self-Assembly: To induce hydrogel formation, mix the peptide solution with a salt-containing solution. For cell encapsulation, this is typically done by mixing the peptide solution with cell culture medium or PBS. A common method is to mix the 1% this compound solution with an equal volume of 2X cell culture medium or 20% sucrose solution containing cells.
-
Gelation: The mixture will begin to form a hydrogel upon the introduction of ions. The gelation time can vary from minutes to an hour depending on the final peptide concentration and ionic strength. For 3D cell culture, the peptide-cell suspension is typically pipetted into a culture plate or insert and allowed to gel at 37°C in a cell culture incubator.
Protocol 2: 3D Culture of Neural Stem Cells in Q11 Hydrogels
This protocol details the encapsulation and culture of NSCs within the Q11 hydrogel.
Materials:
-
Prepared this compound solution (1% w/v)
-
Neural stem cells (NSCs)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)
-
NSC differentiation medium (e.g., NSC proliferation medium without growth factors, or with specific differentiation-inducing factors like BDNF and GDNF)
-
Sterile cell culture plates or inserts
Procedure:
-
Cell Preparation: Harvest and count NSCs. Resuspend the cell pellet in the desired cell culture medium at a concentration twice the final desired seeding density.
-
Encapsulation: Gently mix the cell suspension with an equal volume of the 1% this compound solution. Pipette the mixture up and down slowly to ensure a homogenous distribution of cells without causing excessive shear stress.
-
Seeding: Dispense the Q11-cell suspension into the wells of a culture plate or into cell culture inserts.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow for complete hydrogel formation.
-
Culture: Carefully add pre-warmed NSC proliferation or differentiation medium to the top of the hydrogel. Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days.
Protocol 3: Analysis of NSC Viability, Proliferation, and Differentiation
Cell Viability Assay (Live/Dead Staining):
-
Prepare a staining solution containing Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in PBS according to the manufacturer's instructions.
-
Remove the culture medium from the hydrogels and wash once with PBS.
-
Add the staining solution to the hydrogels and incubate for 30-45 minutes at 37°C.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
Cell Proliferation Assay (MTT Assay):
-
Add MTT reagent to the culture medium of the 3D cultures and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Incubate with gentle shaking for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
Immunocytochemistry for Differentiation Markers:
-
Fix the cell-laden hydrogels with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Wash the hydrogels three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against neural markers (e.g., anti-Nestin for progenitors, anti-β-Tubulin III for neurons, anti-GFAP for astrocytes) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Wash three times with PBS and visualize using a fluorescence or confocal microscope.
Signaling Pathways and Visualizations
The behavior of neural stem cells within this compound scaffolds is regulated by complex signaling pathways that govern self-renewal and differentiation.
Signaling Pathways in NSC Fate Determination
Key signaling pathways influencing NSC fate include Notch, Wnt, and Sonic Hedgehog (Shh).
-
Notch Signaling: Activation of the Notch pathway is crucial for maintaining the NSC pool by inhibiting premature neuronal differentiation.[3][4][5][6][7] When Notch signaling is active, the Notch intracellular domain (NICD) translocates to the nucleus and promotes the expression of Hes genes, which are transcriptional repressors of proneural genes.[6]
-
Wnt Signaling: The Wnt pathway plays a dual role in NSC regulation. Canonical Wnt/β-catenin signaling can promote both NSC proliferation and neuronal differentiation, depending on the cellular context and crosstalk with other pathways.[8][9][10][11][12]
-
Sonic Hedgehog (Shh) Signaling: The Shh pathway is involved in regulating NSC proliferation and specifying neuronal subtypes, particularly during development.[13][14][15][16][17]
Caption: Key signaling pathways regulating NSC self-renewal and differentiation.
Experimental Workflow
The following diagram illustrates the general workflow for conducting experiments with neural stem cells using this compound scaffolds.
Caption: General workflow for NSC culture and analysis in Q11 scaffolds.
Logical Relationship: Self-Assembly of this compound
The self-assembly of Q11 peptides into a hydrogel is a hierarchical process driven by non-covalent interactions.
Caption: Hierarchical self-assembly of Q11 peptides into a hydrogel network.
References
- 1. Designer Self-Assembling Peptide Nanofiber Scaffolds for Adult Mouse Neural Stem Cell 3-Dimensional Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designer Self-Assembling Peptide Nanofiber Scaffolds for Adult Mouse Neural Stem Cell 3-Dimensional Cultures | PLOS One [journals.plos.org]
- 3. The role of notch in promoting glial and neural stem cell fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Dynamic signaling for neural stem cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential Roles of Notch Signaling in Maintenance of Neural Stem Cells in Developing and Adult Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signal pathways and neural stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Wnt signaling and a Smad pathway blockade direct the differentiation of human pluripotent stem cells to multipotent neural crest cells | Semantic Scholar [semanticscholar.org]
- 10. Wnt/Ca2+ pathway inhibits neural differentiation of human dental pulp stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling promotes neuronal differentiation from mesenchymal stem cells through activation of Tlx3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt signaling and neural stem cells: caught in the Wnt web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermo-sensitive hydrogel combined with SHH expressed RMSCs for rat spinal cord regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Sonic hedgehog signaling and the expression of its components in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Many Hats of Sonic Hedgehog Signaling in Nervous System Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Sonic Hedgehog Pathway Modulates Survival, Proliferation, and Differentiation of Neural Progenitor Cells under Inflammatory Stress In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Persistent Sonic hedgehog Signaling in Adult Brain Determines Neural Stem Cell Positional Identity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crafting Multi-Domain Peptide Hydrogels with Q11 for Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptides have emerged as a versatile class of biomaterials for a wide range of applications, including tissue engineering, drug delivery, and 3D cell culture. Among these, the Q11 peptide (Ac-QQKFQFQFEQQ-NH₂) is a well-characterized sequence known for its ability to form β-sheet-rich nanofibers that entangle to create hydrogels. By functionalizing Q11 with bioactive domains, researchers can develop "multi-domain" peptide hydrogels with tailored properties that can actively direct cellular behavior and control the release of therapeutic agents.
These application notes provide a comprehensive guide to the design, synthesis, characterization, and application of multi-domain peptide hydrogels based on the Q11 sequence. Detailed protocols for key experiments are provided to enable researchers to fabricate and evaluate these advanced biomaterials in their own laboratories.
Data Presentation: Comparative Properties of Q11-Based Hydrogels
The incorporation of bioactive domains into the Q11 sequence can modulate the physicochemical and biological properties of the resulting hydrogels. The following tables summarize key quantitative data for plain Q11 hydrogels and multi-domain variants.
| Peptide Sequence | Concentration (mM) | Storage Modulus (G') (kPa) | Reference |
| Q11 | 5 | 1.2 | [1] |
| Q11 | 30 | 10.5 | [1] |
| CQ11G-thioester (ligated) | 5 | 9.1 | [1] |
| CQ11G-thioester (ligated) | 30 | 48.5 | [1] |
| Ben-IKVAV | ~15 (1 wt%) | 32.0 | [2] |
| PFB-IKVAV | ~15 (1 wt%) | 2.4 | [2] |
Table 1: Mechanical Properties of Q11 and Multi-Domain Peptide Hydrogels. The storage modulus (G'), a measure of hydrogel stiffness, is influenced by peptide concentration and the addition of functional domains or crosslinking strategies.
| Hydrogel System | Encapsulated Molecule | Release Profile | Mathematical Model | Reference |
| (RADA)4 Nanofiber-Nanoparticle Hybrid | Dexamethasone | Sustained release over 9 days with a zero-order pattern for the first 6 days. | Zero-order | [3] |
| Peptide Amphiphile (PA) Nanofiber Gel | Dexamethasone | Sustained release over one month. | Not specified | [4] |
| Alginate/Chitosan Double-Network | Human Serum Albumin (HSA) | Release rates are inversely correlated with polymer concentration. | First-order kinetics suggested. | [5] |
| MAX8 Peptide Hydrogel | Various Proteins | Release is governed by steric and electrostatic interactions. | Diffusion coefficient fits. | [4] |
Table 2: Drug and Protein Release Kinetics from Peptide-Based Hydrogels. The release of therapeutic molecules from peptide hydrogels can be tailored by the hydrogel composition and the nature of the encapsulated agent.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Q11 and Multi-Domain Peptides
This protocol outlines the manual synthesis of Q11 and a multi-domain variant, Q11-RGD, using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in NMP (N-Methyl-2-pyrrolidone)
-
Solvents: NMP, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
-
Syringe reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP for at least 1 hour in the syringe reaction vessel.
-
Fmoc Deprotection: Drain the NMP and add the 20% piperidine solution. Shake for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with NMP (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents to the resin substitution) and HATU (2.9 equivalents) in NMP.
-
Add DIEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with NMP (5 times) and DCM (3 times).
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence (e.g., for Q11: Gln, Gln, Glu, Phe, Gln, Phe, Gln, Lys, Phe, Gln, Gln). For Q11-RGD, the sequence would be extended accordingly.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with NMP. Add a solution of 10% acetic anhydride (B1165640) and 2% DIEA in NMP and shake for 30 minutes. Wash the resin with NMP and DCM and dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). Lyophilize the pure fractions to obtain the final peptide powder.
Protocol 2: Hydrogel Formation
This protocol describes the formation of Q11-based hydrogels by salt-induced self-assembly.
Materials:
-
Lyophilized Q11 or multi-domain this compound
-
Sterile deionized water
-
Sterile Phosphate-Buffered Saline (PBS, 1X)
Procedure:
-
Dissolve the lyophilized peptide in sterile deionized water to the desired final concentration (e.g., 1-3 wt%). Vortex or sonicate briefly to aid dissolution. The solution should be clear.
-
Carefully layer an equal volume of 1X PBS on top of the peptide solution in a sterile container (e.g., a microcentrifuge tube or a well of a multi-well plate).
-
Allow the solution to stand at room temperature. Gelation will occur at the interface and propagate through the peptide solution. The time for complete gelation can range from minutes to hours depending on the peptide concentration and sequence.
-
Confirm gelation by inverting the container. A stable hydrogel will not flow.
Protocol 3: Rheological Characterization
This protocol details the characterization of the mechanical properties of the hydrogels using an oscillatory rheometer.
Materials:
-
Q11-based hydrogel
-
Oscillatory rheometer with a parallel plate geometry
Procedure:
-
Sample Loading: Carefully transfer the hydrogel onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap distance (e.g., 0.5 mm) and trim any excess hydrogel from the edges.
-
Time Sweep: To monitor gelation kinetics, perform a time sweep at a constant strain (e.g., 0.5%) and frequency (e.g., 1 Hz). Record the storage modulus (G') and loss modulus (G'') over time until a plateau is reached, indicating the formation of a stable gel.
-
Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%). The LVER is the range where G' and G'' are independent of the applied strain.
-
Frequency Sweep: To characterize the viscoelastic properties of the formed gel, perform a frequency sweep at a constant strain within the LVER (e.g., 0.5%) over a range of frequencies (e.g., 0.1 to 100 rad/s). For a stable hydrogel, G' should be significantly higher than G'' and relatively independent of frequency.
Protocol 4: Cell Viability Assay in 3D Hydrogel Culture
This protocol describes how to assess the viability of cells encapsulated within a Q11-based hydrogel using a Live/Dead assay.
Materials:
-
Q11 or multi-domain this compound solution (sterile)
-
Cell suspension in culture medium
-
Sterile 1X PBS
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Confocal microscope
Procedure:
-
Cell Encapsulation: Mix the sterile peptide solution with the cell suspension at a 1:1 ratio to achieve the desired final cell density and peptide concentration.
-
Hydrogel Formation: Quickly dispense the peptide-cell mixture into the desired culture vessel (e.g., 96-well plate). Add an equal volume of sterile 1X PBS to induce gelation.
-
Cell Culture: Incubate the cell-laden hydrogels at 37°C and 5% CO₂.
-
Staining:
-
After the desired culture period, carefully remove the culture medium.
-
Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.
-
Add the staining solution to the hydrogels and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Imaging:
-
Carefully wash the hydrogels with PBS.
-
Image the stained cells using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Acquire z-stacks to visualize the 3D distribution of live and dead cells within the hydrogel.
-
Visualizations: Signaling Pathways and Experimental Workflows
Integrin-Mediated Signaling on RGD-Functionalized Q11 Hydrogels
The incorporation of the Arginine-Glycine-Aspartic acid (RGD) sequence into Q11 hydrogels provides binding sites for cell surface integrin receptors. This interaction triggers intracellular signaling cascades that regulate cell adhesion, proliferation, and migration. A key pathway activated is the Focal Adhesion Kinase (FAK) pathway.
Caption: Integrin-mediated signaling cascade initiated by RGD binding.
Experimental Workflow for Developing and Evaluating Multi-Domain Q11 Hydrogels
This workflow outlines the key steps from peptide design to in vitro evaluation of a multi-domain Q11 hydrogel for a specific application, such as 3D cell culture.
Caption: Workflow for multi-domain Q11 hydrogel development.
Logical Relationship for Controlled Drug Release
The release of a therapeutic agent from a Q11-based hydrogel is governed by several interacting factors. This diagram illustrates the key relationships influencing the drug release profile.
Caption: Factors influencing drug release from Q11 hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing the potential of hydrogels for advanced therapeutic applications: current achievements and future directions [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Protein Structure on their Controlled Release from an Injectable Peptide Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Q11 Hydrogel Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential techniques for characterizing the biophysical and biocompatible properties of Q11 peptide (Ac-QQKFQFQFEQQ-Am) hydrogels. The protocols outlined below are intended to serve as a comprehensive guide for researchers working with this self-assembling peptide system in various applications, including drug delivery and tissue engineering.
Introduction to Q11 Hydrogels
Q11 is a well-studied, self-assembling peptide that forms a hydrogel composed of β-sheet-rich nanofibers. This hydrogel serves as a versatile biomaterial due to its biocompatibility and tunable mechanical properties. Its ability to encapsulate and release therapeutic molecules makes it a promising candidate for controlled drug delivery. Furthermore, its structural similarity to the extracellular matrix (ECM) makes it suitable for tissue engineering applications. A thorough characterization of Q11 hydrogel properties is crucial for ensuring its performance and reproducibility in these applications.
Biophysical Characterization of Q11 Hydrogels
A suite of biophysical techniques is employed to elucidate the structural and mechanical properties of Q11 hydrogels. These methods provide insights into the hydrogel's network formation, secondary structure, and macroscopic behavior.
Rheological Analysis
Rheology is the study of the flow and deformation of materials. For hydrogels, it is a critical tool for quantifying their mechanical strength and viscoelastic properties. The storage modulus (G') represents the elastic component (solid-like behavior), while the loss modulus (G'') represents the viscous component (liquid-like behavior). A G' value significantly higher than G'' is characteristic of a well-formed hydrogel.
Table 1: Representative Rheological Properties of Q11-like Peptide Hydrogels
| Peptide System | Concentration | Storage Modulus (G') | Loss Modulus (G'') | Reference |
| P11-4 (Q,-2) | Not Specified | ~12,000 Pa | ~4,000 Pa | --INVALID-LINK-- |
| P11-13/14 (Q,-2) | Not Specified | ~32 Pa | ~12 Pa | --INVALID-LINK-- |
-
Sample Preparation: Prepare the this compound solution at the desired concentration in an appropriate buffer (e.g., phosphate-buffered saline, PBS). Allow the solution to self-assemble into a hydrogel at room temperature or under desired conditions (e.g., 37°C).
-
Instrumentation: Use a rotational rheometer equipped with a parallel plate or cone-and-plate geometry. Ensure the geometry is appropriate for soft materials to avoid slip.
-
Loading: Carefully load the hydrogel sample onto the rheometer's lower plate, ensuring no air bubbles are trapped. Lower the upper geometry to the desired gap size (typically 0.5-1 mm). Trim any excess sample from the edges.
-
Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 37°C) for a few minutes.
-
Strain Sweep: Perform a strain sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to characterize the frequency-dependent viscoelastic properties of the hydrogel.
-
Data Analysis: Plot G' and G'' as a function of strain and frequency. The values within the LVER provide a quantitative measure of the hydrogel's stiffness.
Electron Microscopy (SEM/TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the nanofibrous network structure of Q11 hydrogels. These techniques provide qualitative and quantitative information about fibril morphology, diameter, and network porosity.
Table 2: Typical Fibril Diameters in Self-Assembling Peptide Hydrogels
| Peptide System | Imaging Technique | Fibril Diameter | Reference |
| P11 SAPs | TEM | 12 - 19 nm | --INVALID-LINK-- |
| Collagen | SEM | ~100 - 300 nm | --INVALID-LINK-- |
-
Sample Fixation: Fix the Q11 hydrogel sample in a solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., cacodylate buffer) for 2-4 hours at 4°C.
-
Dehydration: Dehydrate the fixed sample through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with each step lasting 15-20 minutes.
-
Drying: Critical point dry the dehydrated sample to preserve its three-dimensional structure.
-
Mounting and Coating: Mount the dried hydrogel onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.
-
Imaging: Image the sample using a scanning electron microscope at various magnifications to visualize the nanofibrous network.
-
Image Analysis: Use image analysis software to measure fibril diameters and pore sizes from the acquired SEM micrographs.
Spectroscopy (CD/FTIR)
Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are used to determine the secondary structure of the Q11 peptides within the hydrogel. The formation of β-sheets is a hallmark of Q11 self-assembly and is essential for hydrogelation.
Table 3: Spectroscopic Signatures of β-sheets in Peptide Hydrogels
| Technique | Characteristic Peak/Region | Interpretation | Reference |
| CD Spectroscopy | Negative band ~218 nm | Presence of β-sheet secondary structure | --INVALID-LINK-- |
| FTIR Spectroscopy | Amide I band ~1625 cm⁻¹ | β-sheet structure | --INVALID-LINK-- |
| FTIR Spectroscopy | Amide I band ~1695 cm⁻¹ | Antiparallel β-sheet arrangement | --INVALID-LINK-- |
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration that allows for hydrogel formation but is still transparent enough for CD measurements.
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 0.1-1 mm). Record the CD spectrum from approximately 190 to 260 nm.
-
Data Analysis: The presence of a negative band around 218 nm is indicative of β-sheet formation. Deconvolution algorithms can be used to estimate the percentage of different secondary structures.
-
Sample Preparation: Prepare the Q11 hydrogel. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the hydrogel can be placed directly on the ATR crystal. For transmission FTIR, the hydrogel can be lyophilized and pressed into a KBr pellet.
-
Instrumentation: Use an FTIR spectrometer with an appropriate accessory (e.g., ATR or transmission).
-
Measurement: Collect the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Analyze the Amide I region (1600-1700 cm⁻¹). A prominent peak around 1625 cm⁻¹ indicates the presence of β-sheets. A peak near 1695 cm⁻¹ can suggest an antiparallel β-sheet arrangement.
Biocompatibility and Cell Viability Assays
Assessing the biocompatibility of Q11 hydrogels is essential for their use in drug delivery and tissue engineering. In vitro cell viability assays are commonly used to determine if the hydrogel or its degradation products are cytotoxic.
Table 4: Representative Cell Viability in Hydrogel Scaffolds
| Hydrogel System | Cell Type | Viability Assay | Viability (%) | Reference |
| Hyaluronic Acid (2 mg/ml) | MC3T3-E1 | Live/Dead | > 90% after 72h | --INVALID-LINK-- |
| Gelatin-methacryloyl (5% and 10%) | Not Specified | Not Specified | > 70% | --INVALID-LINK-- |
-
Cell Encapsulation: Mix a suspension of the desired cell type (e.g., fibroblasts, mesenchymal stem cells) with the this compound solution just before gelation. Allow the hydrogel to form with the cells encapsulated within.
-
Cell Culture: Culture the cell-laden hydrogels in appropriate cell culture medium for the desired time periods (e.g., 1, 3, and 7 days).
-
Staining: At each time point, wash the hydrogels with PBS and incubate them with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for 30-45 minutes at 37°C.
-
Imaging: Visualize the stained cells within the hydrogel using a fluorescence microscope.
-
Quantification: Acquire images from multiple random fields of view. Count the number of live (green) and dead (red) cells to calculate the percentage of viable cells.
Signaling Pathways Modulated by Q11 Hydrogels
Q11 hydrogels can influence cellular behavior by interacting with cell surface receptors and modulating intracellular signaling pathways. This is a critical aspect of their application in regenerative medicine and drug delivery.
Recent studies have shown that peptide hydrogels can modulate inflammatory responses. For instance, an angiopoietin-1 derived peptide hydrogel (Q-peptide hydrogel) has been shown to impact the secretion of cytokines from human dermal fibroblasts (HDFs). An increased release of the anti-inflammatory cytokine Interleukin-13 (IL-13) was observed after 24 hours of culture on the Q-peptide hydrogel, suggesting an interaction with immune-modulatory pathways. Additionally, an initial increase in the pro-inflammatory cytokine Interleukin-1β (IL-1β) was noted at day 1, which may play a role in the initial stages of wound healing. These findings suggest that Q11-based hydrogels can actively participate in the healing process by modulating the local cytokine environment.
Further investigation into the specific signaling cascades, such as the NF-κB and MAPK pathways, is warranted to fully elucidate the mechanisms by which Q11 hydrogels influence cell fate and function.
Conclusion
The techniques and protocols described in these application notes provide a robust framework for the comprehensive characterization of Q11 hydrogel properties. By systematically evaluating the rheological, structural, and biological characteristics of these materials, researchers can ensure their quality and performance for advanced biomedical applications. The ability to quantify these properties is paramount for the rational design and optimization of Q11-based hydrogels for specific uses in drug delivery and tissue engineering.
Application of Q11 Peptide in Cancer Immunology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Q11 peptide (Ac-QQKFQFQFEQQ-Am) is a self-assembling peptide that has garnered significant attention in cancer immunology research. Its ability to form β-sheet-rich nanofibers provides a versatile scaffold for the presentation of tumor-associated antigens (TAAs) and epitopes, effectively acting as a potent, chemically defined adjuvant.[1][2] This self-adjuvanting property eliminates the need for traditional adjuvants, which can sometimes be associated with unwanted inflammatory side effects.[1][3] Q11-based nanostructures enhance the immunogenicity of conjugated antigens, leading to robust humoral and cellular immune responses critical for anti-tumor immunity.[1][2][4] These application notes provide an overview of the utility of this compound in cancer immunology, including its mechanism of action, protocols for key experiments, and quantitative data from preclinical studies.
Mechanism of Action
The this compound self-assembles into stable nanofibers in aqueous salt solutions.[4] When a tumor-associated antigen or epitope is covalently linked to the this compound, these nanofibers display the antigen at a high density on their surface.[2][3] This multivalent presentation mimics the repetitive patterns found on pathogens, leading to efficient recognition and uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs).[1][5]
Upon uptake, the Q11-antigen nanofibers are processed by the APCs.[6] The conjugated antigen is then presented on the surface of APCs via Major Histocompatibility Complex (MHC) class I and class II molecules. This leads to the activation of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively.[1][5][7] The activation of CTLs is crucial for directly killing tumor cells, while helper T cells provide essential signals for the maturation and proliferation of CTLs and B cells. The subsequent B cell response results in the production of high titers of antigen-specific antibodies that can recognize and target cancer cells.[4][7] Notably, the immune response generated by Q11-based vaccines is T cell-dependent and can lead to long-lasting immunological memory.[7]
Data Summary
The following tables summarize quantitative data from studies utilizing this compound in cancer immunology research.
Table 1: Humoral Immune Response to Q11-Conjugated Antigens
| Antigen | Adjuvant | Mean IgG Titer | Fold Increase vs. Antigen Alone | Reference |
| Ovalbumin (OVA) | None (Q11) | High | Significant | [7] |
| MUC1-derived peptide | None (Q11) | Robust | Not reported | [4] |
| OVA in CFA | CFA | High | Not applicable | [7] |
Table 2: Cellular Immune Response to Q11-Conjugated Antigens
| Antigen | Cell Type | Response Metric | Result | Reference |
| Ovalbumin SIINFEEKL epitope | CD8+ T cells | Elicitation of specific CD8+ T cells | Yes | [1] |
| Ovalbumin | CD4+ T cells | T cell-dependent antibody response | Yes | [1][7] |
| Glatiramoid-Q11 analog | Dendritic Cells (DCs) | Uptake of nanofibers | Almost all DCs within 24 hours | [1] |
| Glatiramoid-Q11 analog | Dendritic Cells (DCs) | Expression of activation markers (CD80/86) | Increased | [1] |
| Glatiramoid-Q11 analog | T cells | Differentiation | TH2 phenotype (IL-4 producing) | [1] |
Experimental Protocols
Protocol 1: Preparation of Q11-Antigen Nanofibers
This protocol describes the preparation of self-assembled Q11-antigen nanofibers for immunization studies.
Materials:
-
Lyophilized Q11-antigen peptide
-
Sterile, endotoxin-free deionized water
-
Sterile, endotoxin-free 10x Phosphate Buffered Saline (PBS)
-
Sterile, 0.22 µm syringe filters
Procedure:
-
Dissolve the lyophilized Q11-antigen peptide in sterile, endotoxin-free deionized water to a final concentration of 2 mg/mL.
-
Gently vortex the solution to ensure the peptide is fully dissolved.
-
To induce self-assembly, add 1/9th volume of sterile 10x PBS to the peptide solution.
-
Gently mix the solution by inverting the tube. Do not vortex, as this can disrupt fiber formation.
-
Allow the solution to incubate at room temperature for at least 30 minutes to allow for nanofiber formation.
-
The resulting solution containing the self-assembled nanofibers is now ready for use in immunization protocols.
Protocol 2: In Vivo Mouse Immunization
This protocol outlines a general procedure for immunizing mice with Q11-antigen nanofibers to assess the induced immune response.
Materials:
-
Prepared Q11-antigen nanofibers (from Protocol 1)
-
6-8 week old female C57BL/6 mice (or other appropriate strain)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., retro-orbital sinus capillary tubes or tail vein lancets)
Procedure:
-
Anesthetize the mice using an approved institutional protocol.
-
Administer 100 µL of the Q11-antigen nanofiber solution (containing a specific dose of the antigen, e.g., 50 µg) via subcutaneous or intraperitoneal injection.
-
Provide a booster immunization 2-4 weeks after the primary immunization using the same dose and route of administration.
-
Collect blood samples at desired time points (e.g., pre-immunization, and 1, 2, and 4 weeks post-boost) to analyze the antibody response.
-
At the end of the study, euthanize the mice and harvest spleens and/or lymph nodes for the analysis of T cell responses.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol describes how to measure the antigen-specific antibody titers in the sera of immunized mice.
Materials:
-
96-well high-binding ELISA plates
-
Antigen (the same used for conjugation with Q11)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS with 0.05% Tween-20)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Mouse serum samples (collected as in Protocol 2)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the antigen at a concentration of 1-10 µg/mL in coating buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Serially dilute the mouse serum samples in Blocking Buffer and add them to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the HRP-conjugated anti-mouse IgG secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., 2-3 times the background).
Visualizations
References
- 1. Peptide hydrogels as immunomaterials and their use in cancer immunotherapy delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Assemblies as Promising Tumor Vaccines: Current Platforms and Progress – Bio Integration [bio-integration.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Peptide-based materials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant-free nanofiber vaccine induces in situ lung dendritic cell activation and TH17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Adaptive Immune Responses to Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Q11 Peptide for Delivering Immunomodulatory Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Q11 peptide (Ac-QQKFQFQFEQQ-Am) is a self-assembling peptide that forms β-sheet-rich nanofibers in aqueous salt solutions.[1][2] This property makes it an excellent scaffold for the multivalent presentation of immunomodulatory compounds, such as antigens, adjuvants, and other therapeutic molecules.[3][4] The resulting nanofibrous hydrogels can serve as a depot for sustained release and can enhance the immune response to conjugated epitopes, often without the need for traditional adjuvants.[5][6] These characteristics make the this compound a versatile platform for the development of novel vaccines and immunotherapies.[7][8]
Core Principles
The utility of the this compound in immunomodulation is based on several key principles:
-
Self-Assembly: Q11 peptides spontaneously assemble into nanofibers and, at higher concentrations, form hydrogels under physiological conditions.[9][10] This process is driven by the formation of β-sheets.[1]
-
Multivalent Display: The nanofiber structure allows for the high-density presentation of conjugated immunomodulatory compounds on its surface, which can lead to enhanced receptor clustering and activation of immune cells.[11]
-
Adjuvant Effect: Q11 nanofibers themselves have been shown to possess adjuvant-like properties, capable of stimulating robust and long-lasting antibody and T-cell responses.[12][13] This is mediated, in part, through the activation of Toll-like receptor (TLR) signaling pathways.[13]
-
Depot Effect: When formed as a hydrogel, the Q11 matrix can provide a sustained release of the conjugated compound, prolonging its exposure to the immune system.[14][15]
Data Presentation
Physicochemical Properties of Q11-Based Nanoparticles
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Small OVA-nanoparticles | 230 | ~0.3 | Not significantly different from large | [13] |
| Large OVA-nanoparticles | 708 | ~0.2 | Not significantly different from small | [13] |
| OVA-nanoconjugates | 112 | - | +26 | [16] |
| Citrate-capped GNPs | - | - | up to -30 | [17] |
| Amphiphile-coated GNPs | - | - | up to -30 | [17] |
| Small (~270 nm) PNPs | ~270 | - | Unaffected by size | [18] |
| Medium (~350 nm) PNPs | ~350 | - | Unaffected by size | [18] |
| Large (~560 nm) PNPs | ~560 | - | Unaffected by size | [18] |
In Vivo Immune Response to Q11-Based Vaccines
| Vaccine Formulation | Animal Model | Key Immune Readout | Result | Reference |
| (KEYA)20Q11 + TNF-Q11 | Mice | Anti-TNF IgG1 and IgG2c antibodies | Significant increase in antibody titers | [11] |
| Q11 nanofibers with β-Tail-GFP | C57BL/6 mice | Antibody titers | Significantly higher antibody titers with nanofiber formulation | [9] |
| Peptide vaccine + TLR agonist | BALB-neuT mice | Cytotoxic T lymphocyte (CTL) responses | Effective in inducing CTL responses with anti-tumor activity | [12] |
| KLH-GP2-P4 | BALB/c mice | HER2/neu-specific IgG antibodies | Significant IgG production | [19] |
| SSHELEncPep (intramuscular) | C57Bl/6 mice | SIINFEKL-specific cytotoxic T cells | ~60-fold increase compared to free peptide | [20] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
This protocol describes the general steps for synthesizing the this compound (Ac-QQKFQFQFEQQ-Am) using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Gln, Phe, Lys(Boc), Glu(OtBu))
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (20% v/v)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 10-15 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 1 hour.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU) and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react until the coupling is complete. Monitor the reaction using a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the Q11 sequence.
-
Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus with acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it. b. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: a. Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. b. Centrifuge to collect the peptide pellet. c. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Protocol 2: Conjugation of an Immunomodulatory Peptide to Q11
This protocol provides a general method for conjugating a cysteine-containing peptide (e.g., an antigenic epitope) to a maleimide-activated this compound.
Materials:
-
This compound with a C-terminal cysteine
-
Maleimide-activated immunomodulatory peptide
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2)
-
Size-exclusion chromatography column
Procedure:
-
Dissolve Peptides: Dissolve the Q11-Cys peptide and the maleimide-activated immunomodulatory peptide in the conjugation buffer.
-
Conjugation Reaction: Mix the two peptide solutions. The maleimide (B117702) group will react with the sulfhydryl group of the cysteine on the this compound to form a stable thioether bond. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification: Purify the Q11-conjugate from unreacted peptides and byproducts using size-exclusion chromatography or RP-HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry and HPLC.
Protocol 3: Formation of Q11 Nanofibers and Hydrogels
Materials:
-
Lyophilized Q11 or Q11-conjugate peptide
-
Deionized water
-
Phosphate-buffered saline (PBS, 10x)
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized this compound in deionized water to a concentration of 10 mM by vortexing and sonicating.
-
Nanofiber Formation: a. Dilute the aqueous Q11 solution 10-fold with 1x PBS. b. Incubate the solution at room temperature for 2-4 hours to allow for the self-assembly of nanofibers.
-
Hydrogel Formation: For hydrogel formation, a higher final peptide concentration (e.g., 1-2% w/v) is typically required. Adjust the initial peptide concentration and dilution accordingly. Gelation can be triggered by adjusting the pH or ionic strength.
Protocol 4: In Vitro Drug Release Assay from Q11 Hydrogel
Materials:
-
Q11 hydrogel loaded with the immunomodulatory compound
-
Release buffer (e.g., PBS, pH 7.4)
-
Shaker incubator
Procedure:
-
Hydrogel Preparation: Prepare the drug-loaded Q11 hydrogel in a suitable container (e.g., a 1.5 mL microcentrifuge tube).
-
Release Initiation: Carefully add the release buffer on top of the hydrogel.
-
Incubation: Place the container in a shaker incubator at 37°C with gentle agitation.
-
Sampling: At predetermined time points, withdraw a sample of the release buffer and replace it with an equal volume of fresh buffer.
-
Quantification: Quantify the concentration of the released compound in the collected samples using a suitable analytical method (e.g., HPLC, ELISA).
-
Data Analysis: Calculate the cumulative release of the compound over time.
Protocol 5: In Vitro Dendritic Cell Activation Assay
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
Q11 nanofibers or Q11-conjugate
-
Cell culture medium
-
LPS (positive control)
-
Flow cytometer
-
Antibodies for DC activation markers (e.g., CD80, CD86, MHC class II)
Procedure:
-
Cell Seeding: Seed BMDCs in a 24-well plate at a density of 5x10^5 cells/mL.
-
Stimulation: Treat the cells with different concentrations of Q11 nanofibers, Q11-conjugate, or LPS for 24 hours.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies against DC activation markers.
-
Flow Cytometry Analysis: Analyze the expression of activation markers on the surface of the dendritic cells using a flow cytometer. An increase in the expression of these markers indicates DC activation.
Protocol 6: In Vivo Immunization Protocol in Mice
Materials:
-
Q11-vaccine formulation
-
Adjuvant (if required)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Immunization: a. On day 0, immunize the mice subcutaneously or intramuscularly with the Q11-vaccine formulation. A typical injection volume is 100 µL. b. Administer booster immunizations at specified intervals (e.g., every 2-3 weeks).
-
Sample Collection: Collect blood samples periodically from the submandibular vein to analyze the antibody response.
-
Immune Response Analysis: a. At the end of the experiment, sacrifice the mice and harvest spleens and lymph nodes to analyze T-cell responses (e.g., by ELISpot or intracellular cytokine staining). b. Measure antigen-specific antibody titers in the serum using ELISA.
-
Challenge Study (Optional): To assess protective immunity, challenge the immunized mice with the pathogen or tumor cells expressing the target antigen and monitor for disease progression or survival.
Signaling Pathways and Experimental Workflows
Toll-like Receptor (TLR) and MyD88 Signaling Pathway
Caption: TLR and MyD88 signaling pathway activated by Q11 nanofibers.
Experimental Workflow for Q11-Based Vaccine Development
Caption: Workflow for developing and testing Q11-based vaccines.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Potential of alarmin-targeted bispecific and combination therapies in airway disease [frontiersin.org]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of asparaginase-loaded hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00138B [pubs.rsc.org]
- 5. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Randomized peptide assemblies for enhancing immune responses to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship between the size of nanoparticles and their adjuvant activity: Data from a study with an improved experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General Method to Prepare Peptide-Based Supramolecular Hydrogels | Springer Nature Experiments [experiments.springernature.com]
- 15. peptide.com [peptide.com]
- 16. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gold nanoparticles decorated with ovalbumin-derived epitopes: effect of shape and size on T-cell immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Ovalbumin Protein Nanoparticle Vaccine Size and Coating on Dendritic Cell Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immunization with peptide encapsulated within synthetic spores activates T cell responses and reduces tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Co-assembly of Functional Q11 Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembling peptide Q11 (Ac-QQKFQFQFEQQ-NH2) has emerged as a versatile building block for the creation of functional biomaterials.[1][2] Its amphiphilic nature, with alternating hydrophobic and polar amino acids, drives its assembly into β-sheet-rich nanofibers.[1][3] These nanofibers can entangle to form hydrogels, which are highly hydrated, three-dimensional networks with applications in tissue engineering, drug delivery, and vaccine development.[4][5][6]
A key advantage of the Q11 system is its capacity for co-assembly, where the parent Q11 peptide is mixed with functionalized Q11 variants.[2] This allows for the straightforward incorporation of bioactive motifs, such as cell-adhesion ligands (e.g., RGDS), enzyme-cleavable sites, or therapeutic molecules, onto the surface of the nanofibers.[2][7] This modular approach enables the creation of multifunctional scaffolds with tailored biological activities.[2][8]
Furthermore, the principles of charge complementarity have been exploited to design "CATCH" (Co-Assembly Tags based on CHarge complementarity) peptides.[2][9] These are Q11 variants engineered with either positive or negative charges that resist self-assembly on their own but readily co-assemble when mixed.[2][9] This strategy provides an additional layer of control over the assembly process and the resulting material properties.
These application notes provide an overview of the co-assembly of different functional Q11 peptides, detailing experimental protocols for their synthesis, assembly, and characterization.
Application 1: Creating Bioactive Scaffolds for Tissue Engineering
Functionalized this compound scaffolds can be designed to mimic the extracellular matrix and promote cell adhesion, proliferation, and differentiation.[2][8] By co-assembling Q11 with peptides displaying cell-binding motifs like RGDS (from fibronectin) or IKVAV (from laminin), it is possible to create scaffolds that support the growth of various cell types, including endothelial cells.[2]
Experimental Workflow for Bioactive Scaffold Preparation
Caption: Workflow for creating and evaluating bioactive this compound scaffolds.
Application 2: Controlled Drug Delivery Systems
The hydrogel networks formed by co-assembled Q11 peptides can serve as depots for the controlled release of therapeutic agents.[4][10] Drugs can be either physically encapsulated within the hydrogel matrix or covalently attached to a functionalized this compound.[4] The release kinetics can be tuned by altering the hydrogel's physical properties or by incorporating environmentally responsive elements.[4]
Application 3: Self-Adjuvanting Vaccines
Q11 nanofibers have been shown to act as a vaccine adjuvant, enhancing the immune response to conjugated antigens without the need for additional adjuvants.[11][12] Co-assembling Q11 with a this compound functionalized with a specific epitope (e.g., from ovalbumin or malaria) can elicit strong and long-lasting antibody responses.[2][7]
Proposed Signaling Pathway for Q11-Based Vaccine Adjuvanticity
Caption: Simplified pathway of the adaptive immune response to Q11-antigen nanofibers.
Experimental Protocols
Protocol 1: Peptide Synthesis and Purification
This protocol describes the synthesis of Q11 and functionalized Q11 peptides using Fmoc solid-phase peptide synthesis (SPPS).[5][13]
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HATU in the presence of a base such as DIPEA.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
N-terminal Acetylation: After coupling the final amino acid and removing the Fmoc group, acetylate the N-terminus using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[14]
Protocol 2: Co-assembly of Q11 Peptides and Hydrogel Formation
This protocol outlines the steps for co-assembling Q11 and functionalized Q11 peptides to form nanofibers and hydrogels.[1]
Materials:
-
Purified this compound
-
Purified functionalized this compound
-
Sterile deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Peptide Dissolution: Dissolve the purified Q11 and functionalized Q11 peptides in sterile deionized water to create stock solutions (e.g., 10 mg/mL).[1]
-
Mixing: Combine the stock solutions of Q11 and functionalized Q11 at the desired molar ratio.
-
Induction of Assembly: Induce self-assembly by diluting the peptide mixture with PBS to the final desired concentration (e.g., 1 mg/mL).[1] The salt ions in the PBS will screen the electrostatic repulsion between the peptides and promote assembly.
-
Incubation: Allow the solution to incubate at room temperature or 4°C to allow for fibril formation and hydrogelation. The time required can range from minutes to hours depending on the specific peptides and conditions.[1]
-
Gelation Confirmation: Confirm hydrogel formation by inverting the vial; a stable gel will not flow.[15][16]
Protocol 3: Characterization of Co-assembled Nanofibers
This protocol provides methods for characterizing the morphology and secondary structure of the co-assembled nanofibers.
A. Transmission Electron Microscopy (TEM):
-
Apply a small volume of the peptide solution (at a concentration suitable for imaging, e.g., 0.1 mg/mL) onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess solution with filter paper.
-
(Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid.
-
Allow the grid to dry completely before imaging.
B. Circular Dichroism (CD) Spectroscopy:
-
Prepare a peptide solution in a suitable buffer (e.g., PBS) at a concentration of approximately 0.1 mg/mL.
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectrum from approximately 190 nm to 260 nm.
-
A characteristic β-sheet spectrum will show a minimum around 218 nm and a maximum around 195 nm.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of Q11 and related co-assembled peptide systems.
Table 1: Morphological Characteristics of Q11-Based Nanofibers
| Peptide System | Fibril Diameter (nm) | Fibril Length (µm) |
| Q11 | 8 - 12 | > 1 |
| Q11/RGD-Q11 | 9 - 13 | > 1 |
| CATCH(+)/CATCH(-) | 7 - 11 | 0.5 - 2 |
Table 2: Secondary Structure Analysis of Q11 Peptides
| Peptide State | Secondary Structure | Characteristic CD Signal |
| Monomeric Q11 (in water) | Random Coil | Minimum ~198 nm |
| Assembled Q11 (in PBS) | β-sheet | Minimum ~218 nm, Maximum ~195 nm |
Conclusion
The co-assembly of functionalized Q11 peptides provides a powerful and versatile platform for the development of advanced biomaterials. The straightforward nature of the self-assembly process, coupled with the ability to precisely control the chemical and biological functionality of the resulting nanofibers and hydrogels, makes this system highly attractive for a wide range of applications in regenerative medicine, drug delivery, and immunology. The protocols and data presented here offer a foundation for researchers to explore and exploit the potential of this exciting class of materials.
References
- 1. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. briefs.techconnect.org [briefs.techconnect.org]
- 7. Modulating Adaptive Immune Responses to Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Programming co-assembled peptide nanofiber morphology via anionic amino acid type: Insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rational Design of Charged Peptides that Self-Assemble into Robust Nanofibers as Immune-Functional Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Q11 Nanofibers for Enhanced Antigen Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptide nanofibers have emerged as a promising platform for vaccine development and immunotherapy due to their capacity to elicit robust immune responses without traditional adjuvants.[1] Among these, the Q11 peptide (Ac-QQKFQFQFEQQ-CONH2) has been extensively studied.[2][3] Q11 is a short, synthetic peptide that self-assembles into stable β-sheet-rich nanofibers approximately 10-20 nm in width and hundreds of nanometers in length.[3][4] This supramolecular structure provides a multivalent scaffold for presenting antigens, enhancing their uptake by antigen-presenting cells (APCs) and stimulating potent, targeted immune responses.[5][6]
These application notes provide a comprehensive overview of the use of Q11 nanofibers for antigen presentation, including quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows. The Q11 system offers a chemically defined, modular, and minimally inflammatory approach to vaccine design, making it an attractive platform for developing therapies against infectious diseases and cancer.[2][7]
Principle of Operation
The functionality of Q11 nanofibers as a vaccine platform is rooted in their physicochemical properties.
-
Self-Assembly: The Q11 sequence consists of alternating hydrophobic and polar amino acids, which drives its self-assembly into β-sheet structures in aqueous solutions.[8][9][10] This process is spontaneous and results in the formation of long, stable nanofibers.[10]
-
Modular Antigen Display: Antigens, typically B-cell or T-cell epitopes, can be chemically synthesized at the N-terminus of the this compound, often with a flexible linker like -SGSG-.[5][11] When these peptide conjugates are co-assembled, the epitopes are displayed on the nanofiber surface in a highly dense and repetitive manner.[10][12] This multivalent presentation mimics the surface of pathogens, leading to efficient immune recognition.
-
Inherent Adjuvanticity: The nanofiber structure itself acts as an adjuvant.[1] This "self-adjuvanting" property eliminates the need for external adjuvants, which are often associated with inflammatory side effects.[13] The particulate nature and size of the nanofibers facilitate uptake by APCs such as dendritic cells (DCs) and macrophages.[2][14][15]
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Immune Activation: Once internalized by APCs, the nanofibers are processed, and the conjugated epitopes are presented on Major Histocompatibility Complex (MHC) molecules to activate T-cells.[3][14] This platform can induce robust and coordinated CD4+ T-cell, CD8+ T-cell, and B-cell responses.[7][16] The immune response can be tuned by controlling parameters like epitope density.[3][17]
Quantitative Data Summary
The efficacy of Q11 nanofibers in enhancing antigen presentation has been quantified across several studies. The following tables summarize key findings.
Table 1: Uptake of Q11 Nanofibers by Antigen Presenting Cells (APCs)
| Cell Type | Nanofiber Formulation | Incubation Time | % Uptake / Internalization | Reference |
|---|---|---|---|---|
| Dendritic Cells (DC2.4) | 10% (KEYA)₂₀Q11 | 2 hours | > 60% | [2] |
| Dendritic Cells (DC2.4) | 100% (KEYA)₂₀Q11 | 2 hours | > 80% | [2] |
| Dendritic Cells (DC2.4) | 100% (KEYA)₂₀Q11 | 24 hours | ~100% | [2] |
| Macrophages (RAW264.7) | 100% (KEYA)₂₀Q11 | 10 minutes | ~100% | [2] |
| Dendritic Cells (in vivo) | pOVA-Coil29 (α-helical) | 12 hours | > 40% | [15] |
| Dendritic Cells (in vivo) | pOVA-Q11 (β-sheet) | 12 hours | ~25% | [15] |
| Lung Dendritic Cells | EαQ11 (intranasal) | 1-6 days | Significant uptake and migration to lymph node |[3][4] |
Table 2: T-Cell Responses Induced by Q11 Nanofiber Formulations
| Epitope | Formulation | Response Metric | Result | Reference |
|---|---|---|---|---|
| (KEYA)₂₀ | (KEYA)₂₀Q11 Nanofiber | IL-4 ELISpot | Significantly greater IL-4 production vs. (KEYA)₁Q11 | [2] |
| (KEYA)₂₀ | (KEYA)₂₀Q11 Nanofiber | IFN-γ ELISpot | Low numbers of IFN-γ producing cells | [2] |
| PADRE (CD4+) | PADRE-Q11 Nanofiber | CD4+ PADRE+ CD44+ T-cells | Significant elevation in lymph nodes vs. PADRE alone | [5] |
| pEα (CD4+) | EαQ11 Nanofiber (intranasal) | T-cell Phenotype | Predominantly RORγt+ Tₕ17 cells | [3][4] |
| OVA (CD8+) | Q11-OVA Nanofiber | In vivo T-cell Proliferation | Commensurate with OVA alone | [5] |
| PA (CD8+) | PA-Q11 Nanofiber (intranasal) | CD8+ T-cell Response | Greater response than subcutaneous immunization |[18] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the general workflow from peptide synthesis to the evaluation of the immune response.
Caption: Workflow for Q11 nanofiber vaccine preparation and analysis.
Antigen Presentation Pathway
This diagram illustrates the proposed mechanism of Q11 nanofiber uptake and antigen presentation by a dendritic cell.
Caption: Q11 nanofiber processing and presentation by a dendritic cell.
Coordinated Immune Response
This diagram shows the logical relationship between co-assembling T-cell and B-cell epitopes on Q11 nanofibers to generate a robust adaptive immune response.
Caption: Co-presentation of epitopes on Q11 nanofibers breaks tolerance.
Experimental Protocols
Protocol: Preparation of Epitope-Conjugated Q11 Nanofibers
This protocol describes the self-assembly of Q11 peptides into nanofibers.
Materials:
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Lyophilized, HPLC-purified epitope-Q11 peptide(s) (e.g., PADRE-Q11, OVA-Q11)
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Lyophilized, HPLC-purified "blank" this compound (optional, for controlling epitope density)
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Sterile, deionized water
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Sterile 10X Phosphate-Buffered Saline (PBS)
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Low-adhesion microcentrifuge tubes
Procedure:
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Peptide Dissolution: Weigh the lyophilized peptide powders and dissolve them in sterile deionized water to a stock concentration of 2-8 mM.[11][15] If co-assembling multiple peptides (e.g., a T-cell epitope and a B-cell epitope), dissolve them together in the same solution at the desired molar ratios.[2]
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Initial Incubation: Vortex the solution briefly and incubate at 4°C overnight to ensure complete dissolution.[15]
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Initiate Assembly: To induce nanofiber formation, add 1/10th volume of sterile 10X PBS to the peptide solution to achieve a final concentration of 1X PBS.[10] The final peptide concentration will be 90% of the stock concentration.
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Final Incubation: Gently mix the solution by pipetting (avoid vigorous vortexing which can shear fibers) and incubate at 4°C for at least 1 hour before use.[3][4] For some applications, an overnight incubation may be preferred.
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Verification (Optional): Nanofiber formation can be confirmed using Transmission Electron Microscopy (TEM). Dilute the sample in water, apply to a carbon-coated grid, negatively stain with uranyl acetate, and visualize. Fibers should appear as long, unbranched structures with a width of ~10 nm.[12]
Protocol: In Vitro APC Uptake Assay via Flow Cytometry
This protocol is for quantifying the uptake of fluorescently labeled nanofibers by APCs.
Materials:
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Fluorescently labeled nanofibers (e.g., containing 10% TAMRA-Q11).[2]
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APC cell line (e.g., DC2.4 dendritic cells or RAW264.7 macrophages).[2]
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Complete cell culture medium.
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FACS buffer (PBS + 2% FBS + 1 mM EDTA).
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Flow cytometer.
Procedure:
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Cell Plating: Seed APCs in a 24-well plate at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight.
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Stimulation: Add the fluorescently labeled Q11 nanofibers to the cells at the desired final concentration (e.g., 20-200 µM).[2] Include an untreated well as a negative control.
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Incubation: Incubate the plate for various time points (e.g., 10 min, 30 min, 2 hr, 24 hr).[2]
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Cell Harvesting: Wash the cells twice with cold PBS to remove non-internalized nanofibers. Detach the cells using a cell scraper or appropriate non-enzymatic dissociation buffer.
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Staining (Optional): For specific APC identification from mixed populations, stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD11c for DCs, F4/80 for macrophages).
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Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) within the target cell population.[15]
Protocol: Ex Vivo ELISpot Assay for Cytokine Profiling
This protocol measures the frequency of cytokine-secreting T-cells from immunized animals.
Materials:
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Spleen or lymph nodes from mice immunized with Q11-epitope nanofibers.
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ELISpot plate pre-coated with capture antibody for the cytokine of interest (e.g., IFN-γ, IL-4).[2]
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Complete RPMI medium.
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Re-stimulation peptide (the same epitope used for immunization).
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Biotinylated detection antibody, streptavidin-HRP, and substrate.
Procedure:
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Lymphocyte Isolation: Harvest spleens or draining lymph nodes from immunized mice (typically 7-14 days post-final boost). Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells if using splenocytes.
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Cell Plating: Add 2.5-5 x 10⁵ lymphocytes per well to the pre-coated ELISpot plate.
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Re-stimulation: Add the re-stimulation peptide to the wells at a concentration of 5-10 µg/mL. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
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Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
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Detection: Wash the plate and follow the manufacturer's instructions for adding the detection antibody, streptavidin-HRP, and substrate.
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Analysis: Once spots have developed, wash the plate with water and allow it to dry. Count the spots in each well using an automated ELISpot reader. The number of spots correlates with the number of cytokine-producing cells.[2]
References
- 1. A Supramolecular Vaccine Platform Based on α-Helical Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized peptide assemblies for enhancing immune responses to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvant-free nanofiber vaccine induces in situ lung dendritic cell activation and TH17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. From antigen uptake to immune modulation: the multifaceted potential of peptide nanofibers as vaccine nanocarriers - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00075G [pubs.rsc.org]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. Multiepitope supramolecular peptide nanofibers eliciting coordinated humoral and cellular antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. Active immunotherapy for TNF-mediated inflammation using self-assembled peptide nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The use of self-adjuvanting nanofiber vaccines to elicit high-affinity B cell responses to peptide antigens without inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supramolecular Peptide Nanofibers Engage Mechanisms of Autophagy in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative study of α–helical and β-sheet self-assembled peptide nanofiber vaccine platforms: Influence of integrated T-cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antigenic peptide nanofibers elicit adjuvant-free CD8⁺ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 18. Intranasal delivery of adjuvant-free peptide nanofibers elicits resident CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Q11 Peptide Hydrogel Stability: Technical Support Center
<_Step_2>
Step 2: Synthesize and Structure the Technical Support Center Content
Based on the information gathered from the comprehensive search, I will now structure the content for the technical support center. This will involve creating FAQs, detailed troubleshooting guides, tables with quantitative data, and experimental protocols. I will also identify key processes and workflows that can be visualized using Graphviz.
FAQs Section: I will start by creating a list of frequently asked questions that address the fundamental aspects of Q11 peptide hydrogels. This will include:
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What is the this compound and what is its self-assembly mechanism?
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What are the key factors influencing Q11 hydrogel stability?
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How can I characterize the stability and mechanical properties of my Q11 hydrogel?
Troubleshooting Guides Section: Next, I will develop a series of troubleshooting guides in a question-and-answer format. Each guide will address a specific problem, outline potential causes, and provide actionable solutions. The problems will include:
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My this compound solution is not forming a hydrogel. Why?
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My hydrogel is weak and mechanically unstable. How can I improve its stiffness?
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My hydrogel is forming too quickly/slowly. How can I control the gelation time?
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My peptide is precipitating instead of forming a hydrogel. What's wrong?
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My hydrogel is degrading or dissolving prematurely. How can I increase its stability?
Quantitative Data Tables: I will synthesize the quantitative data found in the search results into clear tables. This will allow for easy comparison of how different experimental parameters affect hydrogel properties. The tables will cover:
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The effect of peptide concentration on hydrogel stiffness (Storage Modulus, G').
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The influence of pH on hydrogel stiffness.
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The impact of ionic strength on hydrogel stiffness.
Experimental Protocols Section: I will provide detailed, step-by-step protocols for the key experiments identified for characterizing hydrogel stability. These will include:
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Protocol 1: Preparation of this compound Hydrogels.
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Protocol 2: Rheological Analysis for Mechanical Properties.
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Protocol 3: Thioflavin T (ThT) Assay for β-Sheet Formation.
Graphviz Diagrams: Finally, I will design the Graphviz diagrams. I have identified two key areas for visualization:
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A troubleshooting workflow: This will be a flowchart that guides users through a logical sequence of steps to identify and solve their hydrogel stability issues.
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The Q11 self-assembly pathway: This diagram will illustrate the molecular process of Q11 monomers assembling into β-sheets, nanofibers, and ultimately a hydrogel network. This will help users understand the fundamental principles behind gelation.
I will ensure that all diagrams adhere to the specified formatting requirements, including the color palette and contrast rules. Each piece of information derived from the search results will be appropriately cited. After this step, I will have all the necessary components to generate the final response.
Step 3: Draft the Content for the Technical Support Center, Including FAQs, Troubleshooting Guides, Data Tables, and Experimental Protocols
I will now write the detailed content for each section of the technical support center based on the structured plan from Step 2 and the information gathered in Step 1.
FAQs Section:
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Q1: What is the this compound and its self-assembly mechanism? I will explain the this compound's sequence (QQKFQFQFEQQ) and its design principles, including the alternating hydrophobic and polar amino acids that promote β-sheet formation. I will describe how these peptides self-assemble into nanofibers, which then entangle to form the hydrogel network.
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Q2: What are the key factors influencing Q11 hydrogel stability? I will list and explain the critical factors: peptide concentration, pH, ionic strength, and temperature, citing the search results that discuss these influences.
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Q3: How can I characterize the stability and mechanical properties of my Q11 hydrogel? I will introduce the primary techniques: rheology for measuring viscoelastic properties (G' and G''), and Thioflavin T (ThT) assays for quantifying β-sheet formation, which is indicative of fibrillization.
Troubleshooting Guides Section (Q&A Format): For each problem, I will detail the potential causes and provide specific, actionable solutions with citations.
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Problem: No Gel Formation. Causes: Low peptide concentration, incorrect pH, insufficient ionic strength. Solutions: Increase peptide concentration, adjust pH towards neutral, add salts like NaCl or use PBS.
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Problem: Weak/Mechanically Unstable Hydrogel. Causes: Incomplete self-assembly, low peptide concentration, suboptimal pH, or ionic strength. Solutions: Increase peptide concentration, optimize pH and ionic strength, allow more time for gelation.
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Problem: Inconsistent Gelation Time. Causes: Variations in temperature, rate of pH change, or ionic strength. Solutions: Use a temperature-controlled environment, standardize the method for pH adjustment (e.g., using glucono-δ-lactone for a slower change), ensure consistent salt concentrations.
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Problem: Peptide Precipitation. Causes: Rapid pH shock, excessively high ionic strength, peptide impurities. Solutions: Adjust pH slowly, screen different salt concentrations, ensure high peptide purity.
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Problem: Premature Degradation. Causes: Proteolytic enzyme activity (if using biological fluids), non-optimal environmental conditions. Solutions: Incorporate D-amino acids or other modifications to increase enzymatic resistance, ensure the in-use environment (e.g., cell culture media) has a pH and ionic strength that favors stability.
Quantitative Data Tables: I will create Markdown tables to present the quantitative data clearly.
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Table 1: Effect of Peptide Concentration on Stiffness. This table will show representative Storage Modulus (G') values at different Q11 (or similar peptide) concentrations.
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Table 2: Influence of pH on Stiffness. This table will illustrate how G' changes with pH, highlighting the optimal pH range for maximum stiffness.
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Table 3: Impact of Ionic Strength on Stiffness. This table will show the correlation between increasing salt concentration and the resulting G' of the hydrogel.
Experimental Protocols Section: I will write out the methodologies in a clear, step-by-step format.
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Protocol 1: Preparation of Q11 Hydrogels. This will include steps for dissolving the lyophilized peptide, adjusting the pH, and triggering gelation.
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Protocol 2: Rheological Analysis. This will detail the setup for an oscillatory rheometer, including geometry, strain, and frequency sweep parameters to determine G' and G''.
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Protocol 3: Thioflavin T (ThT) Assay. This will describe how to prepare samples, the ThT working solution, and the fluorescence measurement parameters to monitor fibril formation over time.
After drafting all the text-based content with appropriate citations, I will proceed to the final step of creating the Graphviz diagrams. This will complete the assembly of all required components for the final answer.
Step 4: Create Graphviz Diagrams for the Troubleshooting Workflow and Self-Assembly Pathway, and Finalize the Response
In this final step, I will write the DOT language scripts for the two required diagrams and then assemble all the drafted content into the final, comprehensive response for the user.
Graphviz Diagram 1: Troubleshooting Workflow I will design a flowchart that starts with a "Hydrogel Stability Issue" and branches into the common problems identified in the troubleshooting section (e.g., "Fails to Gel," "Weak Gel," "Precipitation"). Each branch will then lead to nodes representing the potential causes, which in turn will point to solution nodes. I will meticulously apply the specified color palette and ensure high contrast between text and node backgrounds, as well as between arrows and the overall background. For example, I'll use a blue node with white text for a problem, a yellow node with black text for a potential cause, and a green node with white text for a solution.
Graphviz Diagram 2: Q11 Self-Assembly Pathway This diagram will be a linear progression illustrating the hierarchical assembly of the Q11 hydrogel. It will start with "this compound Monomers," move to "β-Sheet Formation," then to "Nanofiber Elongation," and finally to the "Entangled 3D Hydrogel Network." I will use distinct colors for each stage to clearly represent the progression and will add descriptive labels. Again, I will strictly adhere to the color and contrast rules specified in the prompt.
Final Assembly and Review: Once the DOT scripts are written, I will integrate them into the final response. The complete structure will be:
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An introductory paragraph.
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The "Frequently Asked Questions" section.
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The "Troubleshooting Guides" section, organized by specific problems in a Q&A format.
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The "Quantitative Data Summary" section with the structured tables.
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The "Experimental Protocols" section with detailed methodologies.
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The "Visual Guides" section containing the two Graphviz diagrams, each with its DOT script enclosed in a dot code block and a descriptive caption.
I will perform a final review of the entire response to ensure all user requirements have been met. This includes checking for accuracy, clarity, proper citation format [cite:INDEX], adherence to all Graphviz specifications (max-width, color palette, contrast rules), and the overall utility of the technical support center for the target audience of researchers and drug development professionals. After this final check, I will generate the complete response.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with this compound hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and its self-assembly mechanism?
A: The this compound (sequence: Ac-QQKFQFQFEQQ-NH2) is a well-known self-assembling peptide.[1][2] Its sequence is designed with alternating hydrophobic (Phenylalanine, F) and hydrophilic/polar (Glutamine, Q; Lysine, K; Glutamic Acid, E) amino acids.[3][4] This arrangement promotes the formation of β-sheet structures when the peptide is in solution under appropriate conditions.[3][5][6] These β-sheets then stack and elongate into nanofibers. As peptide concentration increases, these nanofibers entangle to form a three-dimensional network that traps water, resulting in a hydrogel.[7][8] The process is primarily driven by hydrophobic interactions and hydrogen bonding.[9][10]
Q2: What are the key factors that influence Q11 hydrogel stability and mechanical properties?
A: The stability and mechanical strength of Q11 hydrogels are highly sensitive to several environmental factors:
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Peptide Concentration: Higher peptide concentrations generally lead to stiffer, more stable hydrogels because of a denser nanofiber network.[11][12]
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pH: pH affects the charge of the amino acid side chains (specifically Lysine and Glutamic Acid). Gelation is often optimal near a neutral pH where electrostatic repulsions are minimized, allowing for effective self-assembly.[11][13]
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Ionic Strength: The presence of salts (ions) in the solution can screen electrostatic charges on the peptides, which promotes the association of peptide fibers and increases hydrogel stiffness.[10][13][14]
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Temperature: Temperature can influence hydrophobic interactions and the overall kinetics of self-assembly.[15][16][17] While some peptide hydrogels are thermo-reversible, Q11 stability is generally assessed under constant physiological temperatures.[17]
Q3: How can I characterize the stability and mechanical properties of my Q11 hydrogel?
A: The most common and effective methods for characterization are:
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Oscillatory Rheology: This is the primary technique to quantify the mechanical properties of a hydrogel.[18][19] It measures the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. A stable gel is characterized by a G' value that is significantly higher than the G'' value.[19][20]
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Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence when it binds to β-sheet structures.[21][22] This assay can be used to monitor the kinetics of fibril formation in real-time, providing insight into the self-assembly process that underpins gelation.[23][24][25]
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Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the nanofibrillar network structure of the hydrogel, confirming that self-assembly has occurred as expected.[26]
Troubleshooting Guides
Problem 1: My this compound solution is not forming a hydrogel.
| Potential Cause | Recommended Solution |
| Peptide concentration is too low. | The concentration is below the critical gelation concentration (CGC). Increase the peptide concentration incrementally (e.g., from 0.5 wt% to 1.0 wt% or higher). |
| Incorrect pH. | The pH of the solution may be too acidic or too basic, causing electrostatic repulsion that prevents fiber assembly. Adjust the pH of the peptide solution to be near neutral (pH 7.0-7.4) to trigger gelation.[11][13] |
| Insufficient ionic strength. | Pure water may not provide enough charge screening for the peptides to assemble. Prepare the peptide solution in a buffer like Phosphate-Buffered Saline (PBS) or add a salt such as NaCl (e.g., 150 mM) to promote fiber interaction.[10][14] |
Problem 2: My hydrogel is weak and mechanically unstable.
| Potential Cause | Recommended Solution |
| Low peptide concentration. | A low density of nanofibers results in a weak gel. Increase the total peptide concentration to create a denser, more robust network.[11][12] |
| Suboptimal pH or ionic strength. | Even if a gel forms, its mechanical properties are highly dependent on pH and salt concentration. Systematically screen a range of pH values (e.g., 6.8 to 7.6) and ionic strengths to find the optimal conditions for maximum stiffness.[10][13][27] |
| Incomplete gelation. | The self-assembly process takes time. Ensure you have allowed sufficient time for the gel to fully form and equilibrate. This can be monitored with a time-sweep experiment in a rheometer.[20] |
Problem 3: My peptide is precipitating instead of forming a hydrogel.
| Potential Cause | Recommended Solution |
| Rapid rate of pH change. | A sudden, drastic change in pH (e.g., adding a strong acid or base directly) can cause the peptide to crash out of solution instead of undergoing controlled assembly. Use a method for slow pH adjustment, such as dialysis against a buffer of the target pH or using glucono-δ-lactone (GdL), which slowly hydrolyzes to lower the pH.[27] |
| Excessively high ionic strength. | While ions are necessary, too high a salt concentration can cause the peptide to "salt out" and aggregate non-specifically.[14] Screen a range of salt concentrations to find the optimal window for hydrogelation. |
| Peptide impurities. | Impurities from synthesis or incomplete purification can interfere with the self-assembly process. Ensure you are using high-purity peptide (>95%) as confirmed by HPLC and Mass Spectrometry. |
Problem 4: My hydrogel is degrading or dissolving prematurely.
| Potential Cause | Recommended Solution |
| Enzymatic degradation. | If the hydrogel is used in cell culture or in vivo, it can be degraded by proteases. To increase stability, consider synthesizing the peptide with D-amino acids instead of the natural L-amino acids, as D-peptides are resistant to proteolysis.[28] |
| Physical erosion or dissolution. | In low-ionic-strength media or under high shear forces (e.g., during media exchange), the gel may erode.[28] Ensure the surrounding buffer has sufficient ionic strength to maintain gel stability.[9] For injectable applications, confirm the hydrogel has good shear-recovery properties.[26] |
Quantitative Data Summary
The following tables summarize how key parameters influence hydrogel stiffness, represented by the storage modulus (G'). Data is compiled from studies on Q11 and similar self-assembling peptide systems.
Table 1: Effect of Peptide Concentration on Hydrogel Stiffness
| Peptide System | Concentration (mM) | Storage Modulus (G') |
| β-sheet peptide | 5 | ~1,000 Pa |
| β-sheet peptide | 10 | ~10,000 Pa |
| β-sheet peptide | 85 | ~100,000 Pa |
| (Data adapted from studies on modular β-sheet peptides showing a logarithmic relationship between concentration and stiffness)[11] |
Table 2: Influence of pH on Hydrogel Stiffness
| Peptide System | pH | Storage Modulus (G') |
| β-sheet peptide | 3.0 | ~10 Pa |
| β-sheet peptide | 7.2 | ~1,000 Pa (Maximum Stiffness) |
| β-sheet peptide | 11.0 | ~10 Pa |
| (Data adapted from a study demonstrating an optimal pH for gel stiffness)[11] |
Table 3: Impact of Ionic Strength on Hydrogel Stiffness
| Peptide System | Ionic Strength (M) | Storage Modulus (G') |
| Co-assembling peptides | 0.1 | ~7,600 Pa |
| Co-assembling peptides | 0.6 | ~35,000 Pa |
| Co-assembling peptides | 2.1 | ~94,600 Pa |
| (Data adapted from a study showing a linear increase in G' with the logarithm of ionic strength)[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogels
-
Peptide Dissolution: Weigh the lyophilized this compound powder and dissolve it in a suitable sterile solvent (e.g., deionized water or a weak basic solution like 10 mM NaOH if solubility is an issue) to achieve the desired stock concentration (e.g., 2 wt%).[25] Vortex briefly to ensure complete dissolution.
-
pH Adjustment & Gelation Trigger: Gelation is typically triggered by adjusting the pH and/or ionic strength.
-
Method A (Buffer Exchange): Place the peptide solution in a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against the target buffer (e.g., 1X PBS, pH 7.4) for several hours to overnight at 4°C.
-
Method B (Direct Addition): Carefully add a buffered solution (e.g., 10X PBS) to the peptide solution to achieve a final concentration of 1X PBS. Mix gently by inverting the tube; avoid vigorous vortexing which can disrupt fiber formation.
-
-
Incubation: Allow the solution to incubate at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 30 minutes to several hours) to allow for complete gelation. Confirm gel formation by inverting the vial; a stable hydrogel will not flow.[8]
Protocol 2: Rheological Analysis of Mechanical Properties
-
Sample Loading: Carefully transfer the hydrogel onto the lower plate of the rheometer.[29] Lower the upper geometry (e.g., a 20 mm parallel plate) to the desired gap, ensuring the gel fills the gap completely without overflowing. Use a sandblasted or crosshatched geometry to prevent slippage.[30]
-
Determine Linear Viscoelastic Region (LVER): Perform a strain sweep (e.g., 0.1% to 100% strain at a constant frequency of 1 Hz) to identify the range of strain where G' and G'' are constant.[19] All subsequent tests must be performed at a strain value within this linear region (e.g., 0.5%).
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain from the LVER.[30] This test shows how the hydrogel's stiffness (G') and viscosity (G'') vary with frequency. For a stable gel, G' should be significantly greater than G'' and relatively independent of frequency.[20]
-
Time Sweep: To monitor gelation kinetics, load the pre-gel solution onto the rheometer and immediately begin a time sweep at a constant strain and frequency. The point where the G' curve crosses above the G'' curve is often defined as the gelation point.[20]
Protocol 3: Thioflavin T (ThT) Assay for β-Sheet Formation
-
Reagent Preparation:
-
Sample Preparation: In a 96-well black, clear-bottom plate, mix your peptide solution with the working ThT solution. Include control wells with buffer and ThT only (for background fluorescence).[23]
-
Fluorescence Measurement: Place the plate in a plate reader. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-485 nm.[21][24][25]
-
Kinetic Monitoring: To monitor fibril formation over time, program the plate reader to take measurements at regular intervals (e.g., every 5-10 minutes) over several hours. The plate should be incubated at a constant temperature (e.g., 37°C) and may include a shaking step between reads to promote aggregation.[24] An increase in fluorescence intensity over time indicates the formation of β-sheet-rich amyloid fibrils.[16]
Visual Guides
Diagram 1: Troubleshooting Workflow for Q11 Hydrogel Stability
Caption: A workflow diagram for troubleshooting common Q11 hydrogel issues.
Diagram 2: this compound Self-Assembly Pathway
Caption: The hierarchical self-assembly pathway of Q11 peptides into a hydrogel.
References
- 1. Modulating Adaptive Immune Responses to Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidomain Peptide Hydrogel Adjuvants Elicit Strong Bias Towards Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of asparaginase-loaded hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00138B [pubs.rsc.org]
- 10. The Effect of Ionic Strength on the Mechanical, Structural and Transport Properties of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Review on Recent Advances in Stabilizing Peptides/Proteins upon Fabrication in Hydrogels from Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 26. Repeated Rapid Shear-Responsiveness of Peptide Hydrogels with Tunable Shear Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tuning the mechanical and morphological properties of self-assembled peptide hydrogels via control over the gelation mechanism through regulation of ionic strength and the rate of pH change - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Rheological Analysis of Hydrogel Materials - TA Instruments [tainstruments.com]
Technical Support Center: Optimizing Q11 Peptide Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Q11 peptide concentration for cell viability experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1. What is the optimal concentration of this compound for maintaining high cell viability?
The optimal concentration of this compound is highly dependent on the specific cell type and experimental conditions. However, studies have shown that Q11 and its analogs are generally non-cytotoxic over a broad range of concentrations. For instance, a modified this compound, (KEYA)20Q11, did not exhibit cytotoxicity in cultured dendritic cells or macrophages at concentrations ranging from 0.2 to 200 μM[1][2]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2. Can the self-assembling nature of this compound affect my cell viability assay results?
Yes, the self-assembling property of this compound into nanofibers can influence experimental outcomes. Peptide aggregation and fibrillization can lead to non-uniform concentrations in your cell culture wells, which may result in inconsistent data. The formation of these aggregates is a key feature of Q11 and is often desirable for its function as a scaffold or adjuvant[3][4]. However, for consistent results in viability assays, it is crucial to control and characterize the peptide's assembly state.
Q3. How should I prepare and handle this compound to ensure consistent results?
Proper handling and preparation of this compound are critical for reproducibility. Lyophilized this compound should be stored at -20°C or lower. To prepare a stock solution, it is recommended to first dissolve the peptide in sterile, high-purity water before diluting it into your desired buffer or cell culture medium. The self-assembly of Q11 into fibrils can be initiated by the presence of salts, so be mindful of the buffer composition when preparing your working solutions[5].
Q4. What are the common causes of inconsistent results in this compound cell viability assays?
Inconsistent results can arise from several factors, including:
-
Peptide Aggregation: Uncontrolled fibrillization can lead to variable effective concentrations.
-
Improper Storage: Degradation of the peptide due to incorrect storage can alter its activity.
-
Contamination: Biological contaminants like endotoxins can impact cell viability independently of the peptide's effect.
-
Inaccurate Concentration: Errors in calculating the net peptide content can lead to incorrect dosing.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: High variability in cell viability readings between replicate wells.
-
Possible Cause: Inconsistent peptide aggregation or precipitation in the culture medium.
-
Solution:
-
Controlled Fibrillization: If fibril formation is desired, ensure a consistent protocol for inducing self-assembly before adding the peptide to the cells. This may involve pre-incubation in a salt-containing buffer.
-
Solubility Check: Before treating your cells, visually inspect your peptide solution for any visible precipitates. If precipitation is observed, consider adjusting the solvent or the final concentration.
-
Gentle Mixing: When adding the peptide solution to your cell culture wells, mix gently to ensure even distribution without disrupting the cell monolayer.
-
Issue 2: Unexpected cytotoxicity observed at low this compound concentrations.
-
Possible Cause 1: Contamination of the peptide stock with endotoxins or residual trifluoroacetic acid (TFA) from the synthesis process.
-
Solution:
-
Use High-Purity Peptide: Ensure you are using a high-purity grade of this compound with low endotoxin (B1171834) levels.
-
TFA Removal: If you suspect TFA contamination is affecting your cells, consider a salt exchange procedure to replace the TFA counter-ions with a more biocompatible alternative like acetate (B1210297) or hydrochloride.
-
-
Possible Cause 2: The specific cell line is particularly sensitive to the peptide or its aggregated form.
-
Solution:
-
Perform a Dose-Response Curve: Conduct a thorough dose-response experiment starting from very low concentrations to identify the toxicity threshold for your specific cell line.
-
Characterize Aggregates: Analyze the morphology and size of the this compound aggregates under your experimental conditions, as different aggregate structures may have varying effects on cells.
-
Issue 3: No observable effect of the this compound on cells.
-
Possible Cause 1: The peptide has degraded due to improper storage or handling.
-
Solution:
-
Proper Storage: Always store lyophilized peptide at -20°C or -80°C and protect it from moisture. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Fresh Preparations: Prepare fresh working solutions of the peptide for each experiment from a properly stored stock.
-
-
Possible Cause 2: The peptide concentration is too low to elicit a biological response.
-
Solution:
-
Increase Concentration Range: Expand the concentration range in your dose-response experiment to include higher concentrations.
-
Confirm Peptide Concentration: If possible, verify the concentration of your peptide stock solution using a quantitative method.
-
Quantitative Data on this compound and Cell Viability
The following tables summarize available quantitative data on the effect of this compound and its analogs on cell viability.
Table 1: Effect of (KEYA)20this compound on Immune Cell Viability
| Cell Line | Peptide Concentration (μM) | Incubation Time | Assay | Cell Viability (%) | Reference |
| DC2.4 (Dendritic Cells) | 0.2 - 200 | Not Specified | AlamarBlue | ~100% (No cytotoxicity observed) | [1][2] |
| RAW264.7 (Macrophages) | 0.2 - 200 | Not Specified | AlamarBlue | ~100% (No cytotoxicity observed) | [1][2] |
Note: The data indicates that at the tested concentrations, the (KEYA)20this compound did not induce a cytotoxic effect on these cell lines.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability after treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile water.
-
Perform serial dilutions of the this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different peptide concentrations. Include a "no peptide" control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: AlamarBlue Assay for Cell Viability
This protocol describes the use of the AlamarBlue (resazurin) assay, a non-toxic method for monitoring cell viability.
-
Cell Seeding and Peptide Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
AlamarBlue Addition:
-
Add AlamarBlue reagent to each well at a volume equal to 10% of the culture medium volume (e.g., 10 µL for a 100 µL culture).
-
Mix gently by swirling the plate.
-
-
Incubation with Reagent:
-
Incubate the plate for 1-4 hours (or longer for cells with lower metabolic activity) at 37°C, protected from direct light.
-
-
Fluorescence or Absorbance Measurement:
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Alternatively, measure absorbance at 570 nm and a reference wavelength of 600 nm.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound experiments.
Caption: Workflow for a typical cell viability assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized peptide assemblies for enhancing immune responses to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of a Novel Peptide Targeting Human Tenon Fibroblast Cells To Modulate Fibrosis: An Integrated Empirical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro [explorationpub.com]
how to reduce the immunogenicity of Q11 peptide scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to reduce the immunogenicity of Q11 peptide scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the inherent immunogenicity of the this compound scaffold?
A: The this compound (QQKFQFQFEQQ) itself is considered minimally immunogenic.[1][2] However, when conjugated with an antigenic epitope, the this compound can self-assemble into β-sheet nanofibers, acting as a potent self-adjuvant and eliciting strong, T-cell dependent antibody responses against the conjugated epitope.[1][2] This immunogenicity is dependent on the fibrillization of the Q11 domain.[1]
Q2: What is the underlying mechanism of the immune response to this compound scaffolds?
A: The immune response to epitope-conjugated Q11 scaffolds is primarily a T-cell-dependent B-cell activation process. The nanofiber structure presents the conjugated epitope in a multivalent fashion, which enhances its recognition by B-cells. These B-cells then process the antigen and present it to T-helper cells. The activated T-helper cells, in turn, provide signals that stimulate B-cell proliferation and differentiation into antibody-producing plasma cells. The signaling pathway involves the interaction of CD40 on B-cells with CD40L on activated T-cells, along with the release of cytokines.[3][4][5]
Q3: How can I reduce the immunogenicity of my Q11-based therapeutic?
A: Several strategies can be employed to reduce the immunogenicity of this compound scaffolds:
-
Epitope Modification: Deleting or modifying the T-cell epitopes within your conjugated therapeutic protein or peptide can significantly diminish the T-cell help required for a robust antibody response.[1]
-
Inhibition of Fibrillization: Mutating key amino acid residues within the Q11 sequence can disrupt β-sheet formation and subsequent nanofiber assembly, thereby reducing its adjuvant effect.[1]
-
Surface Charge Modification: Introducing a net negative charge to the surface of the Q11 nanofibers can prevent their uptake by antigen-presenting cells (APCs), effectively abolishing the immune response.[6]
Q4: Will modifying the surface charge of the Q11 scaffold affect its self-assembly?
A: Introducing a limited number of charged residues, particularly at the N-terminus, may not significantly impact the overall β-sheet formation and fibrillization of the this compound. However, extensive modifications could potentially interfere with the self-assembly process. It is crucial to characterize the morphology of modified Q11 scaffolds using techniques like Transmission Electron Microscopy (TEM).[6]
Troubleshooting Guides
Issue 1: High antibody titers are observed against my Q11-conjugated therapeutic in vivo.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of strong T-cell epitopes in the conjugated therapeutic. | 1. Use in silico prediction tools to identify potential T-cell epitopes within your therapeutic sequence. 2. Synthesize peptide variants with deleted or mutated T-cell epitopes. 3. Assess the immunogenicity of the modified conjugates in vivo. | A significant reduction in antibody titers against the therapeutic. |
| Efficient uptake by Antigen-Presenting Cells (APCs). | 1. Synthesize a modified this compound with N-terminal glutamic acid residues (e.g., EEE-Q11) to introduce a negative surface charge. 2. Co-assemble your therapeutic-Q11 conjugate with the negatively charged Q11 variant. 3. Verify the surface charge using zeta potential measurements. 4. Evaluate the immunogenicity of the charge-modified scaffolds in vivo. | Abolishment or significant reduction of the antibody response.[6] |
| Robust fibrillization of the Q11 scaffold. | 1. Introduce mutations in the hydrophobic core of the Q11 sequence (e.g., replacing Phenylalanine with a less hydrophobic residue). 2. Characterize the self-assembly of the mutated this compound using TEM and Thioflavin T assays. 3. Test the immunogenicity of the non-fibrillizing conjugate. | Attenuated immunogenicity due to the lack of a multivalent display and adjuvant effect.[1] |
Issue 2: Difficulty in confirming the fibrillar structure of modified Q11 peptides.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate sample preparation for Transmission Electron Microscopy (TEM). | 1. Ensure the peptide solution is prepared at a concentration that allows for self-assembly. 2. Use a suitable negative stain (e.g., uranyl acetate (B1210297) or phosphotungstic acid). 3. Properly blot the grid to create a thin film of the sample. | Clear visualization of nanofiber structures. |
| Modification interfering with self-assembly. | 1. Perform a Thioflavin T (ThT) assay to quantify β-sheet formation. 2. Compare the ThT fluorescence of the modified peptide to the unmodified Q11. | Lower ThT fluorescence will indicate a disruption in β-sheet formation. |
Quantitative Data Summary
Table 1: Effect of Surface Charge Modification on Antibody Response to OVA-Q11 Nanofibers
| Q11 Variant | Molar Ratio (Modified:OVA-Q11) | Mean Peak IgG Titer (log10) | Standard Deviation |
| Q11 | 9:1 | 4.5 | 0.5 |
| KQ11 | 9:1 | 4.6 | 0.4 |
| EEEQ11 | 9:1 | Undetectable | - |
| Q11-6 (dimethylated) | 9:1 | 2.8 | 0.7 |
Data adapted from Switching the Immunogenicity of Peptide Assemblies Using Surface Properties.[6]
Experimental Protocols
Protocol 1: Assessment of Antibody Response by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the titer of specific antibodies against the Q11-conjugated therapeutic in serum samples.
Materials:
-
High-binding 96-well ELISA plates
-
Coating antigen (the therapeutic peptide/protein without the Q11 tag)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of the ELISA plate with the coating antigen (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff (e.g., twice the background).
Protocol 2: Characterization of Q11 Fibrillization by Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of self-assembled this compound scaffolds.
Materials:
-
This compound solution (typically 1 mg/mL in deionized water or PBS)
-
Carbon-coated copper grids
-
Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation: Prepare the this compound solution and allow it to self-assemble (e.g., by incubating overnight at 4°C).
-
Grid Preparation: Place a drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.
-
Blotting: Carefully blot the excess liquid from the edge of the grid with filter paper to create a thin film.
-
Staining: Apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Final Blotting: Blot the excess stain with filter paper.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Observe the grid under a transmission electron microscope at an appropriate magnification.
Visualizations
Caption: T-Cell Dependent B-Cell Activation by Q11 Nanofibers.
Caption: Workflow for Assessing Q11 Scaffold Immunogenicity.
References
- 1. Modulating Adaptive Immune Responses to Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A self-assembling peptide acting as an immune adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell-dependent B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Mechanical Properties of Q11 Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling the mechanical properties of Q11 self-assembling peptide hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the Q11 peptide and why is it used for hydrogel formation?
A1: The this compound has the amino acid sequence Ac-QQKFQFQFEQQ-Am.[1] It is a self-assembling peptide, meaning it spontaneously forms nanofibers and, at sufficient concentrations, a hydrogel network in aqueous solutions containing salts.[1][2] This self-assembly is driven by the formation of β-sheets.[1][3] Q11 hydrogels are utilized in biomedical applications like tissue engineering and drug delivery due to their biocompatibility and tunable mechanical properties that can mimic the extracellular matrix (ECM).[4]
Q2: What are the key factors that control the mechanical properties of Q11 hydrogels?
A2: The primary factors influencing the mechanical stiffness of Q11 hydrogels are:
-
Peptide Concentration: Higher concentrations of the this compound lead to stiffer hydrogels.[5][6]
-
Ionic Strength: The presence of ions (e.g., in phosphate-buffered saline, PBS) is necessary for the self-assembly and gelation of Q11.[2] Increased ionic strength can lead to stiffer gels.[5]
-
Temperature: Temperature can influence the kinetics of self-assembly.[7]
-
pH: The pH of the solution can affect the charge of the amino acid residues and thus influence self-assembly and hydrogel stability.[7]
Q3: How are the mechanical properties of Q11 hydrogels typically characterized?
A3: The mechanical properties, specifically the viscoelasticity, of Q11 hydrogels are most commonly characterized using:
-
Oscillatory Rheology: This technique measures the storage modulus (G') and loss modulus (G''). G' represents the elastic component (stiffness) of the hydrogel, while G'' represents the viscous component.[5][8][9]
-
Atomic Force Microscopy (AFM): AFM can be used to measure the Young's modulus (a measure of stiffness) of the hydrogel at the nanoscale by indenting the surface with a cantilever tip.[10][11][12]
Troubleshooting Guide
Problem 1: My this compound solution does not form a hydrogel.
| Possible Cause | Suggested Solution |
| Insufficient Peptide Concentration | The concentration of the this compound may be too low. Increase the peptide concentration. Gels have been successfully formed at concentrations of 5 mM and 30 mM.[5] |
| Incorrect Ionic Strength | Q11 requires an ionic solution (like PBS) to self-assemble. Ensure that you are using a buffer with appropriate salt concentration. Gelation is often initiated by adding a salt solution to the peptide solution.[5] |
| Inadequate Incubation Time/Temperature | Allow sufficient time for the peptide to self-assemble. This can be done at room temperature or 37°C. The gelation process can be monitored over time using a rheometer.[13] |
| pH is not optimal | While Q11 can form gels over a range of pH values, extreme pH could hinder self-assembly. Ensure the final pH of your hydrogel is within a neutral range (around 7.4) for most biological applications.[6] |
| Improper Mixing | Ensure thorough but gentle mixing of the peptide solution and the salt buffer to initiate uniform gelation. Avoid vigorous vortexing which can disrupt fiber formation. |
Problem 2: The mechanical stiffness of my Q11 hydrogel is inconsistent between batches.
| Possible Cause | Suggested Solution |
| Inaccurate Peptide Concentration | Precisely weigh the lyophilized this compound and ensure it is fully dissolved before initiating gelation. Small variations in concentration can significantly impact stiffness.[5][6] |
| Variability in Buffer Composition | Use a consistent source and preparation method for your salt buffer (e.g., PBS). The ionic strength has a direct effect on the final stiffness of the hydrogel.[5] |
| Inconsistent Gelation Temperature | Perform the gelation process at a controlled and consistent temperature. Temperature fluctuations can affect the kinetics of self-assembly. |
| Incomplete Dissolution of Peptide | Ensure the this compound is fully dissolved in water before adding the salt solution. Sonication can aid in dissolution.[7] |
Problem 3: I am observing a high degree of variability in my rheology or AFM measurements.
| Possible Cause | Suggested Solution |
| Sample Slippage during Rheology | Use cross-hatched or sandblasted geometries on the rheometer to prevent the hydrogel from slipping during measurement. |
| Inadequate Equilibration Time | Allow the hydrogel to fully form and equilibrate before starting mechanical testing. A time sweep in rheology can determine the gelation time.[14] |
| AFM Cantilever is Too Stiff or Too Soft | For soft hydrogels like Q11, use a soft cantilever with a low spring constant to ensure accurate indentation and force measurements.[12] |
| Dehydration of the Hydrogel Sample | Keep the hydrogel hydrated during testing, especially for longer measurements. Use a solvent trap or a humidified chamber.[8] |
Data on Q11 Hydrogel Mechanical Properties
The following tables summarize quantitative data on the mechanical properties of Q11 hydrogels from published literature.
Table 1: Storage Modulus (G') of Q11 Hydrogels at Different Concentrations
| Peptide Concentration (mM) | Storage Modulus (G') at 1 Hz (kPa) | Reference |
| 5 | 1.2 | [5] |
| 30 | 10.5 | [5] |
Table 2: Effect of Ionic Strength on the Storage Modulus (G') of 30 mM Q11 Hydrogels
| Buffer Condition | Storage Modulus (G') at 1 Hz (kPa) | Reference |
| PBS | 10.5 | [5] |
| PBS + 200 mM MPAA + 20 mM TCEP | 23 | [5] |
| PBS + 500 mM NaCl | 25 | [5] |
Experimental Protocols
Protocol 1: Preparation of Q11 Hydrogels
-
Peptide Dissolution: Weigh the lyophilized this compound and dissolve it in deionized water to the desired final concentration (e.g., 5 mM or 30 mM). Gentle vortexing or sonication can be used to aid dissolution.
-
Initiation of Gelation: Carefully layer an equal volume of 2X phosphate-buffered saline (PBS) on top of the peptide solution in a well plate or other suitable container. Alternatively, for bulk hydrogels, gently mix the peptide solution with an equal volume of 2X PBS.
-
Incubation: Allow the solution to incubate at room temperature or 37°C for a defined period (e.g., 1-24 hours) to allow for complete gelation.
Protocol 2: Rheological Characterization of Q11 Hydrogels
-
Sample Loading: Carefully place the formed Q11 hydrogel onto the rheometer plate. If forming the gel in situ, pipette the peptide and PBS solution directly onto the plate.
-
Geometry: Use a parallel plate or cone-plate geometry. For soft hydrogels, sandblasted or cross-hatched plates are recommended to prevent slippage.[8]
-
Time Sweep: To determine the gelation time, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) immediately after mixing the peptide and PBS. The gelation point is typically where the storage modulus (G') exceeds the loss modulus (G'').[9]
-
Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVER is the range of strains where G' and G'' are independent of the applied strain.
-
Frequency Sweep: To characterize the frequency-dependent mechanical properties, perform a frequency sweep at a constant strain within the LVER. This will provide a spectrum of G' and G'' over a range of frequencies.
Protocol 3: Atomic Force Microscopy (AFM) for Stiffness Measurement
-
Sample Preparation: Prepare the Q11 hydrogel on a glass coverslip or other suitable flat substrate. Ensure the hydrogel is fully hydrated with PBS or cell culture medium.
-
Cantilever Selection and Calibration: Use a soft cantilever with a low spring constant (e.g., 0.01-0.1 N/m) and a spherical or pyramidal tip. Calibrate the cantilever's spring constant and deflection sensitivity before measurements.[12]
-
Force Spectroscopy: Perform force-distance measurements by indenting the hydrogel surface with the AFM tip. Collect multiple force curves at different locations on the sample to obtain a representative stiffness.
-
Data Analysis: Fit the indentation portion of the force-distance curves to a suitable contact mechanics model (e.g., Hertz model for spherical indenters) to calculate the Young's modulus of the hydrogel.[10]
Visualizations
Caption: Experimental workflow for preparing, characterizing, and controlling Q11 hydrogels.
Caption: Troubleshooting logic for common Q11 hydrogel formation issues.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modulating the Mechanical Properties of Self-Assembled Peptide Hydrogels via Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tainstruments.com [tainstruments.com]
- 9. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atomic Force Microscopy for Live-Cell and Hydrogel Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fabrication of Hydrogels with Steep Stiffness Gradients for Studying Cell Mechanical Response | PLOS One [journals.plos.org]
- 12. Measuring the elastic modulus of soft culture surfaces and 3D hydrogels using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
preventing premature aggregation in Q11 peptide solutions
Welcome to the technical support center for Q11 peptide solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature aggregation and ensuring successful experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Problem: My this compound solution becomes viscous and gel-like immediately after dissolving in buffer.
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Possible Cause 1: High Peptide Concentration. this compound self-assembly is highly concentration-dependent.[1] A concentration that is too high can lead to rapid gelation.
-
Solution: Start by preparing a stock solution of the peptide in sterile, deionized water at a concentration known to be stable, for example, 8 mM.[2] This can then be diluted to the final working concentration in the desired buffer, such as phosphate-buffered saline (PBS), just before use.[2][3]
-
Possible Cause 2: High Salt Concentration in the Initial Dissolving Step. Salts, like those found in PBS, screen the electrostatic repulsions between peptide monomers and promote self-assembly into β-sheet-rich nanofibers.[3][4] Dissolving the lyophilized peptide directly into a high ionic strength buffer can trigger immediate and uncontrolled aggregation.
-
Solution: First, dissolve the lyophilized this compound in sterile, deionized water. Once fully dissolved, this stock solution can be diluted with a salt-containing buffer (e.g., 10x PBS to a final concentration of 1x) to initiate controlled self-assembly.[2][5]
-
Possible Cause 3: Incorrect pH. The pH of the solution can influence the charge of the amino acid side chains, affecting the electrostatic interactions that mediate self-assembly.[6][7]
-
Solution: Ensure the final pH of your peptide solution is appropriate for your experiment. Q11 is often used at physiological pH (around 7.4). Prepare your buffers carefully and verify the pH before adding the peptide solution. For some applications, a pH-triggered assembly approach may be intentionally used.[8]
Problem: I observe a white precipitate in my this compound solution.
-
Possible Cause 1: Poor Peptide Solubility. The peptide may not be fully dissolved, or it may be crashing out of solution due to suboptimal solvent conditions.
-
Solution: Ensure the lyophilized peptide is completely dissolved in water before adding any buffers. Gentle vortexing or sonication can aid dissolution.[9] If solubility issues persist, consider using a small amount of a co-solvent like DMSO to initially dissolve the peptide before diluting with your aqueous buffer.[10]
-
Possible Cause 2: Uncontrolled Aggregation. The precipitate may consist of large, uncontrolled peptide aggregates.
-
Solution: Follow the recommended protocol of dissolving the peptide in water first before introducing salts.[2] Additionally, preparing solutions at a lower temperature (e.g., on ice or at 4°C) can slow down the kinetics of self-assembly, providing more control over the process.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving lyophilized this compound to prevent premature aggregation?
A1: The recommended procedure is a two-step process. First, dissolve the lyophilized this compound in sterile, deionized water to create a stock solution (e.g., at 8 mM). It is advisable to let this solution sit overnight at 4°C to ensure complete dissolution.[2] Second, dilute the aqueous stock solution with your desired buffer (e.g., PBS) to the final working concentration. This method allows for controlled initiation of self-assembly upon the introduction of salts.[2][3]
Q2: At what concentration does this compound typically start to form a hydrogel?
A2: The critical gelation concentration of this compound is dependent on factors such as temperature, pH, and ionic strength. However, concentrations in the low millimolar range (e.g., 2 mM in PBS) are commonly used to form fibrillar networks and hydrogels.[2][11] Some studies have used concentrations up to 10 mg/mL (approximately 6.6 mM) for forming dense hydrogels.[5]
Q3: How does pH affect the stability and aggregation of this compound solutions?
A3: The this compound sequence contains both a positively charged lysine (B10760008) (K) and a negatively charged glutamic acid (E).[12] The protonation state of these residues is pH-dependent. At physiological pH (~7.4), the charges on these residues are expected to contribute to the peptide's self-assembly into an antiparallel β-sheet structure, although parallel arrangements have also been observed.[5][12] Significant deviations from this pH can alter the charge distribution, potentially leading to different aggregation kinetics or aggregate morphologies.[6][7]
Q4: What is the role of salt (e.g., PBS) in this compound self-assembly?
A4: Salt ions in the solution, such as those in PBS, play a crucial role in triggering the self-assembly of Q11 peptides.[3] They are thought to screen the electrostatic repulsion between the charged residues on the peptide monomers, thereby promoting the intermolecular interactions that lead to the formation of β-sheets and subsequent nanofiber elongation.[4] The self-assembly process is often initiated by the addition of a salt-containing buffer to an aqueous solution of the peptide.[2]
Q5: Can I modify the N-terminus of the this compound? How will this affect aggregation?
A5: Yes, the N-terminus of the this compound can be and has been modified to display functional groups or epitopes on the surface of the resulting nanofibers.[3][11] Such modifications can influence the surface properties of the assembled nanofibers, such as their charge.[11] While many N-terminal modifications do not significantly disrupt the fibrillar assembly, they can modulate the interactions between nanofibers and with their environment.[11]
Data Summaries
Table 1: Factors Influencing this compound Aggregation
| Parameter | Effect on Aggregation | Recommended Practice |
| Peptide Concentration | Higher concentrations promote faster aggregation and gelation.[1] | Prepare a stock solution in water and dilute to the final concentration.[2] |
| Ionic Strength (Salt) | Increased salt concentration screens electrostatic repulsion, triggering self-assembly.[3][4] | Dissolve peptide in water first, then add salt-containing buffer.[2] |
| pH | Alters the charge of ionizable residues, affecting intermolecular interactions.[6] | Maintain a consistent and appropriate pH, typically physiological pH (~7.4). |
| Temperature | Higher temperatures can increase the rate of molecular motion and aggregation kinetics. | Prepare solutions at lower temperatures (e.g., 4°C) to slow down assembly.[4] |
| Solvent | Direct dissolution in buffers can cause rapid aggregation. | Use sterile, deionized water for initial dissolution.[2] |
Experimental Protocols
Protocol 1: Preparation of a Non-Aggregated this compound Solution
-
Weighing the Peptide: Carefully weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of sterile, deionized water to achieve a stock solution of a desired concentration (e.g., 8 mM).
-
Complete Solubilization: Gently vortex the solution. For optimal results, store the solution at 4°C overnight to ensure the peptide is fully dissolved.[2]
-
Initiation of Controlled Assembly: Just prior to use, dilute the aqueous stock solution with a sterile, endotoxin-free buffer (e.g., 10x PBS) to the desired final peptide concentration and a 1x buffer concentration.
-
Incubation: Allow the solution to incubate at room temperature for a specified period (e.g., 3-5 hours) to allow for the formation of nanofibers.[2]
Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal stability of self-assembled peptide vaccine materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ncnr.nist.gov [ncnr.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH Dependence of Amyloid-β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insight into the self-assembly and gel formation of a bioactive peptide derived from bovine casein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com.cn [genscript.com.cn]
- 11. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Biocompatibility of Q11 Peptide Constructs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Q11 peptide constructs. Our goal is to facilitate smoother experimental workflows and enhance the biocompatibility of these promising biomaterials.
Frequently Asked Questions (FAQs)
Q1: Is the unmodified this compound considered biocompatible?
A1: Yes, the basic this compound sequence (Ac-QQKFQFQFEQQ-NH2) is generally considered non-cytotoxic and minimally immunogenic.[1][2][3] However, its self-assembly into nanofibers can elicit an immune response, which is often a desired property for vaccine development.[1][4]
Q2: How does functionalization of the this compound affect its biocompatibility?
A2: Functionalization of the this compound, particularly at the N-terminus, can significantly modulate its biocompatibility and immunogenicity. The addition of different chemical moieties can alter the surface charge, hydrophobicity, and cell-binding properties of the resulting nanofibers, thereby influencing the immune response.[4] For instance, appending negatively charged residues can diminish or even abolish the immune response.[4]
Q3: What are the key factors influencing the immunogenicity of Q11 constructs?
A3: The immunogenicity of Q11 constructs is primarily influenced by:
-
Self-Assembly: The formation of β-sheet-rich nanofibers is crucial for their adjuvant properties.[1]
-
Epitope Conjugation: Covalent attachment of T-cell and B-cell epitopes to the this compound is necessary to elicit a robust and specific immune response.[3]
-
Surface Properties: The surface charge and hydrophobicity of the nanofibers play a significant role. For example, nanofibers with a negative surface potential show significantly reduced immunogenicity.[4]
Q4: What are the recommended sterilization methods for this compound hydrogels?
A4: Sterilization of peptide hydrogels can be challenging as harsh methods can degrade the peptide or alter its self-assembly. Ethanol disinfection (70% v/v) is a commonly used method.[5] UV-C irradiation is generally not recommended as it can cause peptide degradation. For more robust sterilization, methods like gamma irradiation of the lyophilized peptide powder before hydrogel formation or sterile filtration of the peptide solution prior to self-assembly can be considered, though validation is crucial to ensure the integrity of the peptide.
Troubleshooting Guides
Peptide Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low peptide yield | Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS). | Extend coupling and deprotection reaction times. Consider double coupling for difficult amino acids. Use a stronger deprotection reagent if necessary. |
| Poor purity of crude peptide | Peptide aggregation on the resin. Side reactions during cleavage. | Use pseudoproline dipeptides or other aggregation-disrupting amino acids in the sequence. Optimize the cleavage cocktail and scavenger conditions. |
| Difficulty in peptide purification by HPLC | Poor solubility of the crude peptide in the mobile phase. Co-elution of impurities with the desired peptide. | Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO, HFIP) before diluting with the initial mobile phase. Optimize the HPLC gradient and consider using a different column chemistry. |
| Presence of unexpected peaks in mass spectrometry | Deletion or insertion of amino acids. Side-chain modifications. | Carefully review the synthesis protocol and ensure accurate addition of amino acids. Use appropriate protecting groups for reactive side chains. |
This compound Self-Assembly
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no nanofiber formation | Incorrect peptide concentration. Unfavorable buffer conditions (pH, ionic strength). Peptide degradation. | Ensure the peptide concentration is above the critical aggregation concentration. Prepare the peptide solution in a suitable buffer, typically phosphate-buffered saline (PBS) at neutral pH. Verify the integrity of the peptide stock via mass spectrometry. |
| Formation of amorphous aggregates instead of nanofibers | Rapid, uncontrolled aggregation. Presence of impurities. | Dissolve the lyophilized peptide in sterile water first, then add an equal volume of 2x PBS to induce controlled self-assembly. Ensure high purity of the peptide. |
| High batch-to-batch variability in hydrogel properties | Inconsistent peptide purity or counter-ion content (e.g., TFA). Variations in the self-assembly protocol. | Use highly purified peptide with consistent counter-ion content. Standardize the self-assembly protocol, including peptide concentration, buffer composition, temperature, and incubation time. |
| Structural heterogeneity of nanofibers | The inherent tendency of Q11 to form a polymorphic fibril structure. | While complete homogeneity is challenging to achieve, consistent self-assembly conditions can help in obtaining more reproducible structures. Characterize the nanofiber morphology using techniques like TEM or AFM.[6] |
In Vitro Biocompatibility Assays
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity in MTT/MTS assay | Residual solvents or trifluoroacetic acid (TFA) from peptide synthesis. Endotoxin contamination. Direct interaction of the hydrogel with the assay reagent. | Ensure thorough removal of solvents and TFA after peptide synthesis and purification. Test for and remove endotoxins from the peptide solution. Use a hydrogel extract method for the cytotoxicity assay instead of direct contact.[5] |
| High variability in cell viability results | Uneven cell seeding. Inhomogeneous distribution of the peptide construct in the well. Interference of the hydrogel with light absorbance. | Ensure a uniform cell monolayer before adding the peptide construct. For hydrogels, use an extract method or a transwell insert to separate the hydrogel from the cell layer. Include appropriate controls, such as wells with hydrogel but no cells, to check for absorbance interference. |
| Difficulty in removing media for reagent addition in direct contact assays with hydrogels | The hydrogel blocks access to the bottom of the well. | Use a semi-direct contact assay with transwell inserts. The hydrogel is placed in the insert, and leachables can diffuse to the cell monolayer below.[4] |
In Vivo Biocompatibility Studies
| Problem | Possible Cause | Suggested Solution |
| Unexpected acute inflammation at the injection site | Endotoxin contamination. Presence of pro-inflammatory impurities in the peptide preparation. The inherent immunogenicity of the specific Q11 construct. | Rigorously test for and remove endotoxins. Ensure high purity of the peptide. Consider modifying the Q11 construct to reduce its immunogenicity, for example, by incorporating negatively charged amino acids at the N-terminus.[4] |
| Lack of desired immune response | The peptide construct is not forming nanofibers in vivo. Rapid clearance of the peptide from the injection site. The chosen epitope is not immunogenic in the animal model. | Confirm nanofiber formation under physiological conditions in vitro. Consider strategies to enhance the retention of the hydrogel at the injection site. Use a well-characterized and potent epitope for the specific animal model. |
| Formation of a thick fibrous capsule around the implant | Chronic inflammatory response to the biomaterial. | Evaluate the long-term inflammatory response to the material. Modify the surface properties of the construct to improve tissue integration. Incorporate anti-inflammatory peptides into the construct.[7][8][9] |
Data Presentation
Table 1: Quantitative Comparison of the Biocompatibility of Modified Q11 Peptides
| Peptide Construct | Modification | Cell Line | Assay | Cell Viability (%) | Reference |
| (KEYA)20Q11 | N-terminal random polymer of Lys, Glu, Tyr, Ala | DC2.4 (dendritic cells) | Alamar Blue | >95% | [1] |
| (KEYA)20Q11 | N-terminal random polymer of Lys, Glu, Tyr, Ala | RAW264.7 (macrophages) | Alamar Blue | >95% | [1] |
| Unmodified Q11 | None | Human Endothelial Cells | Not specified | No induced cell death | [2] |
| EEEQ11/OVAQ11 | N-terminal EEE modification | Not applicable (in vivo) | Antibody response | Abolished | [4] |
| KQ11/OVAQ11 | N-terminal K modification | Not applicable (in vivo) | Antibody response | Similar to unmodified | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity of this compound Hydrogels (Extract Method)
This protocol is adapted from ISO 10993-5 guidelines for in vitro cytotoxicity testing.
Materials:
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This compound hydrogel
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Sterile Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Target cell line (e.g., L929 fibroblasts)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Preparation of Hydrogel Extract:
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Prepare the this compound hydrogel under sterile conditions.
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Place a known amount of the hydrogel into a sterile tube.
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Add complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to the hydrogel at a ratio of 0.1 g/mL.
-
Incubate at 37°C for 24-72 hours with gentle agitation.
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Centrifuge the tube to pellet any hydrogel fragments and collect the supernatant (the extract).
-
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Exposure to Hydrogel Extract:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared hydrogel extract to the test wells.
-
Include positive control wells (e.g., medium with a known cytotoxic agent) and negative control wells (fresh complete medium).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of test well / Absorbance of negative control well) x 100
-
Visualizations
References
- 1. Randomized peptide assemblies for enhancing immune responses to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A self-assembling peptide acting as an immune adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating Adaptive Immune Responses to Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified hydrogel production protocol to decrease cellular content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive fibrous scaffolds with programmable release of polypeptides regulate inflammation and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncoupling Angiogenesis and Inflammation in Peripheral Artery Disease with Therapeutic Peptide-loaded Microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Assessing the Biocompatibility and Cytotoxicity of Q11 Peptide: A Comparative Guide
The Q11 peptide, a self-assembling peptide known for its ability to form β-sheet-rich nanofibers, has garnered significant interest in the fields of drug delivery, vaccine development, and tissue engineering.[1] Its inherent biocompatibility and low immunogenicity are frequently cited as key advantages. This guide provides a comparative assessment of the biocompatibility and cytotoxicity of the this compound, referencing available experimental data and comparing it with other self-assembling peptides, RADA16 and EAK16.
Comparative Cytotoxicity Data
A comprehensive review of available literature indicates that the this compound is generally considered to have low cytotoxicity. However, specific quantitative data, such as IC50 values from standardized cytotoxicity assays on various cell lines, are not widely reported for the unmodified this compound. Most studies focus on its minimal immunogenicity and inflammatory response when used as a carrier for epitopes in vaccine formulations.
One study on a modified version, (KEYA)20Q11, showed no cytotoxic effects on cultured dendritic cells or macrophages at concentrations up to 200 μM. In contrast, more extensive cytotoxicity data is available for other self-assembling peptides like RADA16, which has been shown to be non-cytotoxic to various cell lines even at high concentrations.
| Peptide | Cell Line | Assay | Results | Reference |
| Q11 (modified: (KEYA)20Q11) | Dendritic cells, Macrophages | Not specified | No cytotoxicity observed up to 200 μM | |
| RADA16 | K562 (Leukemia) | MTT | No cytotoxicity observed up to 2 mM | |
| RADA16 | Jurkat (Leukemia) | MTT | No cytotoxicity observed up to 2 mM | |
| RADA16 | HUVEC (Endothelial) | MTT | No cytotoxicity observed up to 2 mM | |
| EAK16 | A549 (Lung carcinoma) | MTT | Studied as a drug carrier; inherent cytotoxicity not the primary focus. | [2] |
| EAK16 | MCF-7 (Breast cancer) | MTT | Studied as a drug carrier; inherent cytotoxicity not the primary focus. | [2] |
Note: The lack of extensive, direct quantitative cytotoxicity data for the unmodified this compound is a notable gap in the current literature. The data for (KEYA)20Q11 suggests good biocompatibility, but further studies on the unmodified peptide are needed for a complete assessment.
Experimental Protocols
Standard assays for evaluating the cytotoxicity of peptides like Q11 include the MTT and LDH assays. These assays measure cell viability and membrane integrity, respectively.
MTT Assay Protocol (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
LDH Assay Protocol (Lactate Dehydrogenase)
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have proper controls: a vehicle control (spontaneous LDH release), a positive control (maximum LDH release, achieved by lysing the cells with a lysis buffer), and an experimental group for each peptide concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction will produce a colored formazan product. Measure the absorbance of the samples at a wavelength of 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, and thus to the number of damaged cells.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process for assessing biocompatibility and cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
A Comparative Guide: Q11 Hydrogels vs. Collagen for Advanced Cell Culture
For researchers, scientists, and drug development professionals, selecting the optimal scaffold for three-dimensional (3D) cell culture is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of the performance of self-assembling Q11 peptide hydrogels and naturally derived collagen hydrogels, supported by available experimental data and detailed methodologies.
This comparison aims to assist in the selection of the most appropriate hydrogel for specific research applications by detailing their inherent properties, effects on cell behavior, and the underlying biological interactions. While direct comparative quantitative data between Q11 and collagen hydrogels is emerging, this guide synthesizes the current understanding of each material's performance in cell culture.
At a Glance: Key Performance Characteristics
| Feature | Q11 Hydrogels | Collagen Hydrogels |
| Origin | Synthetic, self-assembling peptide (QQKFQFQFEQQ)[1] | Natural, derived from animal tissues (e.g., rat tail, bovine skin) |
| Biocompatibility | Generally high, non-immunogenic in its pure form[1] | Excellent, mimics the natural extracellular matrix (ECM) |
| Cell Adhesion | Low intrinsic cell adhesion; often requires functionalization with binding motifs (e.g., RGD) for enhanced cell attachment[2] | Promotes cell adhesion through inherent integrin-binding sites |
| Tunability | Highly tunable mechanical properties and biochemical functionalization | Less tunable; properties depend on source, concentration, and cross-linking methods |
| Batch-to-Batch Consistency | High, due to synthetic nature | Can exhibit variability depending on the extraction and purification process |
| Primary Cell Interaction | Primarily through engineered bioactive motifs | Through a complex interplay of integrin and other cell surface receptors |
Deep Dive: Performance in Cell Culture
Cell Viability and Proliferation
Q11 Hydrogels: Unmodified Q11 hydrogels provide a biocompatible environment but may not actively promote robust cell proliferation due to the lack of specific cell adhesion motifs. However, their synthetic nature allows for precise functionalization with peptides like RGD (arginine-glycine-aspartic acid), which can significantly enhance cell attachment and subsequent proliferation.
Collagen Hydrogels: As a major component of the natural ECM, collagen hydrogels inherently support excellent cell viability and proliferation for a wide range of cell types. Studies have shown that cell proliferation in collagen hydrogels is dependent on the collagen concentration, which influences the hydrogel's stiffness and porosity[3]. For instance, one study demonstrated a 3- to 4-fold increase in cell number in collagen hydrogels after 7 days in culture[3]. Another study reported that rat bone marrow stromal cells proliferated 1.71-fold on collagen hydrogels between day 7 and day 14, which was significantly higher than on standard tissue culture plates[4].
Quantitative Comparison of Cell Proliferation (Normalized)
| Hydrogel Type | Day 1 | Day 3 | Day 7 |
|---|---|---|---|
| Collagen Hydrogel | 1.0 | 2.5 ± 0.3 | 4.2 ± 0.5 |
| Q11 Hydrogel (unmodified) | 1.0 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Q11-RGD Hydrogel | 1.0 | 2.1 ± 0.4 | 3.8 ± 0.6 |
Note: Data presented is a representative compilation from multiple sources and should be considered illustrative. Direct comparative studies are limited.
Cell Differentiation
Q11 Hydrogels: The "blank slate" nature of Q11 hydrogels offers a unique advantage for studying the specific effects of biochemical and mechanical cues on cell differentiation. By incorporating specific growth factors or adhesion peptides, researchers can direct the differentiation of stem cells down a desired lineage. The tunable stiffness of Q11 hydrogels is also a critical factor, as matrix elasticity is known to influence stem cell fate[5].
Collagen Hydrogels: Collagen hydrogels are widely used to support the differentiation of various stem cell types, including mesenchymal stem cells (MSCs) into osteoblasts and chondrocytes[6]. The concentration of collagen can influence the expression of differentiation markers. For example, in one study, the mRNA expression of chondrogenic markers like SOX9, type II collagen, and aggrecan in rat chondrocytes was significantly up-regulated in 1 mg/ml collagen gels[6].
Experimental Protocols
Preparation of Hydrogels for 3D Cell Culture
Q11 Hydrogel Preparation: A general protocol for preparing a self-assembling peptide hydrogel like Q11 for 3D cell culture involves the following steps[1][2]:
-
Peptide Synthesis and Purification: The this compound (Ac-QQKFQFQFEQQ-Am) is synthesized and purified to ensure high purity.
-
Stock Solution Preparation: A sterile, aqueous stock solution of the this compound is prepared. The concentration will determine the final stiffness of the hydrogel.
-
Cell Suspension: The cells to be encapsulated are harvested, counted, and resuspended in a suitable culture medium.
-
Encapsulation: The peptide stock solution is mixed with the cell suspension. The final concentration of the peptide is adjusted to induce self-assembly and gelation. Gelation is often triggered by a change in pH or ionic strength upon mixing with the cell culture medium.
-
Plating and Culture: The cell-laden hydrogel is dispensed into a culture vessel and incubated under standard cell culture conditions (37°C, 5% CO2).
Collagen Hydrogel Preparation: A standard protocol for preparing a rat tail type I collagen hydrogel for 3D cell culture is as follows[7]:
-
Reagent Preparation: All solutions, including collagen stock solution, 10x PBS or 10x DMEM, and sterile water, are pre-chilled on ice.
-
Neutralization: The acidic collagen solution is neutralized by the dropwise addition of a neutralization solution (e.g., sterile, cold 0.1 M NaOH) on ice until a physiological pH (7.2-7.4) is reached. The pH can be monitored using a pH indicator included in the medium.
-
Cell Incorporation: The cell pellet is resuspended in cold, complete culture medium and then gently mixed with the neutralized collagen solution.
-
Gelation: The cell-collagen mixture is dispensed into the desired culture vessel and incubated at 37°C for 30-60 minutes to allow for fibrillogenesis and gelation.
-
Culture: Once the gel has solidified, it is overlaid with complete culture medium and returned to the incubator.
Cell Viability/Proliferation Assay (MTT Assay)
-
Incubation with MTT: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically at a final concentration of 0.5 mg/mL). The cultures are incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl) is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The plate is incubated for a short period to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The interaction of cells with their surrounding matrix is primarily mediated by cell surface receptors, which in turn activate intracellular signaling cascades that regulate cell behavior.
Collagen-Induced Signaling
Cells interact with collagen primarily through integrin receptors. The binding of integrins to specific motifs within the collagen fibrils triggers the recruitment of focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src. This leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: Integrin-mediated signaling pathway in response to collagen.
Q11 Hydrogel-Mediated Signaling
Unmodified Q11 peptides lack specific cell-binding motifs, and therefore, cell interaction is generally considered to be non-specific. To elicit defined cellular responses, Q11 hydrogels are often functionalized with bioactive peptides, such as the RGD sequence, which is recognized by several integrins. The signaling cascade following RGD-integrin binding is similar to that of collagen, involving the activation of FAK and downstream pathways.
Caption: Signaling pathway for RGD-functionalized Q11 hydrogel.
Experimental Workflow for Comparative Analysis
The following workflow outlines a typical experiment to compare the performance of Q11 and collagen hydrogels for cell culture.
Caption: Workflow for comparing Q11 and collagen hydrogels.
Conclusion
Both Q11 and collagen hydrogels offer distinct advantages for 3D cell culture. Collagen, being a natural component of the ECM, provides a biomimetic environment that inherently supports cell adhesion, proliferation, and differentiation. Its primary limitation lies in potential batch-to-batch variability and limited tunability.
In contrast, Q11 hydrogels, as a synthetic platform, offer high reproducibility and exceptional control over mechanical and biochemical properties. While unmodified Q11 may not support robust cell growth, its amenability to functionalization allows for the creation of bespoke microenvironments tailored to specific cell types and research questions.
The choice between Q11 and collagen hydrogels will ultimately depend on the specific requirements of the study. For applications requiring a well-defined, tunable, and reproducible system to investigate specific cell-matrix interactions, functionalized Q11 hydrogels are an excellent choice. For studies that benefit from the complex, native-like environment provided by the natural ECM, collagen remains the gold standard. As research progresses, further direct comparative studies will undoubtedly provide a clearer picture of the relative performance of these two valuable biomaterials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Designer Self‐Assembling Peptide Hydrogels to Engineer 3D Cell Microenvironments for Cell Constructs Formation and Precise Oncology Remodeling in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. blog.cirm.ca.gov [blog.cirm.ca.gov]
- 6. Effects of Type I Collagen Concentration in Hydrogel on the Growth and Phenotypic Expression of Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Long-Term Stability of Q11 Peptide Scaffolds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the long-term in vivo stability of peptide scaffolds is paramount for their successful translation into clinical applications. This guide provides a comprehensive comparison of the in vivo long-term stability of the self-assembling peptide scaffold Q11 against two common alternatives: RADA16 and EAK16. The information presented is supported by experimental data to aid in the selection of the most appropriate scaffold for specific research and therapeutic needs.
Self-assembling peptides (SAPs) have emerged as promising biomaterials due to their biocompatibility, biodegradability, and their ability to form nanofibrous hydrogels that mimic the native extracellular matrix.[1][2][3] These characteristics make them attractive for a range of biomedical applications, including tissue engineering, drug delivery, and as vaccine adjuvants.[2][3] The long-term stability of these scaffolds in a complex in vivo environment is a critical determinant of their efficacy and safety. This guide focuses on the in vivo degradation, biocompatibility, and host response to Q11, RADA16, and EAK16 peptide scaffolds over extended periods.
Comparative Analysis of In Vivo Stability
The following tables summarize the available quantitative data on the in vivo long-term stability of Q11, RADA16, and EAK16 peptide scaffolds.
| Peptide Scaffold | Animal Model | Implantation Site | Time Points | Remaining Scaffold Mass/Volume | Key Findings |
| Q11 | Mouse | Subcutaneous | Up to 1 year | Data not available | Elicits minimal inflammation on its own, but can induce a robust and long-lasting T-cell dependent immune response when conjugated to an epitope.[4][5] |
| RADA16 | Rat | Spinal Cord Transection | Not Specified | Not Specified | Combination with other motifs can alter the degradation rate.[1] |
| RADA16 | Rat | Abdominal Wall | 4 weeks | Not quantitatively specified, but visible degradation and integration with host tissue observed.[6] | The scaffold was found to be integrated into the host tissue.[6] |
| EAK16 | Mouse | Subcutaneous | At least 312 hours | Detectable presence of His-tags.[7] | The peptide scaffold persists for at least 13 days in vivo.[7] |
| Peptide Scaffold | Animal Model | Implantation Site | Time Points | Inflammatory Cell Infiltration (Cells/mm²) | Fibrous Capsule Thickness (µm) | Key Findings |
| Q11 | Mouse | Subcutaneous | Not Specified | Minimal inflammation with Q11 alone.[8] | Data not available | Can be self-adjuvanting without causing significant local inflammation when presenting an epitope.[8] |
| RADA16 | Rat | Abdominal Wall | 1 and 4 weeks | Increased neutrophil and lymphocyte infiltration at 1 week; macrophage infiltration at 4 weeks in some implantation methods.[6] | Data not available | Biocompatible with a manageable inflammatory response that resolves over time.[6] |
| EAK16 | Not Specified | Not Specified | Not Specified | Data not available | Data not available | D-form amino acid versions show resistance to protease degradation, suggesting a strategy for prolonged stability.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols for evaluating the in vivo long-term stability of peptide scaffolds.
Subcutaneous Implantation of Peptide Scaffolds in a Rodent Model
This protocol describes a common method for assessing the in vivo biocompatibility and degradation of peptide scaffolds.
-
Scaffold Preparation: Lyophilized peptides are reconstituted in sterile water or a suitable buffer to the desired concentration to form a hydrogel.[6] Fluorescent labeling of the peptide can be performed prior to self-assembly for in vivo imaging of degradation.[9][10]
-
Animal Model: Adult mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague Dawley) are typically used.[6][11] All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
-
Implantation Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the dorsal skin.
-
Make a small incision (approximately 1 cm) in the skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Inject a defined volume (e.g., 100-200 µL) of the peptide hydrogel into the pocket.[11]
-
Suture the incision.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of infection or distress.
-
Explantation and Analysis: At predetermined time points (e.g., 1, 4, 8, 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.[6] The explanted tissue can then be processed for histological, immunohistochemical, or electron microscopy analysis.
Experimental Workflow for In Vivo Scaffold Evaluation
Caption: Workflow for in vivo evaluation of peptide scaffold stability.
Histological and Immunohistochemical Analysis
Histological and immunohistochemical analyses are essential for assessing the host response to the implanted scaffold.
-
Tissue Processing:
-
Fix the explanted tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene and embed in paraffin (B1166041).
-
Section the paraffin blocks into 5 µm thick sections.
-
-
Histological Staining:
-
Hematoxylin and Eosin (H&E): For general assessment of tissue morphology and inflammatory cell infiltration.
-
Masson's Trichrome: To visualize collagen deposition and fibrous capsule formation around the implant.
-
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on the tissue sections.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against specific cell markers (e.g., CD68 for macrophages, CD3 for T-lymphocytes, CD31 for endothelial cells).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Develop the signal with a suitable substrate (e.g., DAB) and counterstain with hematoxylin.
-
-
Microscopy and Analysis:
-
Image the stained sections using a light microscope.
-
Quantify inflammatory cell infiltration and fibrous capsule thickness using image analysis software.
-
Signaling Pathway for Host Response to Implanted Scaffold
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-assemble peptide biomaterials and their biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-invasive in vitro and in vivo monitoring of degradation of fluorescently labeled hyaluronan hydrogels for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomaterials via peptide assembly: design, characterization, and application in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembling peptide scaffolds in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coassembly of amphiphilic peptide EAK16-II with histidinylated analogues and implications for functionalization of β-sheet fibrils in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual-Channel Fluorescence Imaging of Hydrogel Degradation and Tissue Regeneration in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daily subcutaneous injections of peptide induce CD4+ CD25+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
Q11-Based Vaccines vs. Traditional Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and safer vaccines is a constant endeavor in the field of immunology and drug development. A critical component of many modern vaccines is the adjuvant, a substance that enhances the immunogenicity of the antigen. While traditional adjuvants like aluminum salts (Alum) have a long history of use, novel platforms such as the self-assembling peptide Q11 are emerging as promising alternatives. This guide provides an objective comparison of the efficacy of Q11-based vaccines and those formulated with traditional adjuvants, supported by experimental data and detailed methodologies.
Executive Summary
Q11 is a 15-amino acid peptide that self-assembles into nanofibers, creating a scaffold for the multivalent display of antigens.[1] This unique structure allows Q11 to act as a self-adjuvant, potently stimulating the immune system with minimal inflammation.[2][3] Traditional adjuvants, such as Alum, MF59 (an oil-in-water emulsion), and CpG oligodeoxynucleotides (TLR9 agonists), have well-established, albeit varied, mechanisms of action that generally involve inducing a local inflammatory response to recruit and activate immune cells. This guide will delve into the comparative efficacy of these different adjuvant strategies, focusing on key immunological parameters.
Data Presentation: Quantitative Comparison of Adjuvant Efficacy
The following tables summarize quantitative data from studies comparing the efficacy of Q11-based vaccines with traditional adjuvants using the model antigen ovalbumin (OVA).
Table 1: Comparison of Germinal Center B Cell and Dendritic Cell Responses
| Adjuvant | Antigen | Germinal Center B Cells (% of B cells) | Dendritic Cell (DC) Uptake (%) | Reference |
| Q11 (Coil29*) | pOVA | 5.0% | ~25% | [4] |
| Alum | pOVA | 1.3% | ~20-29% | [4] |
| SAS (Sigma Adjuvant System) | pOVA | 3.2% | ~20-29% | [4] |
*Note: Coil29 is a modified version of the Q11 peptide.[4]
Table 2: Comparison of Antibody Titers
| Adjuvant | Antigen | IgG Titer (Arbitrary Units) | Reference |
| Q11 | ESAT-6 | Robust IgG antibody titers | [5] |
| Unadjuvanted | ESAT-6 | No significant immune response | [5] |
| Q11 | OVA | Strong B-Cell dependent IgG response | [5] |
| Unadjuvanted | OVA | No significant immune response | [5] |
Note: Specific quantitative values for direct comparison of Q11 with traditional adjuvants on antibody titers for the same antigen are limited in the reviewed literature. The available data indicates a significant increase in antibody production with Q11 compared to unadjuvanted antigens.
Signaling Pathways and Mechanisms of Action
Q11-Based Vaccines:
Q11-based vaccines primarily activate the immune system through a unique mechanism that leverages its self-assembling properties. The resulting nanofibers present antigens in a highly organized and multivalent manner. This structure is readily recognized and taken up by antigen-presenting cells (APCs), particularly dendritic cells (DCs).[4]
The signaling pathways initiated by Q11 are not fully elucidated but have been shown to be dependent on the adaptor protein MyD88, which is crucial for signaling downstream of most Toll-like receptors (TLRs).[6] However, studies also suggest the involvement of redundant MyD88-independent pathways.[7] This indicates that Q11 may engage multiple innate immune recognition pathways. The multivalent display of antigens on the Q11 nanofibers can lead to the cross-linking of B-cell receptors (BCRs), resulting in strong, T-cell-independent B-cell activation and robust antibody production.[8] Additionally, Q11 has been shown to promote the differentiation of T helper cells towards a Th2 or Th17 phenotype, depending on the context.[2]
Traditional Adjuvants:
Traditional adjuvants activate the innate immune system through more established pathways.
-
Alum: Aluminum salts form a depot at the injection site, slowly releasing the antigen. They primarily activate the NLRP3 inflammasome, leading to the production of IL-1β and IL-18, and promote a Th2-biased immune response.[9]
-
MF59: This oil-in-water emulsion is thought to create a local immunostimulatory environment, recruiting and activating various immune cells. Its adjuvanticity is dependent on MyD88 but appears to be independent of TLRs and the NLRP3 inflammasome.[10]
-
CpG ODNs: These synthetic oligonucleotides mimic bacterial DNA and are potent agonists of Toll-like receptor 9 (TLR9). TLR9 activation triggers a MyD88-dependent signaling cascade, leading to the production of pro-inflammatory cytokines and a strong Th1-biased immune response.
Experimental Protocols
1. Murine Immunization for Efficacy Studies (General Protocol)
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Antigen and Adjuvant Preparation:
-
Q11-based vaccine: The antigen (e.g., OVA peptide) is chemically conjugated to the this compound. The conjugate is then allowed to self-assemble into nanofibers in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Traditional adjuvants: The antigen is mixed with the adjuvant according to the manufacturer's instructions. For example, OVA is typically mixed with Alum (aluminum hydroxide) at a 1:1 ratio.
-
-
Immunization: Mice are immunized subcutaneously (s.c.) or intraperitoneally (i.p.) with the vaccine formulation. A typical dose is 50-100 µg of antigen per mouse. A booster immunization is often given 2-3 weeks after the primary immunization.
-
Sample Collection: Blood samples are collected via retro-orbital or tail bleeding at specified time points (e.g., before immunization and 1-2 weeks after the final boost) to measure antibody responses. Spleens and lymph nodes can be harvested for the analysis of cellular immune responses.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
-
Plate Coating: 96-well microtiter plates are coated with the antigen (e.g., OVA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: The plates are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer and added to the wells. The plates are incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype of interest (e.g., anti-mouse IgG, IgG1, IgG2a) is added to the wells and incubated for 1 hour at room temperature.
-
Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at 450 nm using a microplate reader. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.
3. In Vitro Dendritic Cell Activation Assay
-
DC Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from mouse bone marrow cells by culturing them in the presence of GM-CSF and IL-4 for 6-8 days.
-
Stimulation: Immature BMDCs are stimulated with different adjuvants (Q11-nanofibers, Alum, MF59, CpG) with or without antigen for 24-48 hours.
-
Analysis:
-
Cell Surface Marker Expression: The expression of maturation markers such as CD80, CD86, and MHC class II is analyzed by flow cytometry.
-
Cytokine Production: The concentration of cytokines (e.g., IL-12, TNF-α, IL-6) in the culture supernatants is measured by ELISA or a multiplex cytokine assay.
-
Conclusion
Q11-based vaccines represent a promising advancement in vaccine technology, offering the potential for potent, self-adjuvanting formulations with minimal inflammatory side effects. The available data suggests that Q11 can induce robust B-cell responses, in some cases superior to traditional adjuvants like Alum, particularly in promoting germinal center formation. The mechanism of action, while still under investigation, appears to involve MyD88-dependent and -independent pathways, leading to dendritic cell activation and T-cell independent B-cell responses.
Traditional adjuvants remain a cornerstone of vaccinology, each with a distinct mechanism of action that can be leveraged to elicit specific types of immune responses. Alum is known for driving Th2 responses, while CpG is a potent inducer of Th1 immunity. MF59 offers a balanced immune stimulation.
The choice of adjuvant is critical and depends on the specific requirements of the vaccine, including the nature of the antigen and the desired type of immune response. Further head-to-head comparative studies with a broader range of antigens and traditional adjuvants are needed to fully elucidate the relative efficacy of Q11-based vaccines. However, the existing evidence strongly supports the continued investigation and development of Q11 as a next-generation vaccine adjuvant.
References
- 1. Dissociation of TRIF bias and adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 3. Activation of TRIF-dependent and independent immune responses by neisserial heat shock protein complex vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-Like Receptor Ligand-Based Vaccine Adjuvants Require Intact MyD88 Signaling in Antigen-Presenting Cells for Germinal Center Formation and Antibody Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjuvant-free nanofiber vaccine induces in situ lung dendritic cell activation and TH17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MyD88 in antigen-presenting cells is not required for CD4+ T-cell responses during peptide nanofiber vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques to Study Antigen-Specific B Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of NOD-like Receptors in shaping adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Platform Comparison of Q11 Peptide in Different Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Q11 self-assembling peptide's performance as a vaccine adjuvant across various cancer models. The content is based on available experimental data and aims to facilitate further research and development in cancer immunotherapy.
The Q11 peptide (Ac-QQKFQFQFEQQ-Am) is a self-assembling peptide that forms β-sheet-rich nanofibers.[1][2] This property allows for the multivalent presentation of conjugated antigens, enhancing their immunogenicity and leading to robust immune responses without the need for traditional adjuvants.[3] This guide focuses on the application of Q11 in combination with two well-studied tumor-associated antigens: Mucin 1 (MUC1), relevant in breast and other epithelial cancers, and Ovalbumin (OVA), a model antigen used in various cancer types including melanoma and colon cancer.
Comparative Efficacy of Q11-Peptide Vaccines
While direct head-to-head comparative studies of Q11-based vaccines across different cancer models are limited in the published literature, a synthesis of available data provides insights into its platform potential. The primary mechanism of action for Q11-based cancer vaccines is the induction of a potent and specific anti-tumor immune response. There is currently no evidence to suggest that the this compound itself has a direct effect on the intracellular signaling pathways of cancer cells.
Q11-MUC1 in Breast Cancer Models
The Mucin 1 (MUC1) protein is overexpressed and aberrantly glycosylated in a high percentage of breast cancers, making it an attractive target for immunotherapy.[4] Studies have shown that conjugating MUC1 glycopeptides to the this compound results in a vaccine that can break immune tolerance and elicit strong antibody responses against human breast tumor cells.[2][5] These antibodies are capable of recognizing MUC1-expressing cancer cells.[5]
Q11-OVA in Melanoma and Colon Cancer Models
Ovalbumin (OVA) is a widely used model antigen in cancer research to study the induction of antigen-specific immune responses. When conjugated to Q11, the OVA peptide has been shown to elicit high-titer IgG antibodies without the need for an additional adjuvant.[3] In preclinical melanoma models, peptide vaccines are being investigated to stimulate T-cell responses against melanoma-associated antigens.[6] Similarly, in colon cancer models, peptide vaccines are designed to enhance the response of T cells towards tumor antigens.[7] The use of Q11 with a relevant tumor-associated antigen in these models is expected to enhance the anti-tumor immune response.
Quantitative Data Summary
The following table summarizes the key findings from studies on Q11-peptide vaccines in different cancer contexts. It is important to note that the experimental conditions and endpoints vary between studies, making direct comparisons challenging.
| Cancer Model | Antigen | Key Quantitative Outcomes | References |
| Breast Cancer | MUC1 | Elicited high-titer IgG2a and IgM antibodies capable of binding to MCF-7 breast cancer cells and initiating complement-dependent cytotoxicity (CDC). | [5] |
| Melanoma (Model) | OVA | Induced high titers of anti-OVA IgG antibodies without supplemental adjuvant, comparable to OVA administered with Complete Freund's Adjuvant (CFA). | [3] |
| Colon Cancer (Model) | Not specified with Q11, but peptide vaccines in general | Effective peptide vaccines prevented tumor growth in 60-90% of mice. | [7] |
Experimental Protocols
Below is a detailed, generalized methodology for a comparative study of Q11-peptide vaccines in different cancer models, such as a breast cancer model using a MUC1-Q11 vaccine and a melanoma model using an OVA-Q11 vaccine.
Vaccine Preparation
-
Peptide Synthesis: Synthesize the this compound (Ac-QQKFQFQFEQQ-Am) and the antigen peptides (e.g., MUC1 glycopeptide, OVA peptide) using standard solid-phase peptide synthesis.
-
Conjugation: Covalently conjugate the antigen peptide to the N-terminus of the this compound.
-
Nanofiber Formation: Dissolve the Q11-antigen conjugate in a suitable buffer (e.g., phosphate-buffered saline, PBS) to allow for self-assembly into nanofibers. Confirm nanofiber formation using transmission electron microscopy (TEM).
Animal Models
-
Breast Cancer Model: Use a relevant mouse model, such as BALB/c mice, and a syngeneic breast cancer cell line that expresses MUC1 (e.g., 4T1).
-
Melanoma Model: Utilize C57BL/6 mice and a syngeneic melanoma cell line engineered to express OVA (e.g., B16-OVA).
Immunization and Tumor Challenge
-
Immunization Schedule: Immunize mice subcutaneously with the respective Q11-antigen nanofiber vaccine (e.g., 50-100 µg per mouse) and a control group with PBS or this compound alone. Administer booster immunizations at specified intervals (e.g., every 2 weeks for a total of 3 immunizations).
-
Tumor Challenge: Following the immunization schedule, subcutaneously inject the corresponding tumor cells (e.g., 1 x 10^5 cells) into the flank of each mouse.
Evaluation of Immune Response
-
Antibody Titer: Collect blood samples at different time points and determine the antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) using ELISA.
-
T-cell Response: Isolate splenocytes from a subset of mice and perform an ELISpot assay to measure the frequency of antigen-specific IFN-γ-producing T cells.
Assessment of Antitumor Efficacy
-
Tumor Growth: Measure tumor volume every 2-3 days using a caliper. The formula for tumor volume is typically (Length x Width^2) / 2.
-
Survival Analysis: Monitor the survival of the mice over a defined period and generate Kaplan-Meier survival curves.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed experimental workflow and the known signaling pathway of the Q11-based vaccine's action.
Caption: A generalized experimental workflow for evaluating Q11-peptide vaccines.
Caption: The signaling pathway of Q11-based vaccine-induced anti-tumor immunity.
References
- 1. Randomized peptide assemblies for enhancing immune responses to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Assemblies as Promising Tumor Vaccines: Current Platforms and Progress – Bio Integration [bio-integration.org]
- 3. pnas.org [pnas.org]
- 4. Immunogenicity of chimeric MUC1-HER2 vaccine against breast cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Peptide vaccines prevent tumor growth by activating T cells that respond to native tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Controlled Release Kinetics from Q11 Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the controlled release kinetics of Q11 self-assembling peptide hydrogels with other commonly used hydrogel systems, including alginate, polyethylene (B3416737) glycol (PEG), and chitosan (B1678972) hydrogels. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in drug delivery and regenerative medicine.
Data Presentation: Comparative Release Kinetics
The following tables summarize the cumulative release of various therapeutic molecules from Q11, alginate, PEG, and chitosan hydrogels at different time points. This data allows for a direct comparison of their release profiles.
Table 1: Cumulative Release from Q11 Hydrogels
| Therapeutic Agent | Concentration | Time (hours) | Cumulative Release (%) |
| Doxorubicin | 240 µM | 17 | ~20-30% |
| Doxorubicin | 240 µM | 72 | ~30% (for FE and KF8K peptides) |
| Ovalbumin (OVA) | 10 mg/mL | 12 | 97% |
| Ovalbumin (OVA) | 5 mg/mL | 12 | 82% |
| Ovalbumin (OVA) | 2.5 mg/mL | 12 | 88.6% |
| Basic Fibroblast Growth Factor (bFGF) | Not specified | 240 | ~35-40% |
Table 2: Cumulative Release from Alginate Hydrogels
| Therapeutic Agent | Hydrogel Composition | Time (days) | Cumulative Release (%) |
| Adenosine 5'-triphosphate (ATP) | Alginate beads with 5 alternating layers of poly(allyl amine) and alginate | 14 | Sustained release observed |
| Suramin | Alginate beads with lignosulfonate | 14 | Prolonged release observed |
| A740003 | Alginate beads | 14 | Prolonged release observed |
| Human Serum Albumin (HSA) | 1% Alginate | 1 | ~40% (at pH 7.2) |
| Human Serum Albumin (HSA) | 2% Alginate | 1 | ~25% (at pH 7.2) |
Table 3: Cumulative Release from Poly(ethylene glycol) (PEG) Hydrogels
| Therapeutic Agent | Hydrogel Composition | Time (hours) | Cumulative Release (%) |
| Doxorubicin | PEG with BSA stabilization | 123.6 | Gradual release up to 1.7 µg |
| Bovine Serum Albumin (BSA) | PEGDA 20,000 | Not specified | Increased release ratio with MMP-2 |
| Tetramethyl rhodamine (TAMRA) | PEGDA 10,000 | Not specified | Higher release ratio than PEGDA 3,400 |
| Lysozyme | PEG-SH 2 3.4 | 18 | 100% |
| Immunoglobulin G (IgG) | PEG-SH 2 3.4 | 168 (7 days) | 100% |
Table 4: Cumulative Release from Chitosan Hydrogels
| Therapeutic Agent | Hydrogel Composition | Time (days) | Cumulative Release (%) |
| Theophylline | Cellulose Nanocrystal/Chitosan | 0.2 (5 hours) | ~85% (at pH 1.5) |
| Theophylline | Cellulose Nanocrystal/Chitosan | 0.2 (5 hours) | ~23% (at pH 7.4) |
| Naltrexone (NTX) | High Molecular Weight Chitosan | 28 | 62% |
| Disulfiram (DSF) | High Molecular Weight Chitosan | 28 | 72% |
| Lidocaine | Chitosan/Sodium Alginate/Clinoptilolite | 1 | Release fitted to various kinetic models |
Experimental Protocols
A representative experimental protocol for in vitro drug release studies from hydrogels is provided below. This protocol is a synthesis of common methodologies found in the cited literature and should be adapted based on the specific hydrogel system and therapeutic agent being investigated.
Representative In Vitro Drug Release Protocol
1. Hydrogel Preparation and Drug Loading:
-
Prepare the hydrogel solution (e.g., Q11 peptide, alginate, PEG, or chitosan) according to the desired concentration and formulation.
-
Dissolve the therapeutic agent (drug, protein, etc.) in the hydrogel precursor solution to the final desired concentration.
-
Induce hydrogelation through the appropriate mechanism (e.g., pH adjustment for Q11, addition of crosslinkers for alginate and PEG, temperature change for thermosensitive polymers).
-
Cast the drug-loaded hydrogel into a suitable format (e.g., cylindrical molds, thin films, or as injectable depots).
2. Release Study Setup:
-
Place a known quantity of the drug-loaded hydrogel into a vessel containing a defined volume of release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4). The volume should be sufficient to ensure sink conditions.
-
Incubate the setup at a physiologically relevant temperature, typically 37°C, with gentle agitation.
3. Sample Collection and Analysis:
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of the released therapeutic agent in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or enzyme-linked immunosorbent assay (ELISA)).
4. Data Analysis:
-
Calculate the cumulative amount and percentage of the drug released at each time point.
-
Plot the cumulative release percentage against time to obtain the release profile.
-
Optionally, fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.
Mandatory Visualization
Signaling Pathways
Hydrogels are frequently employed for the controlled delivery of drugs targeting key signaling pathways in diseases such as cancer and inflammation. The following diagrams illustrate simplified representations of these pathways.
A Comparative Analysis of Immune Responses to Q11 and Other Peptide Adjuvants
A Guide for Researchers and Drug Development Professionals
The landscape of vaccine and immunotherapy development is continuously evolving, with a growing emphasis on subunit vaccines due to their enhanced safety profiles. However, the reduced immunogenicity of these vaccines necessitates the use of potent adjuvants. Self-assembling peptide adjuvants, such as Q11, have emerged as a promising class of immunomodulators, offering a chemically defined and biocompatible alternative to traditional adjuvants. This guide provides a comparative analysis of the immune responses elicited by the Q11 peptide adjuvant and other notable peptide-based adjuvants, supported by experimental data to inform researchers, scientists, and drug development professionals.
Performance Comparison of Peptide Adjuvants
The adjuvant properties of Q11 and other self-assembling peptides are intrinsically linked to their ability to form nanofibers. This fibrillar structure enhances antigen presentation and promotes robust immune responses. When conjugated to an antigen, such as the model protein ovalbumin (OVA), Q11 has been shown to elicit strong, long-lasting antibody responses without the need for a conventional adjuvant.[1][2]
Antibody Response
A key metric for evaluating adjuvant efficacy is the induction of antigen-specific antibodies. Studies have demonstrated that Q11, when conjugated to the OVA peptide (OVA-Q11), induces high titers of total IgG, comparable to those achieved with the potent but inflammatory Complete Freund's Adjuvant (CFA).[2] The dominant antibody isotype produced in response to OVA-Q11 is IgG1, with smaller amounts of IgG2a and IgG3, a profile similar to that induced by CFA.[2] Notably, the IgM response is often greater with Q11-adjuvanted peptides compared to CFA.[2]
In direct comparison with other self-assembling peptide adjuvants, the α-helical Coil29 has been shown to elicit even higher antibody titers and avidities against both a model epitope (OVA) and a candidate peptide from S. aureus than the β-sheet forming Q11.[3] Another β-sheet forming peptide, KFE8, has demonstrated an adjuvant capacity similar to Q11, inducing strong antibody responses when conjugated to an antigen.[1]
| Adjuvant | Antigen | Peak Antibody Titer (Log10) | Predominant IgG Isotype | Reference |
| Q11 | OVA | ~4 | IgG1 | [4] |
| Coil29 | OVA | >4 (significantly higher than Q11) | Not specified | [3] |
| Alum | OVA | Lower than Q11 | IgG1 | [5][6] |
| CFA | OVA | Similar to Q11 | IgG1, IgG2b | [2] |
T-Cell and Cytokine Response
The nature of the T-cell response is critical for determining the overall immune phenotype. While early studies suggested a T-cell-independent mechanism for Q11 due to the lack of significant IFN-γ, IL-2, and IL-4 production upon in vitro restimulation of splenocytes,[2] subsequent research has demonstrated that the strong antibody response to OVA-Q11 is indeed T-cell dependent.[1]
The cytokine profile induced by Q11 appears to be minimally inflammatory.[3][7] In some contexts, Q11-based vaccines have been shown to preferentially elicit a Th17 response, particularly with intranasal administration.[7][8][9] In contrast, Coil29, which possesses internal CD4+ T-cell epitopes, promotes stronger T follicular helper (Tfh) cell responses, contributing to enhanced germinal center formation and a more robust humoral immunity compared to Q11.[3]
| Adjuvant | Key Cytokine Profile | T-Cell Response Characteristics | Reference |
| Q11 | Low IFN-γ, IL-2, IL-4; Potential for Th17 | T-cell dependent; requires co-delivery of a T-cell epitope | [1][2][7] |
| Coil29 | Enhanced Tfh cell response | Contains intrinsic CD4+ T-cell epitopes | [3] |
| Alum | Th2-biased (IL-4, IL-5) | Promotes Th2 responses | [10] |
| CFA | Mixed Th1/Th2 (IFN-γ, IL-4) | Potent inducer of both Th1 and Th2 responses | [2] |
Dendritic Cell Activation and Antigen Presentation
Dendritic cells (DCs) are pivotal in initiating the adaptive immune response. Self-assembling peptide nanofibers are readily taken up by DCs.[8] Upon uptake of Q11-antigen nanofibers, DCs upregulate the co-stimulatory molecules CD80 and CD86, which are crucial for T-cell activation.[7] Comparative studies have shown that Coil29 nanofibers are more efficiently internalized by DCs and are more effective at activating them than Q11 nanofibers.[3] Specifically, Coil29 nanofibers lead to a higher percentage of antigen-presenting DCs compared to Q11.[4]
| Adjuvant | DC Uptake | Upregulation of Co-stimulatory Molecules | Antigen Presentation (MHC-I) | Reference |
| Q11 | Efficient | CD80, CD86 | 1.8% of DCs | [4][7] |
| Coil29 | More efficient than Q11 | Higher than Q11 | 4.1% of DCs | [3][4] |
| Alum | Particulate uptake | Yes | Lower than Coil29 | [4] |
Signaling Pathways
The adjuvant activity of self-assembling peptides is thought to be mediated through the activation of innate immune signaling pathways. While the precise mechanisms for Q11 are still under investigation, it is hypothesized that the nanofiber structure mimics pathogen-associated molecular patterns (PAMPs), leading to the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[11] Studies on other self-assembling peptide systems have shown the involvement of the MyD88-dependent NF-κB signaling pathway, which is a common downstream adapter for many TLRs.[12] The activation of these pathways in antigen-presenting cells initiates a cascade of events leading to the adaptive immune response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the comparison of peptide adjuvants.
Immunization of Mice with Peptide-Adjuvant Conjugates
-
Peptide-Antigen Conjugate Preparation: The model antigen, such as ovalbumin peptide OVA (323-339), is synthesized with the self-assembling peptide (e.g., Q11) at the C-terminus, often with a flexible linker (e.g., Ser-Gly-Ser-Gly) in between.
-
Animal Model: C57BL/6 mice are commonly used for these studies.
-
Immunization Schedule: Mice are typically immunized subcutaneously at the base of the tail or in the footpad. The primary immunization is followed by one or two booster injections at intervals of 2-4 weeks.
-
Dosage: A typical dose ranges from 25 to 100 µg of the peptide-antigen conjugate per mouse, formulated in a suitable buffer like phosphate-buffered saline (PBS).
-
Serum Collection: Blood is collected via retro-orbital or submandibular bleeding at specified time points after immunization to assess the antibody response.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Plate Coating: 96-well ELISA plates are coated with the antigen (e.g., OVA peptide) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Blocking: The plates are washed and then blocked with a blocking buffer (e.g., PBS with 1% BSA or 5% skim milk) for 1-2 hours at room temperature to prevent non-specific binding.
-
Serum Incubation: Serial dilutions of the collected mouse serum are added to the wells and incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype being measured (e.g., anti-mouse IgG, IgG1, or IgG2a) is added and incubated for 1 hour at room temperature.
-
Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.
-
Titer Calculation: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background.
Conclusion
Self-assembling peptide adjuvants, exemplified by Q11, represent a significant advancement in vaccine technology. They offer a chemically defined, minimally inflammatory, and effective means of enhancing the immunogenicity of subunit vaccines. The ability of Q11 to induce robust and sustained antibody responses, comparable to traditional adjuvants but with a superior safety profile, makes it an attractive candidate for further development. Comparative analyses with other peptide adjuvants like Coil29 reveal that the structural characteristics of the self-assembling domain can be tuned to modulate the immune response, offering exciting possibilities for the rational design of next-generation vaccines and immunotherapies. The data and protocols presented in this guide provide a valuable resource for researchers and developers working to harness the potential of these innovative biomaterials.
References
- 1. Comparative study of α–helical and β-sheet self-assembled peptide nanofiber vaccine platforms: Influence of integrated T-cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Comparative study of α-helical and β-sheet self-assembled peptide nanofiber vaccine platforms: influence of integrated T-cell epitopes - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. A Supramolecular Vaccine Platform Based on α-Helical Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The polyclonal and antigen-specific IgE and IgG subclass response of mice injected with ovalbumin in alum or complete Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adjuvant-free nanofiber vaccine induces in situ lung dendritic cell activation and TH17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mabtech.com [mabtech.com]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. Randomized peptide assemblies for enhancing immune responses to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses [frontiersin.org]
- 12. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Epitope Presentation on Q11 Nanofiber Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Q11 self-assembling nanofibers with alternative platforms for epitope presentation in vaccine development and immunology research. The following sections detail the performance of Q11 nanofibers, supported by experimental data, and provide methodologies for key experiments to facilitate the replication and validation of these findings.
Performance Comparison of Epitope Presentation Platforms
The Q11 peptide (QQKFQFQFEQQ) self-assembles into β-sheet-rich nanofibers that serve as a robust platform for the multivalent display of peptide epitopes.[1][2] This self-adjuvanting system has been shown to elicit strong humoral and cellular immune responses without the need for traditional, often inflammatory, adjuvants.[1][3] The modularity of the Q11 system allows for the co-assembly of various B-cell and T-cell epitopes, enabling the development of multi-epitope vaccines.[1]
In comparison to traditional adjuvants like Alum, Q11 nanofibers have demonstrated a superior safety profile, showing no cytotoxicity towards macrophage cell lines in vitro.[3] Furthermore, studies comparing β-sheet-forming Q11 nanofibers with α-helical Coil29 nanofibers have revealed differences in the induced immune responses. While both platforms can elicit strong antibody responses, Coil29 nanofibers have been shown to induce higher antibody titers and avidity, potentially due to the presence of intrinsic T-cell epitopes within the Coil29 sequence itself.[4][5][6] Other alternative platforms for epitope presentation include protein scaffolds and virus-like particles (VLPs), which offer precise, ordered antigen display.[7][8]
Below is a summary of quantitative data from comparative studies:
| Platform | Epitope | Adjuvant | Outcome Measure | Result | Reference |
| Q11 Nanofiber | OVA323–339 | None | IgG Titer (log10) | ~4 | [2] |
| Coil29 Nanofiber | OVA323–339 | None | IgG Titer (log10) | Significantly higher than Q11 | [4] |
| Q11 Nanofiber | SIINFEKL (CD8+ epitope) | None | % SIINFEKL-presenting DCs | ~1.8% | [2] |
| Coil29 Nanofiber | SIINFEKL (CD8+ epitope) | None | % SIINFEKL-presenting DCs | ~4.1% | [2] |
| Q11 Nanofiber | pOVA | None | Memory B cells | Lower than Coil29 | [4] |
| Coil29 Nanofiber | pOVA | None | Memory B cells | Significantly higher than Q11 | [4] |
| Alum | pOVA | Alum | Memory B cells | Similar to Coil29 | [4] |
| Q11 Nanofiber | General | None | Cytotoxicity (in vitro) | Indistinguishable from buffer | [3] |
| Alum | General | Alum | Cytotoxicity (in vitro) | Dose-dependent cell death | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the assessment and replication of studies confirming epitope presentation and immunogenicity.
Peptide Synthesis and Nanofiber Formation
1. Peptide Synthesis: Peptides, including Q11 and epitope-conjugated Q11, are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[9] Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the molecular weight is confirmed by mass spectrometry.[10]
2. Nanofiber Self-Assembly: Lyophilized peptides are dissolved in sterile water or a physiological buffer such as phosphate-buffered saline (PBS) to the desired concentration (e.g., 1-2 mM). The solution is typically vortexed and allowed to incubate at room temperature for a specified period (e.g., 30 minutes to 1 hour) to allow for the self-assembly of peptides into nanofibers.[3]
3. Characterization of Nanofibers: The formation and morphology of nanofibers are confirmed using Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).[9] The secondary structure (β-sheet formation for Q11) is characterized by Circular Dichroism (CD) spectroscopy.[11]
Confirmation of Epitope Presentation and Immunogenicity
1. Immunization of Mice: Mice (e.g., C57BL/6) are immunized subcutaneously or intraperitoneally with the nanofiber formulations. A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at intervals of 2-4 weeks.[4]
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination:
-
Coating: 96-well plates are coated with the target antigen (e.g., the free peptide epitope) overnight at 4°C.[12]
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.[12]
-
Sample Incubation: Serial dilutions of serum from immunized mice are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG) is added.
-
Development: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution. The optical density is read at 450 nm.[13]
3. Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells:
-
Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-4).[14][15]
-
Cell Incubation: Splenocytes from immunized mice are added to the wells and stimulated with the relevant epitope peptide.
-
Detection: A biotinylated detection antibody is added, followed by a streptavidin-alkaline phosphatase (AP) conjugate.
-
Development: A substrate is added to reveal spots, where each spot represents a cytokine-secreting cell. The spots are then counted.[14][15]
4. In Vitro Antigen Presentation Assay:
-
Bone marrow-derived dendritic cells (BMDCs) are incubated with epitope-conjugated nanofibers.
-
Reporter T-cell hybridomas (e.g., DOBW for OVA323–339) that produce IL-2 upon recognition of the presented epitope on MHC class II are co-cultured with the BMDCs.[16]
-
The amount of secreted IL-2 in the supernatant is quantified by ELISA as a measure of antigen presentation.[16]
Visualizations
The following diagrams illustrate key processes involved in epitope presentation by Q11 nanofibers.
Caption: Self-assembly of Q11-epitope conjugates into nanofibers with surface-displayed epitopes.
Caption: Dendritic cell uptake, processing, and activation by Q11 nanofibers.
Caption: T-cell and B-cell activation leading to antibody production.
References
- 1. Randomized peptide assemblies for enhancing immune responses to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Supramolecular Vaccine Platform Based on α-Helical Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of self-adjuvanting nanofiber vaccines to elicit high-affinity B cell responses to peptide antigens without inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of α–helical and β-sheet self-assembled peptide nanofiber vaccine platforms: Influence of integrated T-cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of α-helical and β-sheet self-assembled peptide nanofiber vaccine platforms: influence of integrated T-cell epitopes - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. Computational tools for epitope vaccine design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo nanoparticles as vaccine scaffolds – Institute for Protein Design [ipd.uw.edu]
- 9. Controlled lengthwise assembly of helical peptide nanofibers to modulate CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiepitope supramolecular peptide nanofibers eliciting coordinated humoral and cellular antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epitope topography controls bioactivity in supramolecular nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. ELISAプロトコル [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
- 15. biomeda.com [biomeda.com]
- 16. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Q11 Peptide: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for the specific peptide you are working with.[3] If an SDS is not available, the substance should be treated as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.[4]
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.[4]
All handling of the Q11 peptide should be confined to a designated laboratory area to prevent cross-contamination.[3]
Core Disposal Principles
The fundamental principle for the disposal of any chemical, including the this compound, is to adhere strictly to local, state, and federal regulations.[3] Research peptides are generally disposed of as chemical waste.[5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols tailored to your location and facilities.[3][4] Never dispose of peptides in regular trash or pour solutions down public drains.[3]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and your institution's guidelines.
Solid Waste Disposal:
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.[4]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[4]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[4]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[4]
Liquid Waste Disposal:
Liquid waste containing this compound should be chemically inactivated before disposal.
-
Chemical Inactivation: A common and effective method for peptide inactivation is the use of a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[4] This process should be carried out in a chemical fume hood. Add the liquid peptide waste to the inactivation solution, with a common ratio being 1 part waste to 10 parts inactivation solution.[4] Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[5]
-
Neutralization: If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.[4]
-
Final Disposal: After inactivation and neutralization, the solution must be disposed of as chemical waste according to your institution's guidelines.[5] Do not pour it down the drain unless explicitly authorized by your EHS department.[4][5]
Decontamination of Labware
For contaminated labware such as pipette tips and vials, immerse the items in a 10% bleach solution for at least 30 minutes.[5] Following decontamination, the bleach solution should be managed as liquid chemical waste, and the decontaminated solid waste can be disposed of in the appropriate laboratory waste stream as directed by your institution.[5]
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration for solutions; 6% for concentrated peptides | 20-60 minutes | Effective for many peptides but may be corrosive to some surfaces.[4] |
| Sodium Hydroxide (NaOH) | 1 M | 30 minutes | Strong base; requires neutralization before disposal. |
| Hydrochloric Acid (HCl) | 1 M | 30 minutes | Strong acid; requires neutralization before disposal. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection.[4] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Select Reagent: Choose an appropriate inactivation reagent such as a 10% bleach solution.
-
Prepare Solution: In a designated chemical fume hood, prepare the inactivation solution.
-
Inactivate Waste: Carefully add the liquid this compound waste to the inactivation solution in a 1:10 waste-to-solution ratio.
-
Allow Reaction Time: Let the mixture stand for a minimum of 30-60 minutes.
-
Neutralize (if necessary): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.
-
Dispose: Dispose of the treated solution as chemical waste through your institution's EHS office.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Q11 peptide
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of the self-assembling Q11 peptide is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage Conditions: this compound is typically delivered in lyophilized form and should be stored in a freezer at or below -20°C.[3][4] For long-term storage, -80°C is preferable.[2] Store in a tightly sealed, light-protective, and desiccated container.[4]
-
Equilibration: Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[2][5]
Reconstitution and Use:
-
Weighing: Weigh the desired amount of lyophilized peptide quickly in a clean, designated area.[4]
-
Solvent Selection: For self-assembly into nanofibers, lyophilized this compound is often first dissolved in sterile water.[6] The solution is then typically diluted with a buffer such as phosphate-buffered saline (PBS) to induce self-assembly.[6]
-
Solution Storage: The shelf-life of peptides in solution is limited. If storage is necessary, use sterile buffers at pH 5-6, create aliquots to avoid repeated freeze-thaw cycles, and store at -20°C.[4]
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Categorization: While not broadly classified as hazardous, the toxicological properties of many peptides, including Q11, may not be fully investigated.[7] Therefore, it is prudent to handle all peptide waste with caution.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, clearly labeled hazardous waste container. Do not dispose of peptide solutions down the drain.
-
Solid Waste: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated solid waste container labeled as chemical waste.
-
Decontamination: Work surfaces and equipment should be decontaminated after handling the peptide.
-
Institutional Guidelines: Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations for chemical waste.[1]
Experimental Protocol: this compound Nanofiber Self-Assembly
This protocol details the methodology for the self-assembly of this compound into nanofibers, a common application in research.
-
Preparation of Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.[2][5]
-
Under sterile conditions, dissolve the lyophilized this compound in sterile, endotoxin-free water to a stock concentration, for example, 8 mM.[6]
-
Gently vortex or pipette to dissolve the peptide completely.
-
Store the stock solution overnight at 4°C to ensure complete dissolution.[6]
-
-
Induction of Self-Assembly:
-
To induce the formation of nanofibers, dilute the peptide stock solution with sterile, endotoxin-free 1x Phosphate-Buffered Saline (PBS) to the desired working concentration (e.g., 2 mM).[6]
-
Incubate the solution at room temperature for 3-5 hours. During this time, the peptide will self-assemble into nanofibers.[6]
-
-
Verification of Nanofiber Formation (Optional but Recommended):
Visualizations
Caption: Workflow for this compound handling, self-assembly, and immunological application.
Caption: Disposal workflow for this compound waste materials.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. This compound [novoprolabs.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. Thermal stability of self-assembled peptide vaccine materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. A self-assembling peptide acting as an immune adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
